ONO4057
Descripción
Propiedades
IUPAC Name |
5-[2-(2-carboxyethyl)-3-[(E)-6-(4-methoxyphenyl)hex-5-enoxy]phenoxy]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O7/c1-32-22-15-13-21(14-16-22)9-4-2-3-6-19-33-24-10-8-11-25(23(24)17-18-27(30)31)34-20-7-5-12-26(28)29/h4,8-11,13-16H,2-3,5-7,12,17-20H2,1H3,(H,28,29)(H,30,31)/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPSSWGWLCLPPF-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCCCCOC2=C(C(=CC=C2)OCCCCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CCCCOC2=C(C(=CC=C2)OCCCCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201124899 | |
| Record name | 2-(4-Carboxybutoxy)-6-[[(5E)-6-(4-methoxyphenyl)-5-hexen-1-yl]oxy]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134578-96-4 | |
| Record name | 2-(4-Carboxybutoxy)-6-[[(5E)-6-(4-methoxyphenyl)-5-hexen-1-yl]oxy]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134578-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ono-LB 457 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134578964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Carboxybutoxy)-6-[[(5E)-6-(4-methoxyphenyl)-5-hexen-1-yl]oxy]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of ONO-4057 (Tirabrutinib)
A Note on Nomenclature: The designation ONO-4057 has been historically associated with a leukotriene B4 receptor antagonist. However, the compound of significant interest to the research and drug development community for its role in B-cell signaling is ONO-4059 , also known as Tirabrutinib (B611380) (and formerly as GS-4059). This guide will focus on the mechanism of action of Tirabrutinib, a potent and selective Bruton's Tyrosine Kinase (BTK) inhibitor.
Executive Summary
Tirabrutinib is a second-generation, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] By selectively and covalently binding to a cysteine residue (Cys481) in the active site of BTK, Tirabrutinib effectively blocks its kinase activity.[2] This inhibition disrupts downstream signaling cascades that are essential for the proliferation, survival, and activation of both normal and malignant B-cells.[1] Tirabrutinib has demonstrated significant clinical efficacy in various B-cell malignancies, including primary central nervous system lymphoma (PCNSL), Waldenström's macroglobulinemia (WM), and chronic lymphocytic leukemia (CLL), with a manageable safety profile.[3][4] Its high selectivity for BTK over other kinases is a key feature that distinguishes it from first-generation BTK inhibitors and is thought to contribute to its favorable safety profile.[5]
Core Mechanism of Action: BTK Inhibition
Tirabrutinib's primary mechanism of action is the targeted and irreversible inhibition of BTK.
B-Cell Receptor (BCR) Signaling Pathway and the Role of BTK:
The BCR signaling pathway is fundamental for B-cell development, differentiation, and activation. Upon antigen binding to the BCR, a signaling cascade is initiated, involving the sequential activation of several kinases. BTK is a key downstream mediator in this pathway. Its activation leads to the recruitment and activation of other signaling molecules, including phospholipase C gamma 2 (PLCγ2), which in turn modulates downstream pathways such as NF-κB, MAPK, and PI3K/AKT. These pathways collectively regulate gene expression programs that control B-cell proliferation, survival, and cytokine production. In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell growth and survival.
Tirabrutinib's Interaction with BTK:
Tirabrutinib is designed to form a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[2] This irreversible binding permanently inactivates the kinase, thereby preventing the phosphorylation of its substrates and halting the propagation of the BCR signal.
Caption: BCR signaling pathway and the inhibitory action of Tirabrutinib on BTK.
Quantitative Data Summary
The following tables summarize key quantitative data for Tirabrutinib from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (BTK) | 6.8 nM | Recombinant BTK | [6] |
| IC50 (Cell Proliferation) | 9.127 nM | OCI-L Y10 | [6] |
| 17.10 nM | SU-DHL-6 | [6] | |
| 3.59 nM | TMD8 | [5] | |
| 27.6 nM | U-2932 | [5] | |
| kinact/Ki (BTK) | 2.4 ± 0.6 × 10^4 M-1 s-1 | Recombinant BTK | [2] |
| Selectivity (fold vs. BTK) | |||
| > EGFR | >2,940 | [7] | |
| > ITK | >2,940 | [7] | |
| > BMX | 2.3 | [8] | |
| > TEC | 2.3 | [8] |
Table 2: Preclinical Pharmacokinetics
| Species | Dose & Route | Cmax | Tmax | Reference |
| Rat (Male SD) | 10 mg/kg, p.o. | Blood: 339.53 ng/mL | 2 hours | [6] |
| Brain: 28.9 ng/mL | [6] |
Table 3: Clinical Efficacy in B-Cell Malignancies
| Indication | Study Phase | N | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Relapsed/Refractory PCNSL | Phase 2 | 44 | 63.6% | 34% | [9] |
| Waldenström's Macroglobulinemia (Untreated) | Phase 2 | 18 | 94.4% | - | [4] |
| Waldenström's Macroglobulinemia (Relapsed/Refractory) | Phase 2 | 9 | 100% | - | [4] |
| Relapsed/Refractory B-cell NHL and CLL | Phase 1 | 17 | 76.5% | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and replicating the findings related to Tirabrutinib's mechanism of action.
BTK Occupancy Assay (TR-FRET)
This assay quantitatively measures the binding of Tirabrutinib to BTK in cells.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based homogeneous duplex assay is used to measure both free and total BTK levels. A terbium-conjugated anti-BTK antibody serves as the donor, and two different fluorescent acceptors are used to detect either total BTK or a biotinylated probe that binds to the unoccupied BTK active site.
Protocol:
-
Cell Lysis: Peripheral blood mononuclear cells (PBMCs) are lysed in a buffer containing NP40 and a blocking reagent.[8]
-
Probe Incubation: Cell lysates are incubated with a biotinylated probe that binds to the active site of unoccupied BTK for 1 hour.[8]
-
Detection: A detection solution containing a terbium-conjugated anti-BTK antibody (donor), a D2-conjugated anti-BTK antibody (acceptor for total BTK), and streptavidin-Europium (acceptor for the biotinylated probe) is added.
-
Signal Measurement: After incubation, the TR-FRET signal is read on a compatible plate reader at two different emission wavelengths to quantify both total and free BTK.
-
Occupancy Calculation: BTK occupancy by Tirabrutinib is calculated as the percentage of total BTK that is not bound by the biotinylated probe.
Caption: A typical experimental workflow for evaluating the efficacy of Tirabrutinib.
Cell Viability Assay
This assay determines the effect of Tirabrutinib on the proliferation and survival of B-cell lymphoma cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures the amount of ATP present, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: B-cell lymphoma cells (e.g., TMD8, U-2932) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of Tirabrutinib or vehicle control (e.g., 0.1% DMSO) and incubated for a specified period (e.g., 72 hours).[5]
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Luminescence Measurement: After a brief incubation to stabilize the luminescent signal, the plate is read on a luminometer.
-
Data Analysis: The cell growth inhibition rate is calculated relative to the vehicle control, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.[5]
Western Blot Analysis
This technique is used to detect the phosphorylation status of BTK and its downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis: B-cell lymphoma cells are treated with Tirabrutinib or vehicle for a defined period (e.g., 1 or 4 hours).[5] The cells are then harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated BTK (pBTK) or total BTK.[1] Recommended primary antibodies include anti-pBTK from Abcam and anti-BTK from Santa Cruz Biotechnology.[1] The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the pBTK band is normalized to the total BTK band to determine the extent of BTK inhibition.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor activity of Tirabrutinib in a living organism.
Protocol:
-
Cell Implantation: A suspension of TMD8 cells (e.g., 1 x 10^7 cells) in Matrigel is subcutaneously injected into the flank of immunodeficient mice (e.g., SCID mice).[10]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: Tirabrutinib is administered orally, often mixed in the diet at specified concentrations (e.g., 0.0037%, 0.012%, 0.037%).[10] The control group receives a vehicle diet.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy of Tirabrutinib is determined by comparing the tumor growth in the treated groups to the control group.
Logical Relationships and Therapeutic Implications
The core mechanism of Tirabrutinib—selective and irreversible BTK inhibition—has a direct and logical link to its therapeutic effects.
References
- 1. Phase I study of tirabrutinib (ONO‐4059/GS‐4059) in patients with relapsed or refractory B‐cell malignancies in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A multicenter, open‐label, phase II study of tirabrutinib (ONO/GS‐4059) in patients with Waldenström’s macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement | Semantic Scholar [semanticscholar.org]
- 8. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
ONO-4057: A Selective Leukotriene B4 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Leukotriene B4 (LTB4) is a potent lipid mediator central to the inflammatory cascade, primarily involved in the recruitment and activation of neutrophils. Its pathological role in a host of inflammatory diseases has made the LTB4 signaling pathway a compelling target for therapeutic intervention. ONO-4057 has emerged as a potent and selective antagonist of the LTB4 receptor, demonstrating significant efficacy in preclinical models of inflammation. This technical guide provides a comprehensive overview of ONO-4057, including its mechanism of action, pharmacological properties, and detailed protocols for key experimental assays. The information is intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction to Leukotriene B4 and its Receptors
Leukotriene B4 (LTB4) is synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase (LTA4H)[1]. It is a powerful chemoattractant for neutrophils, a type of white blood cell that plays a critical role in the innate immune response[2]. However, excessive or prolonged neutrophil activity can lead to tissue damage and is a hallmark of many chronic inflammatory diseases[2][3].
LTB4 exerts its effects by binding to two G-protein coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2)[1]. Upon activation, these receptors trigger a cascade of intracellular signaling events, including the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentrations[4]. This signaling cascade ultimately leads to a range of cellular responses, including chemotaxis (directed cell migration), degranulation (release of inflammatory mediators), and production of reactive oxygen species (ROS)[2][3]. The LTB4-BLT1 axis is a key driver of neutrophil recruitment and has been implicated in the pathogenesis of various inflammatory conditions[3].
ONO-4057: Mechanism of Action
ONO-4057, chemically identified as 5-[2-(2-Carboxyethyl)-3-[6-(4-methoxyphenyl)-5E-hexenyl]oxyphenoxy]valeric acid, is a selective and orally active antagonist of the LTB4 receptor[5]. Its primary mechanism of action is the competitive inhibition of LTB4 binding to its receptors on the surface of neutrophils[5]. By blocking this interaction, ONO-4057 effectively abrogates the downstream signaling events initiated by LTB4, thereby inhibiting the pro-inflammatory functions of neutrophils.
dot
References
- 1. Effect of leukotriene B(4) receptor antagonist (ONO4057) on hepatic allografting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of metabolites of leukotriene B4 on human neutrophil migration and cytosolic calcium levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions [pubmed.ncbi.nlm.nih.gov]
ONO-4057 scientific name 5-[2-(2-Carboxyethyl)-3-[6-(4-methoxyphenyl)-5E- hexenyl]oxyphenoxy]valeric acid
An In-depth Technical Guide to the Bruton's Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (B611380) (ONO/GS-4059)
Disclaimer: The scientific name provided in the topic, 5-[2-(2-Carboxyethyl)-3-[6-(4-methoxyphenyl)-5E- hexenyl]oxyphenoxy]valeric acid, corresponds to the compound ONO-4057, a Leukotriene B4 (LTB4) receptor antagonist. However, the detailed request for information on signaling pathways and its relevance to drug development professionals strongly indicates an interest in the Bruton's Tyrosine Kinase (BTK) inhibitor, Tirabrutinib (also known as ONO/GS-4059) . This guide will focus on Tirabrutinib to align with the core requirements of the prompt.
Introduction
Tirabrutinib (ONO/GS-4059) is a second-generation, highly potent, and selective oral inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical regulator of B-cell proliferation, survival, and differentiation.[3][4] Aberrant BCR signaling is a hallmark of many B-cell malignancies, making BTK an attractive therapeutic target.[5] Tirabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[5][6] This guide provides a comprehensive overview of the technical aspects of Tirabrutinib, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.
Quantitative Data
In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/System | Reference |
| IC50 (BTK inhibition) | 2.2 nM | Biochemical Assay | [7] |
| IC50 (BTK inhibition) | 6.8 nM | Not Specified | [8] |
| IC50 (Cell Proliferation) | 9.127 nM | OCI-LY10 | [8] |
| IC50 (Cell Proliferation) | 17.10 nM | SU-DHL-6 | [8] |
| IC50 (Cell Proliferation) | 4.5 nM | TMD8 | [5] |
| IC50 (Cell Proliferation) | ~3000 nM | OCI-LY10, U2932, HBL1, Pfeiffer | [5] |
| kinact/Ki (BTK) | 2.4 ± 0.6 × 10^4 M-1 s-1 | Biochemical Assay | [6] |
Clinical Efficacy in B-Cell Malignancies
| Indication | Clinical Trial Phase | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Relapsed/Refractory B-Cell Malignancies | Phase I | 76.5% | Not Specified | [9] |
| Waldenström's Macroglobulinemia (Treatment-Naïve) | Phase II | 94.4% | Not Specified | [10] |
| Waldenström's Macroglobulinemia (Relapsed/Refractory) | Phase II | 100% | Not Specified | [10] |
| Relapsed/Refractory Primary Central Nervous System Lymphoma (PCNSL) | Phase I/II | 63.6% | Not Specified | [11] |
| Relapsed/Refractory PCNSL (PROSPECT Study) | Phase II | 67% | 44% | [12] |
Experimental Protocols
BTK Occupancy Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure BTK occupancy by Tirabrutinib in peripheral blood mononuclear cells (PBMCs).[13]
-
Cell Lysis: PBMCs are lysed to release intracellular components, including BTK.
-
Duplex Assay Setup: The lysate is divided into two sets of wells.
-
Total BTK: A terbium-conjugated anti-BTK antibody (donor) and a fluorescently labeled probe that binds to the BTK active site (acceptor) are added.
-
Free BTK: A terbium-conjugated anti-BTK antibody (donor) and a biotinylated irreversible BTK inhibitor probe (acceptor) that competes with Tirabrutinib for the Cys481 binding site are added.
-
-
Incubation: The plates are incubated to allow for antibody and probe binding.
-
TR-FRET Reading: The fluorescence is read on a plate reader capable of TR-FRET measurements. The ratio of acceptor to donor emission is calculated.
-
Data Analysis: Standard curves are generated using recombinant human BTK protein. The percentage of BTK occupancy is calculated by comparing the free BTK signal in treated samples to untreated controls.[14]
Cell Viability Assay
This protocol outlines a method to assess the effect of Tirabrutinib on the proliferation of B-cell lymphoma cell lines.[15]
-
Cell Seeding: TMD8 or U-2932 cells are seeded in 96-well plates at a density of 1 x 10^4 or 2 x 10^4 cells/well, respectively.
-
Compound Treatment: Cells are treated with various concentrations of Tirabrutinib or vehicle (0.1% DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Measurement: Cell viability is determined using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Model
This protocol describes the evaluation of Tirabrutinib's anti-tumor efficacy in a mouse xenograft model of diffuse large B-cell lymphoma (DLBCL).[8][15]
-
Cell Implantation: TMD8 human DLBCL cells are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID mice).[15]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: Tirabrutinib is administered orally, once or twice daily, at specified doses (e.g., 6, 20 mg/kg).[8] The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizations
BTK Signaling Pathway Inhibition by Tirabrutinib
Caption: Inhibition of the BTK signaling pathway by Tirabrutinib.
Experimental Workflow for Tirabrutinib Evaluation
Caption: A typical experimental workflow for the evaluation of Tirabrutinib.
References
- 1. Bruton tyrosine kinase inhibitor ONO/GS-4059: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase I study of tirabrutinib (ONO‐4059/GS‐4059) in patients with relapsed or refractory B‐cell malignancies in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multicenter, open‐label, phase II study of tirabrutinib (ONO/GS‐4059) in patients with Waldenström’s macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three-year follow-up analysis of phase 1/2 study on tirabrutinib in patients with relapsed or refractory primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ono-pharma.com [ono-pharma.com]
- 13. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ONO-4057 (ONO-LB-457): A Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-4057, also known by its alternative name ONO-LB-457, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3] As a key mediator in inflammatory processes, LTB4 plays a crucial role in the recruitment and activation of neutrophils and other leukocytes at sites of inflammation. By blocking the LTB4 receptor, ONO-4057 effectively mitigates the inflammatory cascade, positioning it as a promising therapeutic candidate for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of ONO-4057, including its mechanism of action, pharmacological effects, and key experimental data.
Core Compound Information
| Property | Value |
| IUPAC Name | 5-[2-(2-Carboxyethyl)-3-[6-(4-methoxyphenyl)-5E-hexenyl]oxyphenoxy]valeric acid |
| Alternative Name | ONO-LB-457 |
| Molecular Formula | C27H34O7 |
| Molecular Weight | 470.56 g/mol |
| Mechanism of Action | Leukotriene B4 (LTB4) receptor antagonist |
Mechanism of Action and Signaling Pathway
ONO-4057 exerts its anti-inflammatory effects by competitively binding to the high-affinity LTB4 receptor 1 (BLT1), and also the low-affinity BLT2, preventing the binding of the endogenous ligand LTB4.[2][4] LTB4 is a potent chemoattractant for leukocytes, particularly neutrophils.[4] Its binding to BLT1, a G protein-coupled receptor (GPCR), initiates a downstream signaling cascade.[4][5][6][7]
This cascade involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium mobilization.[4] Subsequently, several kinase cascades are activated, including the mitogen-activated protein kinase (MAPK) family (p38, JNK, and ERK1/2) and pathways leading to the activation of transcription factors such as NF-κB and AP-1.[4] These signaling events are pivotal for a range of neutrophil functions, including chemotaxis, aggregation, degranulation, and the production of reactive oxygen species.[1][2][3] ONO-4057, by blocking the initial ligand-receptor interaction, effectively inhibits these downstream cellular responses.
Quantitative Data
In Vitro Activity of ONO-4057
| Parameter | Species | Value | Reference |
| Ki for [3H]LTB4 binding | Human Neutrophils | 3.7 ± 0.9 nM | [8] |
| IC50 for LTB4-induced Ca²⁺ rise | Human Neutrophils | 0.7 ± 0.3 µM | [8] |
| IC50 for LTB4-induced aggregation | Human Neutrophils | 3.0 ± 0.1 µM | [8] |
| IC50 for LTB4-induced chemotaxis | Human Neutrophils | 0.9 ± 0.1 µM | [8] |
| IC50 for LTB4-induced degranulation | Human Neutrophils | 1.6 ± 0.1 µM | [8] |
In Vivo Efficacy of ONO-4057
| Animal Model | Species | Dosage | Effect | Reference |
| LTB4-induced transient neutropenia | Guinea Pig | ED50 = 25.6 mg/kg (oral) | Prevention of neutropenia | [8][9] |
| LTB4-induced intradermal neutrophil migration | Guinea Pig | ED50 = 5.3 mg/kg (oral) | Prevention of neutrophil migration | [8][9] |
| PMA-induced neutrophil infiltration (ear) | Guinea Pig | 1 mg/ear (topical) | Suppression of neutrophil infiltration | [8][9] |
| Anti-Thy-1 Nephritis | Wistar Rat | 100 & 300 mg/kg/day (i.p.) | Reduced glomerular infiltration of PMNs and macrophages | [3][10] |
| Nephrotoxic Serum Nephritis | WKY Rat | Dose-dependent | Reduced proteinuria, hematuria, and crescentic glomeruli formation | [11] |
| Bleomycin-induced Pulmonary Fibrosis | Mouse | Not specified | Reduced total cells, neutrophils, and macrophages in BALF | [1][2] |
| Hepatic Allografting | Rat (ACI to LEW) | 30 mg/kg/day (s.c.) | Prolonged survival and reduced hepatocyte necrosis | [12][13] |
Experimental Protocols
In Vivo Anti-Thy-1 Nephritis Model in Wistar Rats
-
Objective: To evaluate the effect of ONO-4057 on mesangioproliferative changes in a model of glomerulonephritis.
-
Animals: Male Wistar rats.
-
Experimental Groups:
-
Group A (Control): Intraperitoneal (i.p.) administration of placebo.
-
Group B: i.p. administration of 100 mg/kg ONO-4057 daily.
-
Group C: i.p. administration of 300 mg/kg ONO-4057 daily.
-
-
Procedure:
-
Daily drug/placebo administration from day 3 before to day 14 after the injection of anti-Thy-1 antibody (OX7).
-
Induction of nephritis via injection of OX7.
-
Collection of urine and blood samples at 3 hours, 24 hours, day 7, and day 14 post-OX7 injection.
-
Kidneys were harvested at the same time points for pathological analysis.
-
Assessment of urinary protein excretion, renal function, and histological changes (glomerular infiltration by polymorphonuclear leukocytes and macrophages, matrix scores).[3][10]
-
General Protocol for LTB4-Induced Neutrophil Chemotaxis Assay
-
Objective: To assess the inhibitory effect of ONO-4057 on neutrophil migration towards an LTB4 gradient.
-
Materials:
-
Isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber).
-
Polycarbonate filter (typically 3-5 µm pore size).
-
LTB4 solution (chemoattractant).
-
ONO-4057 solutions at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Pre-incubate a suspension of neutrophils with different concentrations of ONO-4057 or vehicle control.
-
Place the LTB4 solution in the lower wells of the chemotaxis chamber.
-
Place the polycarbonate filter over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 60-90 minutes).
-
After incubation, remove the filter, fix, and stain it.
-
Count the number of neutrophils that have migrated through the filter to the lower side using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of ONO-4057.
-
Pharmacokinetics and Safety
Conclusion
ONO-4057 is a well-characterized LTB4 receptor antagonist with potent inhibitory effects on key neutrophil functions central to the inflammatory response. Preclinical studies have demonstrated its efficacy in various animal models of inflammatory diseases. While detailed pharmacokinetic and safety data are not publicly available, its progression to clinical trials indicates a potentially favorable profile. ONO-4057 represents a significant tool for researchers studying LTB4-mediated inflammation and holds therapeutic potential for the treatment of a range of inflammatory disorders.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]
- 6. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are LTB4R agonists and how do they work? [synapse.patsnap.com]
- 8. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The leukotriene B4 receptor antagonist ONO-4057 inhibits nephrotoxic serum nephritis in WKY rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Effect of leukotriene B(4) receptor antagonist (ONO4057) on hepatic allografting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
The Role of Tirabrutinib (ONO-4059) in Inhibiting Neutrophil Function: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The query specified ONO-4057, which is a leukotriene B4 (LTB4) receptor antagonist. However, the core of the request focuses on the inhibition of neutrophil function via Bruton's tyrosine kinase (BTK). This function is characteristic of a different compound from Ono Pharmaceutical, ONO-4059 , also known as tirabrutinib (B611380) . This guide will, therefore, focus on tirabrutinib (ONO-4059) and its role as a BTK inhibitor in modulating neutrophil activity.
Executive Summary
Tirabrutinib (ONO-4059) is a second-generation, highly selective, and irreversible BTK inhibitor. While primarily developed for B-cell malignancies, emerging evidence indicates that tirabrutinib also exerts significant effects on neutrophil function. Bruton's tyrosine kinase is a critical signaling molecule in neutrophils, involved in various effector functions downstream of receptors such as Fcγ receptors (FcγR) and Toll-like receptors (TLRs). By inhibiting BTK, tirabrutinib can modulate key neutrophil activities, including the formation of neutrophil extracellular traps (NETs), and may influence other functions like chemotaxis, degranulation, and reactive oxygen species (ROS) production. This technical guide provides a comprehensive overview of the current understanding of tirabrutinib's impact on neutrophil function, presenting available quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Mechanism of Action: BTK Inhibition in Neutrophils
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including neutrophils. In neutrophils, BTK is activated downstream of several receptors, including FcγRs and TLRs, and is involved in the activation of downstream effectors that regulate inflammatory responses.
Tirabrutinib is a covalent inhibitor that irreversibly binds to the cysteine residue (Cys481) in the active site of BTK[1]. This binding blocks the kinase activity of BTK, thereby inhibiting the downstream signaling cascades that are essential for several neutrophil functions.
Signaling Pathway
The following diagram illustrates the central role of BTK in neutrophil signaling and the point of inhibition by tirabrutinib.
Quantitative Data on Neutrophil Function Inhibition
Data on the direct quantitative effects of tirabrutinib on various neutrophil functions are emerging. The following tables summarize the available data for tirabrutinib and other relevant second-generation BTK inhibitors.
Table 1: Effect of Tirabrutinib (ONO-4059) on Neutrophil Function
| Function | Stimulus | Assay | Species | Concentration | Effect | Reference |
| NET Formation | MPO-ANCA-IC | Immunofluorescence | Human | 10 nM | Statistically significant suppression | [2] |
| Cell Swelling (precursor to NETosis) | MPO-ANCA-IC + TNF-α | Flow Cytometry (FSC/SSC) | Human | 2.5, 5.0, 10 nM | Dose-dependent suppression | [3] |
| Neutropenia (in vivo) | N/A | Clinical Trial | Human | 320-480 mg/day | 9.1% - 10.1% of patients (Grade ≥3) | [4][5] |
| Apoptosis | N/A | In vitro study mention | Human | N/A | BTK inhibition may enhance apoptosis | [6] |
Table 2: Comparative Effects of Other BTK Inhibitors on Neutrophil Functions
| Inhibitor | Function | Stimulus | IC50 / Concentration | Effect | Reference |
| Ibrutinib (B1684441) | ROS Production | Aspergillus fumigatus | ~1 µM | Significant inhibition | [7] |
| Ibrutinib | NK Cell Degranulation | Obinutuzumab + MEC1 cells | ~0.1 µM | Strong inhibition (~90% at 1 µM) | [1] |
| Acalabrutinib | ROS Production | TLR2, FcγR, Dectin-1 agonists | Not specified | Reduced ROS production | [8] |
| Acalabrutinib | NK Cell Degranulation | Obinutuzumab + MEC1 cells | >10 µM | Mild inhibition (~35% at 10 µM) | [1] |
| Tolebrutinib, Evobrutinib, Fenebrutinib (B560142) | Migration | CXCL8 | Not specified | Decreased migration in Boyden chamber assay | [9][10] |
| Tolebrutinib, Evobrutinib, Fenebrutinib | ROS Production | fMLF, LPS | Not specified | Diminished ROS production | [9][10] |
| Tolebrutinib, Evobrutinib, Fenebrutinib | NET Formation | Not specified | Not specified | Diminished NET release | [9][10] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the context of BTK inhibitor effects on neutrophil function.
Neutrophil Isolation
A standardized protocol for human neutrophil isolation is crucial for in vitro assays.
Protocol:
-
Whole blood is collected from healthy donors in tubes containing EDTA[11].
-
The blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque or Polymorphprep)[11].
-
Centrifugation is performed to separate the blood components, with the neutrophil layer being carefully collected[11].
-
Residual red blood cells are removed by hypotonic lysis[11].
-
The isolated neutrophils are washed and resuspended in an appropriate buffer for subsequent assays[11].
Neutrophil Extracellular Trap (NET) Formation Assay
Induction and Visualization of NETs:
-
Human peripheral blood neutrophils are isolated as described above.
-
Neutrophils are pre-treated with varying concentrations of tirabrutinib (e.g., 0, 2.5, 5.0, and 10 nM) for 1 hour at 37°C[3][12].
-
The treated neutrophils are then seeded in eight-well chambers on slides immobilized with myeloperoxidase (MPO) and anti-MPO immune complexes (ICs) to mimic ANCA-associated vasculitis conditions[3][12].
-
After a 4-hour incubation at 37°C, the samples are fixed with 4% paraformaldehyde[3][12].
-
The slides are mounted with a DAPI-containing mounting solution to stain the extracellular DNA of the NETs[3][12].
-
NETs are visualized and quantified using fluorescence microscopy[3][12].
Reactive Oxygen Species (ROS) Production Assay
Luminol-Enhanced Chemiluminescence:
-
Isolated human neutrophils are pre-treated with the BTK inhibitor or vehicle control for 1 hour[7][13].
-
The cells are washed and resuspended in a phenol (B47542) red-free medium[13].
-
Neutrophils are added to a white, clear-bottom 96-well plate[13].
-
Cells are stimulated with an agonist (e.g., fMLP, TNF-α, or PMA) in the presence of luminol[7].
-
Chemiluminescence is measured over time using a microplate reader to quantify ROS production[13].
Neutrophil Chemotaxis Assay
Boyden Chamber Assay:
-
A chemoattractant (e.g., CXCL8 or fMLP) is added to the lower compartment of a Boyden chamber[9].
-
A polycarbonate membrane with a defined pore size (e.g., 5 µm) is placed over the lower compartment[9].
-
Isolated neutrophils, pre-treated with a BTK inhibitor or vehicle, are seeded in the upper chamber[9].
-
The chamber is incubated at 37°C to allow for cell migration[9].
-
After the incubation period, the membrane is fixed and stained, and the number of migrated neutrophils on the lower side of the membrane is counted microscopically[9].
Discussion and Future Directions
The available data indicate that tirabrutinib (ONO-4059) effectively modulates neutrophil function, particularly by inhibiting NET formation in the context of autoimmune stimuli. This is consistent with the known role of BTK in FcγR-mediated signaling in neutrophils. The frequent observation of neutropenia in clinical trials further supports the impact of tirabrutinib on neutrophil homeostasis.
However, there is a need for more comprehensive, direct, and quantitative studies on the effects of tirabrutinib on other key neutrophil functions such as chemotaxis, degranulation, and ROS production in response to a broader range of stimuli. Head-to-head comparisons with other second-generation BTK inhibitors would also be valuable in elucidating the specific profile of tirabrutinib.
Future research should aim to:
-
Determine the IC50 values of tirabrutinib for the inhibition of various neutrophil functions.
-
Investigate the impact of tirabrutinib on neutrophil signaling pathways in more detail using phosphoproteomics and other advanced techniques.
-
Explore the clinical implications of tirabrutinib-mediated neutrophil inhibition in inflammatory and autoimmune diseases beyond its current indications.
Conclusion
Tirabrutinib (ONO-4059), a selective BTK inhibitor, demonstrates a clear capacity to modulate neutrophil function, most notably by suppressing NET formation. While further research is required to fully delineate its quantitative effects on the full spectrum of neutrophil activities, the existing evidence strongly suggests that tirabrutinib's mechanism of action extends beyond B-cells to include significant immunomodulatory effects on the innate immune system. This has important implications for its therapeutic potential and safety profile. This technical guide provides a foundational understanding for researchers and clinicians working with this and other BTK inhibitors.
References
- 1. haematologica.org [haematologica.org]
- 2. Bruton’s tyrosine kinase is a possible therapeutic target in microscopic polyangiitis | springermedizin.de [springermedizin.de]
- 3. The Bruton tyrosine kinase inhibitor ibrutinib abrogates triggering receptor on myeloid cells 1-mediated neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I/II study of tirabrutinib, a second-generation Bruton’s tyrosine kinase inhibitor, in relapsed/refractory primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-marketing surveillance of tirabrutinib in 189 patients with r/r primary central nervous system lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ono-pharma.com [ono-pharma.com]
- 7. Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BTK drives neutrophil activation for sterilizing antifungal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Effect on neutrophil migration and antimicrobial functions by the Bruton's tyrosine kinase inhibitors tolebrutinib, evobrutinib, and fenebrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Neutrophil Btk Signalosome Regulates Integrin Activation during Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
ONO-4057: A Deep Dive into its Antagonistic Effect on Leukotriene B4 Signaling
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent, endogenously produced lipid mediator that plays a pivotal role in the initiation and amplification of the inflammatory response.[1] Derived from arachidonic acid via the 5-lipoxygenase pathway, LTB4 is a powerful chemoattractant for leukocytes, particularly neutrophils, and is implicated in the pathophysiology of a wide range of inflammatory diseases.[1][2] ONO-4057, also known as ONO-LB457, is a selective and orally active antagonist of the high-affinity LTB4 receptor, BLT1.[3][4] This technical guide provides an in-depth analysis of ONO-4057's mechanism of action, its quantitative effects on LTB4 signaling, and detailed experimental protocols for its evaluation.
The Leukotriene B4 Signaling Pathway
LTB4 exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2] The pro-inflammatory and chemoattractant properties of LTB4 are primarily mediated through the BLT1 receptor, which is predominantly expressed on the surface of leukocytes such as neutrophils, eosinophils, and macrophages.[1][5]
Upon LTB4 binding, the BLT1 receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins (primarily Gq/i). This initiates a cascade of intracellular signaling events:
-
Phospholipase C (PLC) Activation: The activated G protein stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a critical signal for many cellular responses.
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular calcium, activates PKC, which in turn phosphorylates a variety of downstream protein targets, leading to cellular activation.
-
Downstream Kinase Cascades: LTB4 signaling also activates other important kinase pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2), which are crucial for cell survival, proliferation, and inflammatory gene expression.[1]
These signaling events culminate in a range of physiological responses, including:
-
Chemotaxis: The directed migration of leukocytes towards the site of inflammation.
-
Degranulation: The release of cytotoxic and pro-inflammatory molecules from granules within leukocytes.
-
Adhesion: The firm attachment of leukocytes to the vascular endothelium, a prerequisite for their migration into tissues.
-
Production of Inflammatory Mediators: The synthesis and release of other pro-inflammatory molecules, further amplifying the inflammatory cascade.
Diagram: Leukotriene B4 Signaling Pathway and the Point of Inhibition by ONO-4057
Caption: LTB4 signaling pathway and ONO-4057's inhibitory action.
Quantitative Effects of ONO-4057
ONO-4057 has been demonstrated to be a potent and selective antagonist of the LTB4 receptor. Its inhibitory activity has been quantified in a variety of in vitro and in vivo assays.
| Parameter | Species | Assay Type | Value | Reference |
| Ki | Human | [3H]LTB4 Receptor Binding | 3.7 ± 0.9 nM | [4] |
| IC50 | Human | LTB4-induced Calcium Mobilization | 0.7 ± 0.3 µM | [3][4][6] |
| IC50 | Human | LTB4-induced Neutrophil Aggregation | 3.0 ± 0.1 µM | [4] |
| IC50 | Human | LTB4-induced Neutrophil Chemotaxis | 0.9 ± 0.1 µM | [4] |
| IC50 | Human | LTB4-induced Neutrophil Degranulation | 1.6 ± 0.1 µM | [4] |
| ED50 | Guinea Pig | LTB4-induced Transient Neutropenia (oral) | 25.6 mg/kg | [4] |
| ED50 | Guinea Pig | LTB4-induced Intradermal Neutrophil Migration (oral) | 5.3 mg/kg | [4] |
Table 1: In Vitro and In Vivo Potency of ONO-4057
Detailed Experimental Protocols
[3H]Leukotriene B4 Receptor Binding Assay
This assay is designed to determine the binding affinity of a test compound (e.g., ONO-4057) to the LTB4 receptor.
Materials:
-
Human neutrophils or a cell line expressing the BLT1 receptor
-
[3H]LTB4 (radioligand)
-
Unlabeled LTB4
-
Test compound (ONO-4057)
-
Binding buffer (e.g., PBS with Ca2+ and Mg2+)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation: Isolate membranes from human neutrophils or BLT1-expressing cells by homogenization and differential centrifugation.
-
Binding Reaction: In a microplate, combine the cell membranes, a fixed concentration of [3H]LTB4, and varying concentrations of the unlabeled test compound (ONO-4057).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the LTB4-induced migration of neutrophils.
Materials:
-
Isolated human neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane
-
Chemoattractant (LTB4)
-
Test compound (ONO-4057)
-
Assay buffer
Protocol:
-
Cell Preparation: Isolate human neutrophils from fresh blood.
-
Chamber Setup: Place the microporous membrane in the chemotaxis chamber, separating the upper and lower wells.
-
Loading: Add LTB4 to the lower well and a suspension of neutrophils pre-incubated with the test compound (ONO-4057) to the upper well.
-
Incubation: Incubate the chamber to allow the neutrophils to migrate through the membrane towards the chemoattractant.
-
Cell Staining and Counting: After incubation, remove the membrane, fix and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells under a microscope.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the LTB4-induced neutrophil migration (IC50).
Diagram: Experimental Workflow for Evaluating ONO-4057
Caption: A typical workflow for characterizing an LTB4 antagonist.
Conclusion
ONO-4057 is a well-characterized, potent, and selective antagonist of the LTB4 receptor BLT1. By competitively inhibiting the binding of LTB4 to its receptor, ONO-4057 effectively blocks the downstream signaling cascade that leads to leukocyte activation and recruitment. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on LTB4-mediated inflammatory diseases. The continued investigation of compounds like ONO-4057 holds significant promise for the development of novel anti-inflammatory therapeutics.
References
- 1. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Leukotriene B4 receptor BLT1 signaling is critical for neutrophil apoptosis and resolution of experimental Lyme arthritis | Semantic Scholar [semanticscholar.org]
- 6. Anti-inflammatory and analgesic activity of ononitol monohydrate isolated from Cassia tora L. in animal models - PMC [pmc.ncbi.nlm.nih.gov]
ONO-4057: A Technical Guide for Researchers in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ONO-4057, a selective and orally active antagonist of the leukotriene B4 (LTB4) receptor, for its application in the study of inflammatory diseases. This document outlines the mechanism of action of ONO-4057, summarizes key quantitative data from preclinical studies, provides detailed experimental methodologies, and visualizes relevant biological pathways and workflows.
Leukotriene B4 is a potent lipid mediator derived from arachidonic acid that plays a crucial role in the inflammatory response.[1][2][3] It is involved in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation.[1][3] The biological effects of LTB4 are primarily mediated through its high-affinity G protein-coupled receptor, BLT1.[1] By antagonizing this receptor, ONO-4057 offers a targeted approach to mitigating LTB4-driven inflammation, making it a valuable tool for preclinical research in various inflammatory conditions.[4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for ONO-4057 from preclinical studies.
Table 1: In Vitro Activity of ONO-4057
| Parameter | Assay | Cell Type | Value | Reference |
| Ki | [3H] LTB4 Binding Displacement | Human Neutrophils | 3.7 ± 0.9 nM | [4] |
| IC50 | LTB4-induced Ca2+ Rise | Human Neutrophils | 0.7 ± 0.3 µM | [4] |
| IC50 | LTB4-induced Aggregation | Human Neutrophils | 3.0 ± 0.1 µM | [4] |
| IC50 | LTB4-induced Chemotaxis | Human Neutrophils | 0.9 ± 0.1 µM | [4] |
| IC50 | LTB4-induced Degranulation | Human Neutrophils | 1.6 ± 0.1 µM | [4] |
Table 2: In Vivo Efficacy of ONO-4057
| Animal Model | Administration | Endpoint | ED50 / Effective Dose | Reference |
| Guinea Pig | Oral | LTB4-induced Transient Neutropenia | 25.6 mg/kg | [4] |
| Guinea Pig | Oral | LTB4-induced Intradermal Neutrophil Migration | 5.3 mg/kg | [4] |
| Guinea Pig | Topical | PMA-induced Neutrophil Infiltration | 1 mg/ear | [4] |
| Rat (Anti-Thy-1 Nephritis) | Intraperitoneal | Reduction in Glomerular PMN and Macrophage Infiltration (at 3h) | 100 mg/kg and 300 mg/kg | [5] |
| Rat (Anti-Thy-1 Nephritis) | Intraperitoneal | Reduction in Matrix Scores (at day 7) | 100 mg/kg and 300 mg/kg | [5] |
| Rat (Anti-Thy-1 Nephritis) | Intraperitoneal | Reduction in Urinary Protein Excretion (at day 7) | 300 mg/kg | [5] |
| Rat (Nephrotoxic Serum Nephritis) | Intraperitoneal | Reduction in Proteinuria and Hematuria | Dose-dependent | [6] |
| Rat (Nephrotoxic Serum Nephritis) | Intraperitoneal | Suppression of Glomerular Monocyte/Macrophage Accumulation | Dose-dependent | [6] |
| Rat (Nephrotoxic Serum Nephritis) | Intraperitoneal | Reduction in Crescentic Glomeruli Formation | Dose-dependent | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of ONO-4057.
[3H] LTB4 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of ONO-4057 for the LTB4 receptor on human neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Membrane Preparation: Prepare a crude membrane fraction from the isolated neutrophils by sonication and centrifugation.
-
Binding Assay:
-
Incubate the neutrophil membranes with a constant concentration of [3H] LTB4 and varying concentrations of ONO-4057 in a suitable binding buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specific binding.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled LTB4) from the total binding.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the ONO-4057 concentration.
-
Determine the IC50 value (concentration of ONO-4057 that inhibits 50% of [3H] LTB4 specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H] LTB4 and Kd is its dissociation constant.
-
LTB4-Induced Neutrophil Chemotaxis Assay
Objective: To assess the inhibitory effect of ONO-4057 on LTB4-induced human neutrophil chemotaxis.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils as described above.
-
Chemotaxis Chamber Setup:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Add LTB4 (chemoattractant) to the lower wells.
-
Pre-incubate the isolated neutrophils with various concentrations of ONO-4057 or vehicle control.
-
Add the pre-incubated neutrophils to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.
-
Cell Staining and Counting:
-
After the incubation period, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of ONO-4057 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ONO-4057 concentration.
-
In Vivo Model of Anti-Thy-1 Nephritis in Rats
Objective: To evaluate the therapeutic potential of ONO-4057 in a rat model of mesangioproliferative glomerulonephritis.
Methodology:
-
Animal Model Induction:
-
Use Wistar rats.
-
Induce nephritis by a single intravenous injection of anti-Thy-1 antibody (OX7).
-
-
ONO-4057 Administration:
-
Sample Collection and Analysis:
-
Outcome Measures:
-
Urinary Protein Excretion: Measure the protein concentration in 24-hour urine samples.
-
Renal Function: Assess serum creatinine (B1669602) and blood urea (B33335) nitrogen levels.
-
Histopathology:
-
Perform periodic acid-Schiff (PAS) staining on kidney sections to assess glomerular changes.
-
Quantify glomerular infiltration by polymorphonuclear leukocytes (PMNs) and macrophages at early time points (e.g., 3 hours).[5]
-
Evaluate mesangial matrix expansion and glomerular injury scores at later time points (e.g., day 7).[5]
-
-
-
Data Analysis:
-
Compare the outcome measures between the ONO-4057 treated groups and the placebo control group using appropriate statistical tests.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key concepts related to ONO-4057.
Caption: Mechanism of action of ONO-4057 as a BLT1 receptor antagonist.
Caption: Experimental workflow for a neutrophil chemotaxis assay.
Caption: Logical relationship of ONO-4057 intervention in inflammation.
References
- 1. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene receptors as therapeutic targets of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The leukotriene B4 receptor antagonist ONO-4057 inhibits nephrotoxic serum nephritis in WKY rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-4057: A Technical Guide to a Selective Leukotriene B4 Receptor Antagonist in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-4057 is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor, playing a crucial role in immunology research by enabling the investigation of LTB4-mediated inflammatory pathways.[1] Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid, known to be a key driver of inflammation, primarily by recruiting and activating leukocytes, particularly neutrophils.[2][3] ONO-4057, by specifically blocking the high-affinity LTB4 receptor (BLT1), allows for the detailed study of these processes and holds potential as a therapeutic agent for various inflammatory diseases.[1][4] This technical guide provides an in-depth overview of ONO-4057, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Core Mechanism of Action
ONO-4057 functions as a competitive antagonist at the BLT1 receptor.[1] It displaces the binding of the endogenous ligand, LTB4, to its receptor on the surface of immune cells like neutrophils.[1] This blockade prevents the initiation of downstream signaling cascades that are normally triggered by LTB4. The consequences of this receptor antagonism are the inhibition of key pro-inflammatory cellular responses, including chemotaxis (directed cell migration), aggregation, degranulation (release of inflammatory mediators), and the influx of intracellular calcium.[1] Notably, ONO-4057 demonstrates selectivity for the LTB4 receptor, showing no significant agonist activity or inhibition of cellular activation induced by other chemoattractants like fMLP or C5a.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of ONO-4057's activity from in vitro and in vivo studies.
| Parameter | Value | Species | Assay System | Reference |
| Ki | 3.7 ± 0.9 nM | Human | [3H] LTB4 Receptor Binding (Neutrophils) | [1] |
| IC50 | 0.7 ± 0.3 µM | Human | LTB4-induced Ca2+ Mobilization (Neutrophils) | [1] |
| IC50 | 3.0 ± 0.1 µM | Human | LTB4-induced Neutrophil Aggregation | [1] |
| IC50 | 0.9 ± 0.1 µM | Human | LTB4-induced Neutrophil Chemotaxis | [1] |
| IC50 | 1.6 ± 0.1 µM | Human | LTB4-induced Neutrophil Degranulation | [1] |
| Parameter | Value | Species | Model | Reference |
| ED50 (oral) | 25.6 mg/kg | Guinea Pig | LTB4-induced Transient Neutropenia | [1] |
| ED50 (oral) | 5.3 mg/kg | Guinea Pig | LTB4-induced Intradermal Neutrophil Migration | [1] |
| Effective Dose (topical) | 1 mg/ear | Guinea Pig | PMA-induced Neutrophil Infiltration | [1] |
Signaling Pathway
Experimental Protocols
[3H] LTB4 Receptor Binding Assay (Competition)
This assay is designed to determine the binding affinity (Ki) of ONO-4057 for the LTB4 receptor.
-
Materials:
-
Human neutrophil membrane preparation
-
[3H] LTB4 (radioligand)
-
Unlabeled LTB4
-
ONO-4057
-
Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of ONO-4057 in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding wells: 25 µL of assay buffer.
-
Non-specific Binding wells: 25 µL of a high concentration of unlabeled LTB4 (e.g., 1 µM).
-
Competition wells: 25 µL of each ONO-4057 dilution.
-
-
Add 25 µL of [3H] LTB4 (at a concentration near its Kd) to all wells.
-
Add 50 µL of the neutrophil membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of ONO-4057. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of ONO-4057 to inhibit the directed migration of neutrophils towards an LTB4 gradient.
-
Materials:
-
Isolated human neutrophils
-
Boyden chamber or Transwell inserts (3-5 µm pore size)
-
LTB4
-
ONO-4057
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
-
-
Procedure:
-
Isolate human neutrophils from fresh peripheral blood.
-
Resuspend neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with various concentrations of ONO-4057 or vehicle control for 30 minutes at 37°C.
-
Add LTB4 (at a pre-determined optimal concentration) to the lower wells of the Boyden chamber.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the inserts and wipe the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of ONO-4057.
-
Intracellular Calcium Mobilization Assay
This assay assesses the effect of ONO-4057 on LTB4-induced increases in intracellular calcium concentration in neutrophils.
-
Materials:
-
Isolated human neutrophils
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
LTB4
-
ONO-4057
-
HBSS with and without calcium
-
Fluorometric plate reader or fluorescence microscope
-
-
Procedure:
-
Isolate human neutrophils and resuspend them in HBSS without calcium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) by incubating for 30-45 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in HBSS with calcium.
-
Aliquot the cell suspension into a 96-well plate.
-
Add various concentrations of ONO-4057 or vehicle control to the wells and incubate for 10-15 minutes.
-
Measure the baseline fluorescence.
-
Add LTB4 to stimulate the cells and immediately begin recording the fluorescence intensity over time using a fluorometric plate reader.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition of calcium mobilization for each concentration of ONO-4057.
-
In Vivo Model: Nephrotoxic Serum (NTS) Nephritis in Rats
This animal model is used to evaluate the in vivo efficacy of ONO-4057 in a model of inflammatory kidney disease.
-
Materials:
-
Wistar-Kyoto rats
-
Nephrotoxic serum (anti-rat glomerular basement membrane antibody)
-
ONO-4057
-
Vehicle control (e.g., phosphate-buffered saline)
-
Metabolic cages for urine collection
-
Equipment for blood collection and analysis (BUN, creatinine)
-
Histology equipment
-
-
Procedure:
-
Acclimatize rats and divide them into treatment groups (vehicle control, ONO-4057 low dose, ONO-4057 high dose).
-
Administer ONO-4057 or vehicle intraperitoneally 24 hours before the induction of nephritis.
-
Induce nephritis by a single intravenous injection of NTS.
-
Continue daily administration of ONO-4057 or vehicle for the duration of the study (e.g., 7-14 days).
-
Monitor the rats daily for clinical signs.
-
Collect 24-hour urine samples at specified time points to measure proteinuria.
-
Collect blood samples at the end of the study to measure serum creatinine (B1669602) and BUN levels.
-
At the end of the study, euthanize the rats and perfuse the kidneys.
-
Process one kidney for histological analysis (e.g., H&E and PAS staining) to assess glomerular injury, crescent formation, and cellular infiltration.
-
Process the other kidney for immunohistochemistry or other molecular analyses.
-
Compare the parameters of kidney injury between the different treatment groups.[5]
-
Conclusion
ONO-4057 is a valuable research tool for dissecting the role of the LTB4/BLT1 signaling axis in a wide range of immunological processes. Its selectivity and oral bioavailability have made it instrumental in preclinical studies of inflammatory diseases.[1] The data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing ONO-4057 to investigate LTB4-mediated inflammation and to explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Neutrophil Degranulation of Azurophil and Specific Granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manipulating neutrophil degranulation as a bacterial virulence strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Neutrophil Extracellular Trap Induction Requires Mobilization of Both Intracellular and Extracellular Calcium Pools and Is Modulated by Cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
ONO-4057: A Potential Therapeutic Avenue in Glomerulonephritis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Glomerulonephritis (GN) encompasses a group of kidney diseases characterized by inflammation of the glomeruli, the small filtering units in the kidneys. This inflammation can lead to proteinuria, hematuria, and a decline in renal function, potentially progressing to end-stage renal disease. A key mediator in the inflammatory cascade of several forms of GN is Leukotriene B4 (LTB4), a potent lipid chemoattractant. ONO-4057, a specific antagonist of the LTB4 receptor (BLT1), has emerged as a promising therapeutic agent in preclinical studies by mitigating the inflammatory response and subsequent glomerular injury. This technical guide provides an in-depth overview of the applications of ONO-4057 in glomerulonephritis research, focusing on its mechanism of action, preclinical efficacy data, and detailed experimental protocols.
Mechanism of Action: Targeting the LTB4 Inflammatory Axis
ONO-4057 exerts its therapeutic effect by competitively inhibiting the binding of LTB4 to its high-affinity receptor, BLT1, which is predominantly expressed on leukocytes, including neutrophils and macrophages.[1][2] In the context of glomerulonephritis, the inflammatory process is often initiated by immune complex deposition or other insults that trigger the local production of LTB4 within the glomeruli.[3][4] This surge in LTB4 acts as a powerful chemoattractant, recruiting neutrophils and macrophages to the site of injury.[2][5]
The binding of LTB4 to BLT1 on these immune cells activates downstream signaling pathways, leading to:
-
Chemotaxis and Cell Infiltration: Increased migration of neutrophils and macrophages into the glomeruli.[1][2]
-
Cell Activation: Upregulation of inflammatory responses, including the release of reactive oxygen species, proteolytic enzymes, and pro-inflammatory cytokines.
-
Endothelial Injury: Damage to the glomerular endothelial cells, contributing to proteinuria and hematuria.[2]
By blocking the LTB4/BLT1 interaction, ONO-4057 effectively disrupts this inflammatory cascade, reducing the influx and activation of immune cells, thereby attenuating glomerular damage.
Preclinical Efficacy of ONO-4057 in Glomerulonephritis Models
The therapeutic potential of ONO-4057 has been evaluated in two key rat models of glomerulonephritis: anti-Thy-1 nephritis and nephrotoxic serum (NTS) nephritis.
Anti-Thy-1 Nephritis
This model mimics human mesangioproliferative glomerulonephritis.[6][7] Studies have demonstrated that ONO-4057 administration can significantly ameliorate disease progression.
Quantitative Data from Anti-Thy-1 Nephritis Studies
| Parameter | Control Group | ONO-4057 (100 mg/kg) | ONO-4057 (300 mg/kg) | Reference |
| Glomerular PMN Infiltration (cells/glomerulus) at 3h | High | Reduced | Significantly Reduced | [1] |
| Glomerular Macrophage Infiltration (cells/glomerulus) at 3h | High | Reduced | Significantly Reduced | [1] |
| Urinary Protein Excretion (mg/day) at Day 7 | Elevated | No significant difference | Significantly Reduced | [1] |
| Matrix Score at Day 7 | Increased | Lower | Significantly Lower | [1] |
Nephrotoxic Serum (NTS) Nephritis
This model induces a more severe, crescentic glomerulonephritis, akin to rapidly progressive glomerulonephritis in humans.[8][9][10] ONO-4057 has shown dose-dependent protective effects in this model as well.
Quantitative Data from Nephrotoxic Serum Nephritis Studies
| Parameter | Control Group | ONO-4057 (low dose) | ONO-4057 (high dose) | Reference |
| Urinary Protein Excretion | High | Reduced | Significantly Reduced | [2] |
| Hematuria | Present | Reduced | Significantly Reduced | [2] |
| Glomerular Monocyte/Macrophage Accumulation | High | Suppressed | Significantly Suppressed | [2] |
| Crescentic Glomeruli Formation (%) | High | Reduced | Significantly Reduced | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for the key preclinical experiments cited in this guide.
Anti-Thy-1 Nephritis Model
Objective: To induce mesangioproliferative glomerulonephritis and evaluate the therapeutic effect of ONO-4057.
Animal Model: Wistar rats (female, 140-150g).[1]
Induction of Disease:
-
A single intravenous injection of anti-Thy-1.1 monoclonal antibody (clone OX7) at a dose of 0.1 ml/kg body weight is administered to induce mesangial cell lysis and subsequent proliferation.[1]
Treatment Protocol:
-
Preventative Dosing: ONO-4057 is administered daily via intraperitoneal (i.p.) injection at doses of 100 mg/kg and 300 mg/kg, starting 3 days before the anti-Thy-1 antibody injection and continuing until day 14 after injection.[1]
-
Therapeutic Dosing: In a separate experiment, ONO-4057 (300 mg/kg) is administered daily via i.p. injection from day 1 to day 13 after the anti-Thy-1 antibody injection.[1]
-
A placebo group receiving the vehicle (phosphate-buffered saline) is included as a control.[1]
Sample Collection and Analysis:
-
24-hour urine samples are collected at specified time points (e.g., day 3, 7, and 14) for the measurement of urinary protein excretion.[1]
-
Blood samples are collected for renal function tests.
-
Kidneys are harvested at various time points (e.g., 3 hours, 24 hours, day 7, day 14) for histopathological analysis.[1]
Histopathological Evaluation:
-
Kidney sections are stained with Periodic acid-Schiff (PAS) for the assessment of glomerular matrix scores and glomerular injury scores.
-
Immunohistochemistry is performed to quantify the infiltration of polymorphonuclear leukocytes (PMNs) and macrophages in the glomeruli.
Nephrotoxic Serum (NTS) Nephritis Model
Objective: To induce crescentic glomerulonephritis and assess the dose-dependent efficacy of ONO-4057.
Animal Model: Wistar-Kyoto (WKY) rats.[2]
Induction of Disease:
-
Nephritis is induced by a single intravenous injection of nephrotoxic serum (NTS), which contains antibodies against the glomerular basement membrane.[2]
Treatment Protocol:
-
Rats receive an initial intraperitoneal injection of ONO-4057 or phosphate-buffered saline (placebo) 24 hours before the NTS injection.[2]
-
Subsequent equal doses of ONO-4057 or placebo are administered at 3 hours, and then daily for the following 6 days.[2]
-
Different dose levels of ONO-4057 are used to evaluate the dose-dependent effects.
Sample Collection and Analysis:
-
Urine samples are collected for the analysis of proteinuria and hematuria.
-
Kidneys are harvested for histopathological examination.
Histopathological Evaluation:
-
Kidney sections are stained to assess glomerular morphology.
-
Immunohistochemistry is performed to quantify the glomerular accumulation of monocytes/macrophages.
-
The percentage of glomeruli with crescent formation is determined.
Conclusion and Future Directions
The preclinical data strongly suggest that ONO-4057, by targeting the LTB4/BLT1 inflammatory axis, holds significant promise as a therapeutic agent for glomerulonephritis. Its ability to reduce proteinuria, inhibit inflammatory cell infiltration, and preserve glomerular architecture in relevant animal models provides a solid rationale for further investigation. Future studies should focus on elucidating the long-term efficacy and safety of ONO-4057, exploring its potential in combination with other standards of care, and ultimately translating these promising preclinical findings into clinical trials for patients with glomerulonephritis. The detailed protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance novel therapies for this challenging group of kidney diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The leukotriene B4 /BLT1-dependent neutrophil accumulation exacerbates immune complex-mediated glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional significance of leukotriene B4 in normal and glomerulonephritic kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glomerular leukotriene synthesis in Heymann nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Thy1-induced Nephritis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Experimental mesangial proliferative glomerulonephritis (the anti-Thy-1.1 model) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EXPERIMENTAL NEPHRITIS IN RATS INDUCED BY INJECTION OF ANTIKIDNEY SERUM: V. CHRONIC NEPHRITIS OF INSIDIOUS DEVELOPMENT FOLLOWING APPARENT RECOVERY FROM ACUTE NEPHROTOXIC NEPHRITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathology and protection in nephrotoxic nephritis is determined by selective engagement of specific Fc receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction and analysis of nephrotoxic serum nephritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-4057 potential in treating dermatitis
An In-Depth Technical Guide on the Potential of Tirabrutinib (ONO-4059) in Treating Dermatitis
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease driven by a complex interplay of epidermal barrier dysfunction and immune dysregulation. The pathogenesis involves a predominant Type 2 immune response, characterized by the activation of T helper 2 (Th2) cells and the release of cytokines such as Interleukin-4 (IL-4) and IL-13. These processes lead to IgE production by B-cells and the activation of mast cells and eosinophils, culminating in skin inflammation, barrier disruption, and intense pruritus[1].
While initial research by Ono Pharmaceutical Co., Ltd. identified ONO-4057 as a leukotriene B4 (LTB4) receptor antagonist with anti-inflammatory properties[2][3], the therapeutic focus for immune-mediated diseases has since evolved. A more contemporary and promising target is Bruton's tyrosine kinase (BTK), a critical signaling enzyme in various immune cells. This guide will focus on Tirabrutinib (ONO-4059, GS-4059) , a second-generation, highly selective BTK inhibitor developed by Ono Pharmaceutical[4][5]. By targeting BTK, Tirabrutinib offers a potential mechanism to interrupt the underlying immune cascade in dermatitis.
Mechanism of Action of Tirabrutinib
Tirabrutinib is an oral, irreversible BTK inhibitor that forms a covalent bond with the cysteine-481 residue in the active site of the BTK enzyme[6]. This action blocks the autophosphorylation and activation of BTK, thereby inhibiting downstream signaling pathways[5][6]. BTK is a non-receptor tyrosine kinase from the Tec kinase family and is a crucial component of signaling pathways downstream of the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI) on mast cells[6][7].
-
In B-Cells: Upon antigen binding, the BCR signaling cascade is initiated, leading to the activation of BTK. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers calcium mobilization and the activation of transcription factors like NF-κB and NFAT. These factors are essential for B-cell proliferation, differentiation, and antibody production[7]. By inhibiting BTK, Tirabrutinib can suppress these functions, potentially reducing the production of pathogenic autoantibodies and IgE.
-
In Mast Cells and Basophils: When an allergen cross-links IgE bound to FcεRI on the surface of mast cells and basophils, BTK is activated. This activation is a critical step leading to degranulation and the release of histamine, proteases, and pro-inflammatory cytokines, which contribute to the acute inflammatory response and pruritus seen in atopic dermatitis. BTK inhibition by Tirabrutinib can block this activation and subsequent mediator release.
Signaling Pathways
The following diagrams illustrate the central role of BTK in immune cell activation and the point of intervention for Tirabrutinib.
Quantitative Data
While clinical data for Tirabrutinib in atopic dermatitis is not yet available, its potent and selective in vitro activity has been established. Furthermore, clinical trials in other autoimmune skin diseases and data from other BTK inhibitors in AD provide valuable context for its potential.
Table 1: In Vitro Activity of Tirabrutinib (ONO-4059)
| Parameter | Cell/System Type | IC₅₀ Value | Reference |
|---|---|---|---|
| Kinase Inhibition | |||
| BTK Auto-phosphorylation | TMD8 cells (ABC-DLBCL) | 23.9 nM | [8] |
| BTK Auto-phosphorylation | U-2932 cells (GCB-DLBCL) | 12.0 nM | [8] |
| Cellular Activity | |||
| Cell Growth Inhibition | TMD8 cells | 3.59 nM | [5][8] |
| Cell Growth Inhibition | U-2932 cells | 27.6 nM | [8] |
| B-Cell Activation (CD69) | Human PBMCs (anti-IgM stimulated) | 13.8 nM |[9] |
Table 2: Phase 2 Clinical Trial Results of Tirabrutinib in Refractory Pemphigus
| Parameter | Details |
|---|---|
| Study Design | Multicenter, open-label, single-arm Phase 2 study in Japan[10]. |
| Patient Population | 16 patients with refractory pemphigus vulgaris or pemphigus foliaceus[10]. |
| Treatment | Tirabrutinib 80 mg once daily for 52 weeks[10]. |
| Primary Endpoint | Complete Remission (CR) rate at Week 24[10]. |
| Key Results | - CR at Week 24: 18.8% (3/16 patients)[10][11].- CR at Week 52: 50.0% (8/16 patients)[10][11].- Overall Remission at Week 52: 62.5% (10/16 patients)[10].- Allowed for a significant reduction in mean prednisolone (B192156) dose[10][11]. |
| Safety | Well-tolerated; most adverse events were Grade 1 or 2. No treatment-related serious adverse events were reported[10][11]. |
Table 3: Phase 2 Clinical Trial Results of Rilzabrutinib (B1431308) in Atopic Dermatitis (for Context)
| Parameter | Details |
|---|---|
| Study Design | Phase 2, randomized, double-blind, placebo-controlled proof-of-concept trial[12][13]. |
| Patient Population | 124 adults with moderate-to-severe AD[12][13]. |
| Treatment | Rilzabrutinib (800 mg or 1200 mg daily) or placebo for 16 weeks[12][13]. |
| Primary Endpoint | Percentage change in Eczema Area and Severity Index (EASI) score from baseline to Week 16[12]. |
| Key Results | - Primary Endpoint: Not met. No statistically significant difference in EASI score change versus placebo[12].- Key Secondary Endpoints: No significant improvements in IGA 0/1 or EASI-75 response[12].- Pruritus: Demonstrated a rapid and numerically greater improvement in the proportion of patients with a ≥4-point reduction in the Peak Pruritus Numerical Rating Scale (PP-NRS)[12][13]. |
| Safety | Well-tolerated with an acceptable safety profile. Most common treatment-emergent adverse events were mild nausea and diarrhea[12][13]. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon preclinical findings. Below are representative methodologies for key in vitro and in vivo assays.
Protocol 1: In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Method)
This protocol describes a luminescent kinase assay to determine the IC₅₀ of an inhibitor by quantifying the amount of ADP produced during the kinase reaction[14][15].
-
Reagent Preparation:
-
BTK Kinase Buffer: Prepare a buffer solution containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 2 mM MnCl₂, 0.1 mg/ml BSA, and 50 µM DTT.
-
Test Compound (Tirabrutinib): Prepare a serial dilution of Tirabrutinib in DMSO, followed by a final dilution in Kinase Buffer.
-
Enzyme/Substrate Solution: Dilute recombinant human BTK enzyme and a suitable peptide substrate (e.g., Poly (4:1 Glu, Tyr)) to 2x the final desired concentration in Kinase Buffer.
-
ATP Solution: Prepare ATP at 2x the final concentration (e.g., 20 µM) in Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 10 µL of the Enzyme/Substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
The luminescent signal is proportional to the ADP generated and thus to BTK activity.
-
Plot the signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: House Dust Mite (HDM)-Induced Atopic Dermatitis Mouse Model
This in vivo model mimics key features of human AD, including skin barrier disruption, IgE elevation, and eczematous lesions, making it suitable for evaluating therapeutic candidates[16][17][18].
-
Animals and Acclimatization:
-
Use 6-8 week old female BALB/c or NC/Nga mice.
-
Acclimatize animals for at least one week before the experiment.
-
-
Sensitization and Challenge:
-
Anesthetize mice and shave a 2x2 cm area on the dorsal skin.
-
Disrupt the skin barrier by tape-stripping the shaved area 5-10 times.
-
Apply 20 µL of a house dust mite (Dermatophagoides farinae) extract solution (e.g., 1 mg/mL in saline) to the tape-stripped skin.
-
Repeat this procedure three times per week for 3-4 weeks.
-
-
Therapeutic Intervention:
-
After the initial sensitization period (e.g., 1-2 weeks), randomize mice into treatment groups.
-
Administer Tirabrutinib (e.g., 1-30 mg/kg) or a vehicle control daily via oral gavage.
-
Continue both the HDM challenge and the therapeutic administration for the remainder of the study period.
-
-
Endpoint Analysis:
-
Clinical Score: At regular intervals, score the severity of skin lesions based on erythema, edema, excoriation, and dryness/scaling (e.g., on a scale of 0-3 for each).
-
Scratching Behavior: Videotape mice for a set period (e.g., 30 minutes) and count the number of scratching bouts.
-
Serum Analysis: At the end of the study, collect blood and measure total and HDM-specific IgE levels using ELISA.
-
Histology: Euthanize mice and collect skin tissue. Perform H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration. Use toluidine blue or Giemsa staining to quantify mast cells and eosinophils.
-
Experimental Workflow Visualization
Conclusion
Tirabrutinib (ONO-4059) is a potent and highly selective second-generation BTK inhibitor. Its mechanism of action, which involves the suppression of B-cell and mast cell activation, is highly relevant to the core pathophysiology of atopic dermatitis. While direct clinical evidence in AD is pending, promising data from a Phase 2 trial in the autoimmune skin disease pemphigus demonstrate its capacity to induce remission and reduce corticosteroid dependency with a favorable safety profile[10][11]. Furthermore, studies of other BTK inhibitors in AD suggest the target is relevant, particularly for alleviating the burdensome symptom of pruritus[12]. Based on its strong mechanistic rationale and encouraging clinical data in related conditions, Tirabrutinib represents a significant potential therapeutic for atopic dermatitis and warrants further investigation in this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ono-pharma.com [ono-pharma.com]
- 5. Bruton tyrosine kinase inhibitor ONO/GS-4059: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tirabrutinib Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]
- 10. A multicenter, open-label, uncontrolled, single-arm phase 2 study of tirabrutinib, an oral Bruton's tyrosine kinase inhibitor, in pemphigus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tirabrutinib impresses in refractory pemphigus trial | Multidisciplinary | MIMS Hong Kong [prdmspapp.mimsdev.com]
- 12. Efficacy and safety of rilzabrutinib in patients with moderate-to-severe atopic dermatitis: 16-week results from a proof-of-concept phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. congress.sanofimedical.com [congress.sanofimedical.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. A mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A mouse model of the atopic eczema/dermatitis syndrome by repeated application of a crude extract of house-dust mite Dermatophagoides farinae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Establishing an allergic eczema model employing recombinant house dust mite allergens Der p 1 and Der p 2 in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on ONO-4057 in Transplant Rejection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transplant rejection remains a significant barrier to the long-term success of organ transplantation. The immune response to an allograft is a complex process involving both cellular and humoral immunity. A key aspect of the inflammatory cascade that contributes to graft damage is the production of lipid mediators, such as leukotrienes. ONO-4057, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, has emerged as a molecule of interest in the investigation of transplant rejection. This technical guide provides a comprehensive overview of ONO-4057, its mechanism of action, and the existing research on its role in mitigating transplant rejection.
Core Mechanism of Action
ONO-4057 is an orally active phenylpropionate derivative that functions as a competitive antagonist of the high-affinity LTB4 receptor (BLT1).[1][2] By binding to this receptor, ONO-4057 prevents the binding of endogenous LTB4, a potent lipid chemoattractant and pro-inflammatory mediator. The inhibition of LTB4 signaling leads to the downstream suppression of several key events in the inflammatory cascade that are central to transplant rejection.
Leukotriene B4 Signaling Pathway and ONO-4057 Intervention
The following diagram illustrates the signaling pathway of LTB4 and the mechanism of inhibition by ONO-4057.
Caption: LTB4 signaling pathway and the inhibitory action of ONO-4057.
Quantitative Data on ONO-4057 Activity
The following tables summarize the key quantitative data from in vitro and in vivo studies of ONO-4057.
Table 1: In Vitro Activity of ONO-4057
| Parameter | Species | Cell Type | Value | Reference |
| Ki (Binding Affinity) | Human | Neutrophils | 3.7 ± 0.9 nM | [2] |
| IC50 (Ca²⁺ Rise) | Human | Neutrophils | 0.7 ± 0.3 µM | [2] |
| IC50 (Chemotaxis) | Human | Neutrophils | 0.9 ± 0.1 µM | [2] |
| IC50 (Degranulation) | Human | Neutrophils | 1.6 ± 0.1 µM | [2] |
| IC50 (Aggregation) | Human | Neutrophils | 3.0 ± 0.1 µM | [2] |
Table 2: In Vivo Efficacy of ONO-4057
| Model | Species | Administration | Endpoint | ED50 / Effective Dose | Reference |
| LTB4-induced Neutropenia | Guinea Pig | Oral | Prevention of neutropenia | 25.6 mg/kg | [2] |
| LTB4-induced Neutrophil Migration | Guinea Pig | Oral | Inhibition of migration | 5.3 mg/kg | [2] |
| PMA-induced Neutrophil Infiltration | Guinea Pig | Topical | Suppression of infiltration | 1 mg/ear | [2] |
| Hepatic Allograft Rejection | Rat | Subcutaneous | Prolongation of survival | Not specified, but significant | [1][3] |
| Nephrotoxic Serum Nephritis | Rat | Intraperitoneal | Reduction of proteinuria and macrophage accumulation | Dose-dependent effect observed | [4] |
Experimental Protocols in Transplant Rejection Research
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the experimental protocols used in key studies investigating ONO-4057 in transplant rejection.
Hepatic Allograft Rejection Model in Rats
This protocol is based on the study by Tanaka et al. (2000).[1][3]
1. Animal Model:
-
Donor Strain: Inbred male ACI rats (180-210 g).
-
Recipient Strain: Inbred male Lewis (LEW) rats (200-240 g). This strain combination is known to produce a strong rejection response.
2. Surgical Procedure:
-
Orthotopic liver transplantation is performed.
3. Drug Administration:
-
ONO-4057 Formulation: Dissolved in 7% sodium bicarbonate (NaHCO₃).
-
Route of Administration: Subcutaneous injection.
-
Dosing Regimen: Administered daily starting from the day of transplantation.
-
Control Group: Received the solvent (7% NaHCO₃) subcutaneously.
4. Endpoint Analysis:
-
Primary Endpoint: Animal survival time.
-
Histological Analysis: Liver grafts are harvested on day 7 post-transplantation for histological examination to assess the degree of cellular infiltration and hepatocyte necrosis.
Experimental Workflow for Hepatic Allograft Rejection Study
References
- 1. Effect of leukotriene B(4) receptor antagonist (this compound) on hepatic allografting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The leukotriene B4 receptor antagonist ONO-4057 inhibits nephrotoxic serum nephritis in WKY rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-4057: A Technical Overview of its Interaction with the LTB4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ONO-4057, a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor. The document details the binding affinity of ONO-4057, the experimental procedures used for its characterization, and the underlying signaling pathways involved.
Quantitative Analysis of ONO-4057 Activity
The inhibitory potency of ONO-4057 has been quantified through various in vitro assays. The key binding affinity (Ki) and functional inhibitory concentrations (IC50) are summarized below.
| Parameter | Value | Cell Type | Assay | Reference |
| Ki | 3.7 ± 0.9 nM | Human Neutrophils | [3H] LTB4 Receptor Binding | [1] |
| IC50 | 0.7 ± 0.3 µM | Human Neutrophils | LTB4-induced Ca2+ influx | [1] |
| IC50 | 0.9 ± 0.1 µM | Human Neutrophils | LTB4-induced Chemotaxis | [1] |
| IC50 | 1.6 ± 0.1 µM | Human Neutrophils | LTB4-induced Degranulation | [1] |
| IC50 | 3.0 ± 0.1 µM | Human Neutrophils | LTB4-induced Aggregation | [1] |
Experimental Protocols
The determination of the binding affinity (Ki) of ONO-4057 for the LTB4 receptor is typically achieved through a competitive radioligand binding assay. Below is a representative protocol based on established methodologies.
Protocol: Competitive [3H]-LTB4 Radioligand Binding Assay with Human Neutrophil Membranes
1. Preparation of Human Neutrophil Membranes:
-
a. Isolation of Neutrophils: Human neutrophils are isolated from fresh venous blood from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque), followed by dextran (B179266) sedimentation and hypotonic lysis to remove contaminating red blood cells.
-
b. Cell Lysis: Isolated neutrophils are resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and disrupted by sonication or nitrogen cavitation.
-
c. Membrane Fractionation: The cell lysate is centrifuged at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells. The resulting supernatant is then ultracentrifuged at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
d. Membrane Resuspension: The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA). The total protein concentration is determined using a standard protein assay (e.g., BCA or Bradford assay).
2. Competitive Binding Assay:
-
a. Assay Setup: The assay is performed in a 96-well plate format. Each well contains a final volume of 250 µL.
-
b. Reagent Addition:
-
Total Binding: To wells designated for total binding, add a fixed concentration of [3H]-LTB4 (radioligand) and the neutrophil membrane preparation.
-
Non-specific Binding: To wells for non-specific binding, add [3H]-LTB4, the membrane preparation, and a high concentration of unlabeled LTB4 (to saturate the LTB4 receptors).
-
Competition: To the competition wells, add [3H]-LTB4, the membrane preparation, and varying concentrations of the test compound, ONO-4057.
-
-
c. Incubation: The plate is incubated at a specific temperature (e.g., 4°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
d. Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer.
-
e. Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
-
a. Specific Binding: The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
b. IC50 Determination: The concentration of ONO-4057 that inhibits 50% of the specific binding of [3H]-LTB4 (the IC50 value) is determined by non-linear regression analysis of the competition curve.
-
c. Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
Signaling Pathway
Caption: LTB4 Receptor (BLT1) Signaling Pathway.
Experimental Workflow
References
ONO-4057: A Deep Dive into its Selectivity for LTB4 Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-4057, also known as ONO-LB457, is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid, playing a pivotal role in the initiation and amplification of inflammatory responses. It exerts its pro-inflammatory effects primarily through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. The selective blockade of BLT1 by ONO-4057 presents a promising therapeutic strategy for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the selectivity of ONO-4057 for LTB4 receptors, detailing its binding affinity, functional antagonism, and the experimental methodologies used for its characterization.
Core Selectivity Profile of ONO-4057
ONO-4057 demonstrates a high degree of selectivity for the BLT1 receptor over the BLT2 receptor. This selectivity is crucial for its targeted therapeutic action, minimizing off-target effects.
Quantitative Data on ONO-4057 Activity
The following tables summarize the key quantitative data for ONO-4057, highlighting its potent antagonism at the BLT1 receptor.
Table 1: Binding Affinity of ONO-4057 for the Human BLT1 Receptor
| Parameter | Value | Cell Type | Reference |
| Ki | 3.7 ± 0.9 nM | Human Neutrophils | [1] |
Ki (Inhibition constant) represents the concentration of ONO-4057 required to occupy 50% of the BLT1 receptors in the presence of a competing radioligand.
Table 2: Functional Antagonism of ONO-4057 on LTB4-Induced Responses in Human Neutrophils
| Assay | IC50 | Reference |
| Calcium Mobilization | 0.7 ± 0.3 µM | [1] |
| Chemotaxis | 0.9 ± 0.1 µM | [1] |
| Degranulation | 1.6 ± 0.1 µM | [1] |
| Aggregation | 3.0 ± 0.1 µM | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of ONO-4057 that inhibits 50% of the LTB4-induced response.
Selectivity against other chemoattractant receptors: ONO-4057's selectivity is further underscored by its lack of inhibitory activity on neutrophil activation induced by other chemoattractants, such as fMLP and C5a, at concentrations up to 30 µM.[1]
Mechanism of Action and Signaling Pathways
Leukotriene B4 binding to the BLT1 receptor on leukocytes, particularly neutrophils, triggers a cascade of intracellular signaling events that are central to the inflammatory response. ONO-4057 acts as a competitive antagonist, blocking LTB4 from binding to BLT1 and thereby inhibiting these downstream pathways.
Experimental Protocols
The characterization of ONO-4057's selectivity relies on a series of well-established in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay quantifies the ability of ONO-4057 to displace a radiolabeled LTB4 ligand from the BLT1 receptor.
1. Membrane Preparation:
-
Human neutrophils are isolated from peripheral blood.
-
Cells are homogenized in a hypotonic lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Reaction:
-
In a multi-well plate, membrane preparations are incubated with a fixed concentration of [3H]-LTB4.
-
Increasing concentrations of unlabeled ONO-4057 are added to compete with the radioligand.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled LTB4.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
Neutrophil Calcium Mobilization Assay
This functional assay measures the ability of ONO-4057 to inhibit the LTB4-induced increase in intracellular calcium concentration.
1. Cell Preparation:
-
Human neutrophils are isolated and suspended in a physiological buffer.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
After an incubation period to allow for dye uptake and de-esterification, the cells are washed and resuspended.
2. Assay Procedure:
-
The dye-loaded neutrophils are pre-incubated with varying concentrations of ONO-4057 or a vehicle control.
-
The cell suspension is then stimulated with a fixed concentration of LTB4.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometer or a flow cytometer.
3. Data Analysis:
-
The peak fluorescence intensity or the area under the curve is quantified for each concentration of ONO-4057.
-
The percentage of inhibition is calculated relative to the response with LTB4 alone.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of ONO-4057 and fitting the data to a sigmoidal dose-response curve.
Neutrophil Chemotaxis Assay
This assay assesses the effect of ONO-4057 on the directed migration of neutrophils towards an LTB4 gradient.
1. Assay Setup:
-
A chemotaxis chamber (e.g., Boyden chamber or Transwell®) with a microporous membrane is used.
-
The lower chamber is filled with a solution containing LTB4 as the chemoattractant.
-
Isolated human neutrophils, pre-incubated with different concentrations of ONO-4057 or vehicle, are placed in the upper chamber.
2. Migration:
-
The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the LTB4 gradient.
3. Quantification of Migration:
-
After the incubation period, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting, staining and measuring absorbance, or using a viability assay.
4. Data Analysis:
-
The number of migrated cells in the presence of ONO-4057 is compared to the number of migrated cells in the control group.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion
ONO-4057 is a highly selective antagonist of the BLT1 receptor, demonstrating potent inhibition of LTB4-mediated pro-inflammatory responses in neutrophils. Its high affinity for BLT1, coupled with a lack of activity at the BLT2 receptor and other chemoattractant receptors, underscores its specificity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of ONO-4057 and other selective LTB4 receptor modulators, which hold significant promise for the treatment of a wide range of inflammatory conditions.
References
Navigating Cell Motility: A Technical Guide to ONO-4057 (Tirabrutinib) and its Impact on Chemotaxis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The designation ONO-4057 has been used for two distinct investigational compounds. An earlier molecule with this name was a leukotriene B4 (LTB4) receptor antagonist studied for its anti-inflammatory properties. This guide, however, focuses on the contemporary and clinically significant compound also known as ONO-4057, more formally identified as Tirabrutinib (B611380) (GS-4059). Tirabrutinib is a potent and selective second-generation inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways that govern cell proliferation, survival, and migration.
This technical guide provides a comprehensive overview of tirabrutinib's mechanism of action with a specific focus on its impact on chemotaxis. It includes a compilation of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of BTK Signaling
Tirabrutinib is a small molecule inhibitor that covalently and irreversibly binds to a cysteine residue (Cys481) in the active site of Bruton's tyrosine kinase (BTK).[1] This binding blocks the kinase activity of BTK, a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[2][3] In various B-cell malignancies, the BCR signaling pathway is often constitutively active, promoting cell proliferation and survival.[2] By inhibiting BTK, tirabrutinib effectively disrupts these pro-survival signals, leading to apoptosis of malignant B-cells.[1]
The impact of BTK inhibition extends beyond proliferation and survival to cellular processes integral to disease progression, such as adhesion and chemotaxis. BTK is a crucial downstream mediator not only for the BCR but also for signaling from other receptors, including chemokine receptors that direct cell migration.[4][5]
Quantitative Data: Tirabrutinib's Potency and Cellular Effects
The following tables summarize key quantitative data regarding tirabrutinib's inhibitory activity and its effects on B-cell lines.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (BTK) | 6.8 nM | Recombinant BTK | [6] |
| EC₅₀ (BTK Occupancy) | 72 nM | Ramos B-cells | [7] |
| IC₅₀ (Cell Proliferation) | 9.127 nM | OCI-LY10 | [6] |
| IC₅₀ (Cell Proliferation) | 17.10 nM | SU-DHL-6 | [6] |
| IC₅₀ (Cell Proliferation) | 4.5 nM | TMD8 | [3] |
| IC₅₀ (Cell Proliferation) | ~3000 nM | U2932 | [3] |
| IC₅₀ (Cell Proliferation) | ~3000 nM | HBL1 | [3] |
| IC₅₀ (Cell Proliferation) | 33 nM | REC1 | [3] |
Table 1: In Vitro Inhibitory Activity of Tirabrutinib
| Cell Line | Histological Subtype | Tirabrutinib Sensitivity | Reference |
| TMD8 | Activated B-cell like (ABC) DLBCL | Sensitive | [3] |
| OCI-LY10 | ABC-DLBCL | Sensitive | [3] |
| U2932 | ABC-DLBCL | Sensitive | [3] |
| HBL1 | ABC-DLBCL | Sensitive | [3] |
| Pfeiffer | Germinal Center B-cell like (GCB) DLBCL | Sensitive | [3] |
| REC1 | Mantle Cell Lymphoma (MCL) | Sensitive | [3] |
Table 2: Sensitivity of B-cell Malignancy Cell Lines to Tirabrutinib
Impact on Chemotaxis: The BTK-Chemokine Receptor Axis
Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in both normal immune function and the pathogenesis of B-cell malignancies. Malignant B-cells utilize chemokine signaling to traffic to and reside in supportive microenvironments within lymph nodes, bone marrow, and other tissues. The chemokine CXCL12 and its receptor CXCR4 are key players in this process.
Signaling Pathways in Chemotaxis
The binding of a chemokine like CXCL12 to its receptor (e.g., CXCR4) on a B-cell initiates a signaling cascade that ultimately leads to the reorganization of the actin cytoskeleton, driving cell migration. BTK is a key mediator in this pathway, influencing the activity of downstream effectors such as phospholipase C gamma 2 (PLCγ2), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK).[9][10] Inhibition of BTK by tirabrutinib disrupts the phosphorylation and activation of these downstream molecules, thereby impairing the cell's ability to polarize and migrate.[9]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a compound's effect on chemotaxis. Below are methodologies for key in vitro assays relevant to the study of tirabrutinib.
In Vitro BTK Kinase Activity Assay
This assay determines the direct inhibitory effect of tirabrutinib on the enzymatic activity of BTK.
Objective: To quantify the IC₅₀ of tirabrutinib for BTK.
Materials:
-
Recombinant full-length human BTK enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP.
-
A suitable peptide substrate for BTK (e.g., poly(Glu, Tyr) 4:1).
-
Tirabrutinib stock solution (in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of tirabrutinib in kinase buffer.
-
In a 384-well plate, add tirabrutinib dilutions. Include wells with DMSO as a vehicle control.
-
Add the BTK enzyme to all wells.
-
Add the peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each tirabrutinib concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell-Based Chemotaxis (Transwell Migration) Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Objective: To assess the effect of tirabrutinib on B-cell migration towards a chemokine gradient.
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8, REC1).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Chemoattractant: Recombinant human CXCL12 (SDF-1α).
-
Tirabrutinib.
-
Transwell inserts (e.g., 6.5 mm diameter with 5 µm pore size).
-
24-well companion plates.
-
Flow cytometer or cell counter.
Procedure:
-
Culture B-cells to the desired density.
-
Pre-treat the cells with various concentrations of tirabrutinib or vehicle (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
-
Prepare the lower chambers of the 24-well plate with cell culture medium containing the chemoattractant (e.g., 100 ng/mL CXCL12). Include wells with medium alone as a negative control for random migration.
-
Resuspend the pre-treated cells in serum-free medium and add a defined number of cells (e.g., 5 x 10⁵) to the upper chamber of the Transwell inserts.
-
Place the inserts into the wells of the 24-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for measurable migration (e.g., 2-4 hours).
-
After incubation, carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a cell counter or flow cytometer.
-
Calculate the percentage of migration inhibition for each tirabrutinib concentration compared to the vehicle-treated control.
Conclusion
Tirabrutinib (ONO-4057/GS-4059) is a highly selective and potent inhibitor of BTK that demonstrates significant anti-proliferative and pro-apoptotic effects in various B-cell malignancies. Its mechanism of action, centered on the disruption of the BCR signaling pathway, also has profound implications for cell adhesion and chemotaxis. By inhibiting BTK, tirabrutinib interferes with the signaling cascades initiated by chemokine receptors such as CXCR4, which are crucial for the migration of malignant B-cells to protective tissue microenvironments. This inhibition of chemotaxis is a key component of its therapeutic efficacy, contributing to the displacement of tumor cells from their supportive niches and their increased susceptibility to apoptosis. Further quantitative studies directly assessing the impact of tirabrutinib on chemotaxis will provide a more detailed understanding of this critical aspect of its anti-tumor activity.
References
- 1. What is the mechanism of Tirabrutinib Hydrochloride? [synapse.patsnap.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Tirabrutinib hydrochloride for B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ONO-4057 (A Leukotriene B4 Receptor Antagonist)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-4057 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] LTB4 is a powerful inflammatory mediator, and by blocking its receptor, ONO-4057 has demonstrated potential in mitigating various inflammatory responses. These application notes provide an overview of ONO-4057's mechanism of action and detailed protocols for its use in in vivo research models of inflammation and disease.
Mechanism of Action
ONO-4057 functions by competitively inhibiting the binding of LTB4 to its receptor on the surface of immune cells, such as neutrophils.[1] This action blocks the downstream signaling cascade that leads to various cellular responses, including calcium mobilization, chemotaxis, aggregation, and degranulation of neutrophils.[1] The selective antagonism of the LTB4 receptor makes ONO-4057 a valuable tool for studying the role of LTB4 in inflammatory and immunological processes.
Signaling Pathway of LTB4 and the Action of ONO-4057
Caption: LTB4 signaling pathway and ONO-4057's inhibitory action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of ONO-4057 from various studies.
Table 1: In Vitro Activity of ONO-4057
| Parameter | Cell Type | Value | Reference |
| Ki (Binding Affinity) | Human Neutrophils | 3.7 ± 0.9 nM | [1] |
| IC50 (Calcium Mobilization) | Human Neutrophils | 0.7 ± 0.3 µM | [1] |
| IC50 (Neutrophil Aggregation) | Human Neutrophils | 3.0 ± 0.1 µM | [1] |
| IC50 (Chemotaxis) | Human Neutrophils | 0.9 ± 0.1 µM | [1] |
| IC50 (Degranulation) | Human Neutrophils | 1.6 ± 0.1 µM | [1] |
Table 2: In Vivo Efficacy of ONO-4057
| Model | Animal | Administration | Dosage | Effect | Reference |
| LTB4-induced Neutropenia | Guinea Pig | Oral | ED50 = 25.6 mg/kg | Prevention of transient neutropenia | [1] |
| LTB4-induced Neutrophil Migration | Guinea Pig | Oral | ED50 = 5.3 mg/kg | Prevention of intradermal neutrophil migration | [1] |
| PMA-induced Neutrophil Infiltration | Guinea Pig | Topical | 1 mg/ear | Suppression of neutrophil infiltration | [1] |
| Hepatic Allograft Rejection | Rat | Subcutaneous | 30 mg/kg per day | Prolonged animal survival | [2] |
| Nephrotoxic Serum Nephritis | WKY Rat | Intraperitoneal | Not specified | Reduced proteinuria and hematuria | [3] |
| Anti-Thy-1 Nephritis | Wistar Rat | Intraperitoneal | 100 & 300 mg/kg | Reduced glomerular infiltration of PMNs and macrophages | [4] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature.
Protocol 1: Evaluation of ONO-4057 in an LTB4-Induced Neutrophil Migration Model (Guinea Pig)
This protocol is adapted from studies evaluating the oral efficacy of ONO-4057 in preventing LTB4-induced neutrophil migration.[1]
Materials:
-
ONO-4057
-
Leukotriene B4 (LTB4)
-
Vehicle for ONO-4057 (e.g., 0.5% methylcellulose)
-
Saline
-
Male Hartley guinea pigs (300-350g)
-
Syringes and gavage needles
-
Intradermal injection needles
-
Tissue collection tools
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
ONO-4057 Administration:
-
Prepare a suspension of ONO-4057 in the chosen vehicle at the desired concentrations.
-
Administer ONO-4057 or vehicle orally to guinea pigs via gavage.
-
-
LTB4 Challenge: One hour after ONO-4057 administration, inject LTB4 (e.g., 100 ng/site) intradermally into the shaved dorsal skin. Inject saline as a control at a separate site.
-
Tissue Collection: Four hours after the LTB4 injection, euthanize the animals and excise the injection sites.
-
Quantification of Neutrophil Infiltration:
-
Homogenize the excised skin tissue.
-
Measure MPO activity in the tissue homogenates as an index of neutrophil accumulation.
-
-
Data Analysis: Compare the MPO activity in the ONO-4057-treated groups to the vehicle-treated group to determine the percentage of inhibition. Calculate the ED50 value.
Experimental Workflow for Protocol 1
Caption: Workflow for in vivo neutrophil migration assay.
Protocol 2: Evaluation of ONO-4057 in a Rat Model of Hepatic Allograft Rejection
This protocol is based on a study investigating the effect of ONO-4057 on liver transplant survival in rats.[2][5]
Materials:
-
ONO-4057
-
Vehicle for ONO-4057 (e.g., 7% NaHCO3)
-
Inbred male ACI and LEW rats
-
Surgical instruments for liver transplantation
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Models: Use inbred male ACI rats as donors and LEW rats as recipients for orthotopic liver transplantation.
-
ONO-4057 Preparation and Administration:
-
Dissolve ONO-4057 in the vehicle to the desired concentration (e.g., 30 mg/kg).
-
Administer ONO-4057 or vehicle subcutaneously daily, starting from the day of transplantation.
-
-
Surgical Procedure: Perform orthotopic liver transplantation from ACI to LEW rats.
-
Post-Operative Monitoring:
-
Monitor the animals daily for signs of rejection and survival.
-
Record the date of death for each animal.
-
-
Histological Analysis (Optional):
-
On a predetermined day (e.g., day 7), euthanize a subset of animals from each group.
-
Collect liver grafts for histological examination to assess the degree of cellular infiltration and hepatocyte necrosis.
-
-
Data Analysis: Compare the mean survival time of the ONO-4057-treated group with the control group using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
Protocol 3: Evaluation of ONO-4057 in a Rat Model of Nephrotoxic Serum (NTS) Nephritis
This protocol is derived from a study assessing the therapeutic potential of ONO-4057 in a model of glomerulonephritis.[3]
Materials:
-
ONO-4057
-
Vehicle for ONO-4057 (e.g., phosphate-buffered saline)
-
Nephrotoxic serum (NTS)
-
Wistar-Kyoto (WKY) rats
-
Metabolic cages for urine collection
-
Syringes and needles for intraperitoneal injection
-
Reagents for urinalysis (protein and hematuria)
-
Histology equipment
Procedure:
-
Animal Acclimatization and Baseline Measurements: Acclimatize WKY rats and collect baseline urine samples.
-
ONO-4057 Pre-treatment: Administer ONO-4057 or vehicle intraperitoneally 24 hours before the induction of nephritis.
-
Induction of Nephritis: Inject NTS intravenously to induce nephritis.
-
Continued ONO-4057 Treatment: Continue intraperitoneal administration of ONO-4057 or vehicle at specified time points (e.g., 3 hours, and days 1, 2, 3, 4, 5, and 6 post-NTS injection).
-
Monitoring of Renal Function:
-
House rats in metabolic cages to collect 24-hour urine samples at various time points.
-
Measure urinary protein and red blood cell counts to assess proteinuria and hematuria.
-
-
Histopathological Examination:
-
At the end of the study, euthanize the animals and perfuse the kidneys.
-
Process the kidneys for histological analysis to evaluate glomerular changes, such as monocyte/macrophage accumulation and crescent formation.
-
-
Data Analysis: Compare the levels of proteinuria, hematuria, and the severity of glomerular lesions between the ONO-4057-treated and control groups.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The leukotriene B4 receptor antagonist ONO-4057 inhibits nephrotoxic serum nephritis in WKY rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of leukotriene B(4) receptor antagonist (this compound) on hepatic allografting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-4057 (Tirabrutinib) in Mouse Models of Inflammation
A. Introduction
These application notes provide a comprehensive overview of the use of ONO-4057, also known as Tirabrutinib (and formerly as ONO/GS-4059), in preclinical mouse models of inflammation. Tirabrutinib is a potent and selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling enzyme in B-lymphocytes and myeloid cells, playing a key role in the pathogenesis of various inflammatory and autoimmune diseases. By inhibiting BTK, Tirabrutinib effectively modulates B-cell receptor (BCR) signaling and downstream inflammatory pathways, making it a promising therapeutic agent for conditions such as rheumatoid arthritis and systemic lupus erythematosus.
This document is intended for researchers, scientists, and drug development professionals, providing detailed protocols and dosage information to facilitate the investigation of Tirabrutinib in relevant murine models of inflammation.
B. Mechanism of Action: BTK Signaling Pathway
Tirabrutinib exerts its anti-inflammatory effects by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK. This covalent inhibition blocks the kinase activity of BTK, thereby disrupting the B-cell receptor (BCR) signaling cascade. The BCR pathway is essential for B-cell proliferation, differentiation, and antibody production, all of which are central to the pathophysiology of many autoimmune diseases. The inhibition of BTK leads to the downregulation of several downstream signaling molecules, including NF-κB, AKT, and ERK, ultimately reducing the production of pro-inflammatory cytokines and autoantibodies.
BTK Signaling Pathway Inhibition by Tirabrutinib.
C. Quantitative Data Presentation
The following tables summarize the reported dosages and effects of Tirabrutinib (ONO-4057) in a mouse model of inflammation.
| Table 1: Tirabrutinib (ONO-4057) Dosage in Collagen-Induced Arthritis (CIA) Mouse Model | |
| Mouse Strain | DBA/1J |
| Inflammation Model | Collagen-Induced Arthritis (CIA) |
| Compound | Tirabrutinib (ONO-4059) |
| Administration Route | Oral (p.o.) |
| Dosing Regimen | Once daily |
| Dosage Range | 1, 3, and 10 mg/kg |
| Treatment Period | Day 22 to Day 36 post-immunization |
| Reported Efficacy | Dose-dependent inhibition of arthritis severity and bone damage. |
| Table 2: Efficacy of Tirabrutinib in Murine Lupus Models | |
| Mouse Strains | NZB/WF1 and MRL/lpr |
| Inflammation Model | Spontaneous Systemic Lupus Erythematosus (SLE) |
| Compound | Tirabrutinib |
| Key Findings | - Inhibited the production of anti-dsDNA antibodies in serum. - Markedly lowered the onset of proteinuria. - Resulted in 100% survival in treated mice compared to 70% in untreated mice. - Significantly reduced the numbers of total IgG and anti-dsDNA-secreting B-cells in the spleen. - Germinal center B-cells and plasma cells were also significantly lower in treated mice. |
| Note | Specific dosage details were not available in the reviewed literature. |
D. Experimental Protocols
1. Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the induction of arthritis in DBA/1 mice, a widely used model for rheumatoid arthritis.
-
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Syringes and needles (27G)
-
Homogenizer or emulsifying needle
-
-
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve Bovine Type II Collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA (for primary immunization) or IFA (for booster immunization). Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Tirabrutinib Administration:
-
Prepare Tirabrutinib in a suitable vehicle (e.g., 0.5% methylcellulose).
-
From day 22 onwards, administer Tirabrutinib orally once daily at the desired dosage (e.g., 1, 3, or 10 mg/kg).
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis starting from day 21.
-
Score the paws based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Experimental Workflow for CIA Mouse Model.
2. General Protocol for Dextran Sulfate Sodium (DSS)-Induced Colitis
This protocol provides a general method for inducing acute colitis in mice, a model for inflammatory bowel disease.
-
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Drinking water
-
-
Procedure:
-
Induction of Colitis:
-
Prepare a 2-3% (w/v) solution of DSS in the drinking water.
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.
-
-
Tirabrutinib Administration:
-
Administer Tirabrutinib orally once daily, starting from day 0 of DSS administration or as a therapeutic intervention after the onset of symptoms.
-
-
Assessment of Colitis:
-
Monitor daily for body weight loss, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).
-
At the end of the study, collect the colon and measure its length.
-
Perform histological analysis of the colon for inflammation, ulceration, and tissue damage.
-
-
3. General Protocol for Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis.
-
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PT)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Induction of EAE:
-
Prepare an emulsion of MOG35-55 peptide in CFA.
-
On day 0, immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.
-
Administer Pertussis Toxin intraperitoneally on day 0 and day 2.
-
-
Tirabrutinib Administration:
-
Administer Tirabrutinib orally once daily, either prophylactically from day 0 or therapeutically after the onset of clinical signs.
-
-
Assessment of EAE:
-
Monitor mice daily for clinical signs of EAE using a scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
-
E. Concluding Remarks
Tirabrutinib (ONO-4057) has demonstrated significant efficacy in preclinical mouse models of inflammation, particularly in collagen-induced arthritis and lupus. The provided dosage information and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this BTK inhibitor. Further studies are warranted to explore the efficacy of Tirabrutinib in other inflammatory conditions and to optimize dosing regimens for various disease models. It is recommended that each laboratory validates these protocols and determines the optimal experimental conditions for their specific research needs.
Oral Administration of ONO-4057 in Guinea Pigs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-4057 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating oral activity in preclinical models.[1] This document provides detailed application notes and experimental protocols for the oral administration of ONO-4057 in guinea pigs, based on published in vivo studies. The protocols cover the assessment of ONO-4057 efficacy in LTB4-induced neutropenia and dermal neutrophil migration. Additionally, a summary of quantitative data and a visualization of the relevant signaling pathway are provided to support researchers in the fields of pharmacology and drug development.
Introduction
Leukotriene B4 (LTB4) is a powerful lipid mediator involved in a wide range of inflammatory responses. It exerts its effects primarily through the high-affinity LTB4 receptor 1 (BLT1), a G protein-coupled receptor expressed on the surface of various immune cells, including neutrophils.[2] Activation of the LTB4 receptor triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species by neutrophils, thereby contributing to the amplification of inflammation. ONO-4057 is a selective LTB4 receptor antagonist that has been shown to be orally active in guinea pigs, making it a valuable tool for studying the role of LTB4 in various inflammatory disease models.[1]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of orally administered ONO-4057 in guinea pigs as reported by Kishikawa et al. (1992).
| Pharmacological Effect | Assay | Species | Administration Route | ED₅₀ | Reference |
| Inhibition of LTB4-induced transient neutropenia | In vivo | Guinea Pig | Oral | 25.6 mg/kg | [1] |
| Inhibition of LTB4-induced intradermal neutrophil migration | In vivo | Guinea Pig | Oral | 5.3 mg/kg | [1] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for ONO-4057. LTB4, an inflammatory mediator, binds to its receptor (BLT1) on neutrophils. This interaction initiates a downstream signaling cascade that results in chemotaxis and other inflammatory responses. ONO-4057 acts as a competitive antagonist, blocking the binding of LTB4 to its receptor and thereby inhibiting the subsequent inflammatory signaling.
Caption: ONO-4057 mechanism of action.
Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy of orally administered ONO-4057 in guinea pigs.
Protocol 1: Inhibition of LTB4-Induced Transient Neutropenia
Objective: To determine the dose-dependent effect of orally administered ONO-4057 on leukotriene B4-induced transient neutropenia in guinea pigs.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
ONO-4057
-
Leukotriene B4 (LTB4)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., syringes with anticoagulant)
-
Automated hematology analyzer or hemocytometer
Procedure:
-
Animal Acclimation: Acclimate guinea pigs to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
ONO-4057 Administration:
-
Prepare a suspension of ONO-4057 in the chosen vehicle at the desired concentrations.
-
Administer ONO-4057 or vehicle to the guinea pigs via oral gavage at a volume of 5-10 mL/kg.
-
-
Baseline Blood Collection: One hour after ONO-4057 administration, collect a baseline blood sample (approx. 0.2 mL) from a suitable site (e.g., saphenous vein) under light anesthesia.
-
LTB4 Challenge: Immediately after baseline blood collection, administer LTB4 (e.g., 1 µg/kg) intravenously via the marginal ear vein.
-
Post-Challenge Blood Collection: Collect blood samples at various time points after LTB4 administration (e.g., 1, 5, 10, and 30 minutes) to monitor the neutrophil count.
-
Neutrophil Counting: Determine the number of neutrophils in each blood sample using an automated hematology analyzer or a hemocytometer.
-
Data Analysis:
-
Calculate the percentage change in neutrophil count from baseline for each animal at each time point.
-
Determine the nadir of the neutrophil count for each animal.
-
Calculate the percent inhibition of the LTB4-induced neutropenia for each ONO-4057 dose group compared to the vehicle control group.
-
Calculate the ED₅₀ value for ONO-4057 using a suitable statistical software.
-
Experimental Workflow:
Caption: LTB4-induced neutropenia workflow.
Protocol 2: Inhibition of LTB4-Induced Dermal Neutrophil Migration
Objective: To evaluate the dose-dependent effect of orally administered ONO-4057 on leukotriene B4-induced neutrophil migration into the skin of guinea pigs.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
ONO-4057
-
Leukotriene B4 (LTB4)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
Syringes and needles for intradermal injection
-
Biopsy punches (e.g., 6 mm)
-
Tissue homogenization buffer
-
Myeloperoxidase (MPO) assay kit or reagents
-
Spectrophotometer
Procedure:
-
Animal Acclimation and Preparation:
-
Acclimate guinea pigs to the housing conditions for at least one week.
-
One day before the experiment, carefully clip the hair on the dorsal region of the animals.
-
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
ONO-4057 Administration: Administer ONO-4057 or vehicle orally as described in Protocol 1.
-
LTB4 Intradermal Injection: One hour after ONO-4057 administration, lightly anesthetize the animals and inject LTB4 (e.g., 100 ng in 50 µL saline) intradermally into a marked site on the clipped dorsal skin. Inject saline as a negative control at a separate site.
-
Tissue Collection: Four hours after the intradermal injections, euthanize the animals and collect the skin at the injection sites using a biopsy punch.
-
Tissue Homogenization: Homogenize the skin biopsies in a suitable buffer.
-
Myeloperoxidase (MPO) Assay:
-
MPO is an enzyme abundant in neutrophils and is used as a marker for neutrophil infiltration.
-
Measure the MPO activity in the tissue homogenates using a commercially available kit or a standard colorimetric assay.
-
-
Data Analysis:
-
Quantify the MPO activity for each skin biopsy.
-
Calculate the percent inhibition of LTB4-induced MPO activity for each ONO-4057 dose group compared to the vehicle control group.
-
Calculate the ED₅₀ value for ONO-4057.
-
Experimental Workflow:
Caption: Dermal neutrophil migration workflow.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of orally administered ONO-4057 in guinea pig models of LTB4-mediated inflammation. The quantitative data and signaling pathway visualization further support the understanding of ONO-4057's mechanism and efficacy. These methodologies can be adapted for the evaluation of other LTB4 receptor antagonists or for studying the role of the LTB4 pathway in various disease states.
References
- 1. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Topical Application of ONO-4057 for Skin Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-4057 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. Leukotriene B4 is a powerful lipid mediator that plays a crucial role in the inflammatory cascade, primarily by attracting and activating neutrophils and other immune cells to the site of inflammation. In the context of skin inflammation, elevated levels of LTB4 are associated with various conditions, including atopic dermatitis and psoriasis. By blocking the LTB4 receptor, ONO-4057 offers a targeted mechanism to attenuate the inflammatory response in the skin. This document provides detailed application notes and experimental protocols for the investigation of topically applied ONO-4057 in preclinical models of skin inflammation.
Mechanism of Action
ONO-4057 competitively binds to the LTB4 receptor (BLT1), preventing the binding of endogenous LTB4. This blockade inhibits the downstream signaling pathways that lead to neutrophil chemotaxis, aggregation, degranulation, and the production of pro-inflammatory cytokines. The topical application of ONO-4057 allows for localized drug delivery to the inflamed skin, minimizing potential systemic side effects.
Leukotriene B4 (LTB4) Signaling Pathway in Inflammation
Caption: LTB4 signaling pathway and the inhibitory action of ONO-4057.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of ONO-4057 based on available preclinical data.
Table 1: In Vitro Activity of ONO-4057 on Human Neutrophils [1]
| Parameter | IC50 / Ki |
| [3H] LTB4 Binding (Ki) | 3.7 ± 0.9 nM |
| LTB4-induced Ca²⁺ Rise (IC50) | 0.7 ± 0.3 µM |
| LTB4-induced Aggregation (IC50) | 3.0 ± 0.1 µM |
| LTB4-induced Chemotaxis (IC50) | 0.9 ± 0.1 µM |
| LTB4-induced Degranulation (IC50) | 1.6 ± 0.1 µM |
Table 2: In Vivo Efficacy of Topically Applied ONO-4057
| Animal Model | Endpoint | Effective Dose | Reference |
| PMA-induced neutrophil infiltration in guinea pig ear | Suppression of neutrophil infiltration | 1 mg/ear | [1] |
| Spontaneous itch-related behavior in NC/Nga mice with atopic dermatitis-like lesions | Inhibition of scratching behavior | Not specified |
Experimental Protocols
Protocol 1: Phorbol-12-Myristate-13-Acetate (PMA)-Induced Ear Inflammation in Guinea Pigs
This model is suitable for evaluating the anti-inflammatory effects of topically applied compounds by measuring the inhibition of neutrophil infiltration.
Materials:
-
ONO-4057
-
Phorbol-12-Myristate-13-Acetate (PMA)
-
Vehicle for ONO-4057 and PMA (e.g., acetone, ethanol, or a cream/ointment base)
-
Male Hartley guinea pigs (300-400 g)
-
Anesthesia (e.g., isoflurane)
-
Biopsy punch (6-8 mm)
-
Myeloperoxidase (MPO) assay kit
-
Histology supplies (formalin, paraffin, H&E stain)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Groups: Divide animals into the following groups (n=5-8 per group):
-
Naive (no treatment)
-
Vehicle control (PMA + ONO-4057 vehicle)
-
ONO-4057 treatment (PMA + topical ONO-4057)
-
Positive control (e.g., topical corticosteroid)
-
-
Induction of Inflammation:
-
Anesthetize a guinea pig.
-
Apply a solution of PMA (e.g., 20 µL of a 0.01% solution in acetone) to the inner surface of the right ear. The left ear can serve as an internal control (vehicle only).
-
-
Topical Treatment:
-
Immediately after PMA application, apply the ONO-4057 formulation (e.g., 1 mg dissolved in a suitable vehicle) to the same area of the right ear.
-
-
Assessment of Inflammation (6-24 hours post-treatment):
-
Ear Swelling: Measure the thickness of both ears using a digital caliper at baseline and at various time points after PMA application.
-
Histology: At the end of the experiment, euthanize the animals and collect ear biopsies. Fix the biopsies in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltrate.
-
Myeloperoxidase (MPO) Assay: Homogenize ear biopsies to measure MPO activity, which is an indicator of neutrophil infiltration.
-
Protocol 2: Atopic Dermatitis-Like Skin Inflammation in NC/Nga Mice
This model is useful for assessing the efficacy of topical treatments on chronic inflammatory skin conditions, including the evaluation of itch-related behaviors.
Materials:
-
ONO-4057
-
House dust mite (HDM) extract (e.g., Dermatophagoides farinae) or a hapten like 2,4-Dinitrochlorobenzene (DNCB)
-
Vehicle for ONO-4057 (e.g., a hydrophilic cream or ointment base)
-
Male NC/Nga mice (6-8 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Digital calipers
-
Transepidermal Water Loss (TEWL) measurement device
-
Video recording equipment for behavioral analysis
Procedure:
-
Induction of Atopic Dermatitis-like Lesions:
-
For the HDM model, apply a commercially available HDM ointment to the shaved dorsal skin and the rostral aspect of both ears three times a week for 3-4 weeks.
-
For the DNCB model, sensitize the mice by applying 1% DNCB in acetone/olive oil (4:1) to the shaved abdomen. After 5-7 days, challenge the dorsal skin and ears with 0.2-0.4% DNCB three times a week for 3-4 weeks.
-
-
Grouping and Treatment:
-
Once significant skin lesions develop (e.g., erythema, edema, dryness), divide the mice into treatment groups:
-
Vehicle control
-
ONO-4057 (e.g., 1% in a cream base)
-
Positive control (e.g., tacrolimus (B1663567) ointment)
-
-
Apply the topical formulations to the lesional skin daily for 2-3 weeks.
-
-
Evaluation of Efficacy:
-
Clinical Score: Score the severity of skin lesions weekly based on erythema/hemorrhage, edema, excoriation/erosion, and scaling/dryness (each on a scale of 0-3).
-
Ear Thickness: Measure ear thickness weekly using a digital caliper.
-
Transepidermal Water Loss (TEWL): Measure TEWL from the dorsal skin to assess skin barrier function.
-
Itch-Related Behavior: Acclimate individual mice in observation cages and record their behavior for 30-60 minutes. Quantify the total time spent scratching the lesional areas.
-
Histology: At the end of the study, collect skin samples for H&E staining (to assess epidermal thickness and inflammatory infiltrate) and Toluidine Blue staining (to quantify mast cells).
-
Immunological Analysis: Analyze serum IgE levels and cytokine profiles (e.g., IL-4, IL-13, IFN-γ) from skin homogenates or draining lymph nodes.
-
Experimental Workflow and Logical Relationships
General Workflow for Preclinical Testing of Topical ONO-4057
Caption: A generalized workflow for evaluating topical ONO-4057.
References
Application Notes and Protocols: Intraperitoneal Injection of ONO-4057 in Rat Nephritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols and summarized data for the use of ONO-4057, a potent and selective leukotriene B4 (LTB4) receptor antagonist, in two common rat models of nephritis: nephrotoxic serum (NTS) nephritis and anti-Thy-1 nephritis.[1][2] It is important to note that ONO-4057 is a leukotriene B4 receptor antagonist and should not be confused with Bruton's tyrosine kinase (BTK) inhibitors. A different compound, ONO-4059 (Tirabrutinib), is a BTK inhibitor. This document focuses exclusively on the application of ONO-4057 in attenuating inflammatory processes in the kidney. Leukotriene B4 is a powerful chemoattractant that plays a crucial role in the recruitment of inflammatory cells, and its blockade with ONO-4057 has shown therapeutic potential in experimental glomerulonephritis.[3]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of intraperitoneal ONO-4057 administration in rat nephritis models.
Table 1: Effects of ONO-4057 on Nephrotoxic Serum (NTS) Nephritis in WKY Rats
| Parameter | Control Group | ONO-4057 Treated Group | Percentage Reduction | Reference |
| Proteinuria | High | Significantly Reduced | Dose-dependent | [1] |
| Hematuria | Present | Significantly Reduced | Dose-dependent | [1] |
| Glomerular Monocyte/Macrophage Accumulation | High | Suppressed | Dose-dependent | [1] |
| Crescentic Glomeruli Formation | Present | Reduced | Dose-dependent | [1] |
Table 2: Effects of ONO-4057 on Anti-Thy-1 Nephritis in Wistar Rats
| Parameter | Time Point | Placebo Group | ONO-4057 (100 mg/kg) | ONO-4057 (300 mg/kg) | Reference |
| Glomerular PMN and Macrophage Infiltration | 3 hours | High | Less than Placebo | Less than Placebo | [4] |
| Glomerular Matrix Score | Day 7 | High | Lower than Placebo | Lower than Placebo | [4] |
| Urinary Protein Excretion | Day 7 | High | No Significant Difference | Less than Placebo | [4] |
Experimental Protocols
Nephrotoxic Serum (NTS) Induced Nephritis Model in WKY Rats
This model induces a rapidly progressive glomerulonephritis characterized by crescent formation.[1]
Materials:
-
Male Wistar-Kyoto (WKY) rats
-
Nephrotoxic serum (NTS)
-
ONO-4057
-
Phosphate-buffered saline (PBS)
-
Metabolic cages for urine collection
-
Standard laboratory equipment for intraperitoneal injections and sample analysis
Protocol:
-
Animal Acclimatization: Acclimatize male WKY rats to laboratory conditions for at least one week prior to the experiment.
-
ONO-4057 Administration (Pre-treatment): 24 hours before NTS injection, administer ONO-4057 or vehicle (PBS) via intraperitoneal (IP) injection.
-
Induction of Nephritis: Induce nephritis by a single intravenous injection of NTS.
-
ONO-4057 Administration (Post-treatment): Administer subsequent equal doses of ONO-4057 or PBS via IP injection at 3 hours, and then daily for the next 6 days.[1]
-
Monitoring: House rats in metabolic cages for 24-hour urine collection to measure proteinuria and hematuria.
-
Sample Collection and Analysis: At the end of the study period, collect blood samples for serum analysis and perfuse and harvest kidneys for histological examination (e.g., glomerular monocyte/macrophage accumulation and crescent formation).
Anti-Thy-1 Induced Nephritis Model in Wistar Rats
This model mimics human mesangial proliferative glomerulonephritis.[2]
Materials:
-
Female inbred Wistar rats
-
Anti-Thy-1 antibody (e.g., OX-7)
-
ONO-4057
-
Placebo control (vehicle for ONO-4057)
-
Metabolic cages for urine collection
-
Standard laboratory equipment for intraperitoneal injections and sample analysis
Protocol:
Experiment 1: ONO-4057 Administration Before Disease Onset
-
Animal Grouping: Divide sixty Wistar rats into three groups: Placebo, ONO-4057 (100 mg/kg), and ONO-4057 (300 mg/kg).[2]
-
ONO-4057 Administration: Administer ONO-4057 or placebo daily via IP injection starting 3 days before the anti-Thy-1 antibody injection and continuing for 14 days after.[2]
-
Induction of Nephritis: Induce nephritis by a single intravenous injection of anti-Thy-1 antibody.
-
Sample Collection: Collect 24-hour urine samples on days 3, 7, and 14 after antibody injection.[2] Sacrifice subsets of rats at 3 hours, 24 hours, day 7, and day 14 for blood and kidney collection.[4]
-
Analysis: Analyze urinary protein excretion, renal function, and perform pathological examinations of the kidneys.
Experiment 2: ONO-4057 Administration After Disease Onset
-
Animal Grouping: Divide forty rats into two groups: Placebo and ONO-4057 (300 mg/kg).[2]
-
Induction of Nephritis: Induce nephritis by a single intravenous injection of anti-Thy-1 antibody.
-
ONO-4057 Administration: Begin daily IP injections of ONO-4057 or placebo on day 1 after antibody injection and continue until day 13.[2]
-
Sample Collection and Analysis: Follow the same sample collection and analysis schedule as in Experiment 1.
Visualizations
References
- 1. The leukotriene B4 receptor antagonist ONO-4057 inhibits nephrotoxic serum nephritis in WKY rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Leukotrienes and kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of ONO-4057 in Allograft Studies
For Research Use Only.
Introduction
ONO-4057 is a potent and selective antagonist of the high-affinity Leukotriene B4 (LTB4) receptor, BLT1.[1][2] LTB4 is a powerful lipid mediator that plays a crucial role in the inflammatory response, primarily by inducing the chemotaxis and activation of neutrophils and other leukocytes.[2][3] In the context of allograft transplantation, the inflammatory cascade initiated by LTB4 can contribute significantly to graft rejection. By blocking the LTB4/BLT1 signaling axis, ONO-4057 presents a therapeutic strategy to mitigate inflammation and potentially prolong allograft survival.[1][4]
These application notes provide a detailed protocol for the subcutaneous administration of ONO-4057 in a rat hepatic allograft model, based on published research.[1] It also includes information on the mechanism of action and relevant signaling pathways.
Mechanism of Action
ONO-4057 exerts its pharmacological effect by competitively binding to the BLT1 receptor, a G protein-coupled receptor (GPCR), thereby preventing its activation by the endogenous ligand, LTB4.[2][3] This blockade inhibits downstream signaling cascades that are critical for leukocyte recruitment and activation at sites of inflammation. The inhibition of these pathways ultimately leads to a reduction in cellular infiltration and tissue damage within the allograft.[1]
Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of subcutaneous ONO-4057 administration on rat hepatic allograft survival.[1]
| Group | Treatment | Dose | Mean Animal Survival (days) |
| I (Control) | 7% NaHCO3 (Solvent) | 3 mL/kg | 12.0 ± 0.6 |
| II (ONO-4057) | ONO-4057 in 7% NaHCO3 | 30 mg/kg per day | 21.0 ± 4.4 |
Histological findings on day 7 post-transplantation indicated that while severe focal cellular infiltration was observed in both groups, the degree of hepatocyte necrosis in the ONO-4057-treated animals was milder than in the control group.[1]
Experimental Protocols
Protocol 1: Subcutaneous Administration of ONO-4057 in a Rat Hepatic Allograft Model
This protocol is adapted from a study utilizing inbred male ACI and LEW rats for orthotopic liver transplantation.[1]
Materials:
-
ONO-4057
-
7% Sodium Bicarbonate (NaHCO3) solution
-
Sterile syringes and needles for subcutaneous injection
-
Inbred male ACI rats (donors, 180-210 g)
-
Inbred male LEW rats (recipients, 200-240 g)
-
Standard surgical equipment for orthotopic liver transplantation
Procedure:
-
Animal Models: Use inbred male ACI rats as donors and LEW rats as recipients for the orthotopic liver transplantation. This combination is known to produce a strong rejection response.
-
Drug Preparation:
-
Prepare a stock solution of ONO-4057 by dissolving it in 7% NaHCO3 solution. The final concentration should be calculated to deliver a dose of 30 mg/kg in a suitable injection volume (e.g., 3 mL/kg).
-
Prepare a vehicle control solution of 7% NaHCO3.
-
-
Animal Groups:
-
Group I (Control): Administer the 7% NaHCO3 vehicle control solution subcutaneously at a volume of 3 mL/kg.
-
Group II (ONO-4057): Administer ONO-4057 dissolved in 7% NaHCO3 subcutaneously at a dose of 30 mg/kg.
-
-
Administration:
-
Begin daily subcutaneous administration immediately after transplantation.
-
Continue daily administration for the duration of the study.
-
-
Monitoring and Endpoint:
-
Monitor the animals daily for signs of graft rejection and overall health.
-
The primary endpoint is animal survival.
-
For histological analysis, grafts can be taken at specific time points (e.g., day 7) to assess cellular infiltration and tissue necrosis.
-
Visualizations
Signaling Pathway of LTB4 and Inhibition by ONO-4057
Caption: LTB4 signaling pathway and its inhibition by ONO-4057.
Experimental Workflow for Subcutaneous ONO-4057 Administration in Allograft Studies
Caption: Workflow for ONO-4057 administration in a rat hepatic allograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 4. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ONO-4057 for In Vitro Neutrophil Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils towards a chemoattractant, is a fundamental process in the innate immune response and plays a critical role in the pathogenesis of various inflammatory diseases.[1][2] The lipid mediator leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils, mediating its effects through high-affinity G-protein coupled receptors, primarily BLT1.[3][4] ONO-4057 is a selective and orally active LTB4 receptor antagonist that has been shown to inhibit LTB4-induced neutrophil functions, including chemotaxis.[5][6] These application notes provide a detailed protocol for an in vitro neutrophil chemotaxis assay to evaluate the inhibitory effect of ONO-4057.
Mechanism of Action: ONO-4057 in Neutrophil Chemotaxis
ONO-4057 competitively antagonizes the binding of LTB4 to its receptor on the surface of neutrophils.[5] This blockade prevents the activation of downstream signaling cascades that are essential for chemotaxis. The LTB4-mediated signaling pathway in neutrophils involves G-protein activation, leading to downstream activation of pathways such as the phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for actin polymerization, cell polarization, and directed migration.[7] By inhibiting the initial receptor-ligand interaction, ONO-4057 effectively abrogates these downstream events, resulting in the inhibition of neutrophil migration towards an LTB4 gradient.
Signaling Pathway of LTB4-Induced Neutrophil Chemotaxis and Inhibition by ONO-4057
Caption: LTB4 signaling pathway in neutrophils and the inhibitory action of ONO-4057.
Quantitative Data Summary
The inhibitory effects of ONO-4057 on LTB4-induced neutrophil functions have been quantified in previous studies. The following table summarizes the reported IC50 values.
| Parameter | Chemoattractant | ONO-4057 IC50 (µM) | Reference |
| Chemotaxis | LTB4 | 0.9 ± 0.1 | [5] |
| Intracellular Ca²⁺ Rise | LTB4 | 0.7 ± 0.3 | [5] |
| Aggregation | LTB4 | 3.0 ± 0.1 | [5] |
| Degranulation | LTB4 | 1.6 ± 0.1 | [5] |
Note: ONO-4057 did not show inhibitory effects on fMLP or C5a-induced neutrophil activation at concentrations up to 30 µM, indicating its selectivity for the LTB4 receptor.[5]
Experimental Protocol: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a standard Boyden chamber (or Transwell®) assay to assess the effect of ONO-4057 on LTB4-induced neutrophil chemotaxis.[7][8]
Materials and Reagents
-
ONO-4057
-
Leukotriene B4 (LTB4)
-
Ficoll-Paque™ or other density gradient medium for neutrophil isolation
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other fluorescent cell viability dye
-
96-well chemotaxis chamber (e.g., Transwell® with 3-5 µm pores)
-
Fluorescence plate reader
Experimental Workflow
References
- 1. Analysis of neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory oligonucleotides inhibit neutrophil migration by decreasing the surface expression of interleukin-8 and leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of neutrophil transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. criver.com [criver.com]
ONO-4057 Application Notes and Protocols for Calcium Mobilization Assay in Neutrophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-4057 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1). LTB4 is a powerful lipid chemoattractant and an important mediator of inflammation, playing a crucial role in the recruitment and activation of neutrophils at sites of inflammation. By blocking the LTB4/BLT1 signaling pathway, ONO-4057 can inhibit various pro-inflammatory responses in neutrophils, including calcium mobilization, chemotaxis, and degranulation.[1][2] This document provides detailed protocols and application notes for utilizing ONO-4057 in a calcium mobilization assay in human neutrophils, a key method for characterizing the potency and mechanism of action of BLT1 antagonists.
Data Presentation
The inhibitory effects of ONO-4057 on various LTB4-induced neutrophil functions are summarized in the table below. This quantitative data highlights the potency and selectivity of ONO-4057.
| Parameter | Value | Cell Type | Notes |
| Ki for [3H]LTB4 Binding | 3.7 ± 0.9 nM | Human Neutrophils | Demonstrates high-affinity binding to the LTB4 receptor. |
| IC50 for LTB4-induced Calcium Mobilization | 0.7 ± 0.3 µM | Human Neutrophils | Indicates potent inhibition of a key signaling event. |
| IC50 for LTB4-induced Aggregation | 3.0 ± 0.1 µM | Human Neutrophils | Shows inhibition of neutrophil aggregation. |
| IC50 for LTB4-induced Chemotaxis | 0.9 ± 0.1 µM | Human Neutrophils | Highlights the ability to block directed cell migration. |
| IC50 for LTB4-induced Degranulation | 1.6 ± 0.1 µM | Human Neutrophils | Demonstrates inhibition of the release of inflammatory mediators. |
Data sourced from: Prostaglandins, 1992 Oct;44(4):261-75.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway of LTB4-induced calcium mobilization in neutrophils and the point of inhibition by ONO-4057.
Experimental Protocols
This section provides a detailed methodology for a calcium mobilization assay in human neutrophils using ONO-4057 as an inhibitor of LTB4-induced responses.
Materials
-
ONO-4057
-
Leukotriene B4 (LTB4)
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (B1678239) (optional)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
HEPES buffer
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human neutrophils (isolated from fresh whole blood)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm
Neutrophil Isolation
Human neutrophils should be isolated from fresh venous blood of healthy donors using standard methods such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of remaining red blood cells. The final cell pellet should be resuspended in HBSS without Ca2+ and Mg2+. Cell viability should be assessed by Trypan Blue exclusion and should be >95%.
Fluo-4 AM Loading
-
Prepare Loading Buffer: Prepare a fresh solution of Fluo-4 AM in HBSS (without Ca2+ and Mg2+) containing 0.02% Pluronic F-127. The final concentration of Fluo-4 AM should be between 1-5 µM. An equal volume of 2X probenecid solution can be added to the 2X Fluo-4 AM solution to achieve a final concentration of 1-2.5 mM to inhibit dye leakage.
-
Cell Loading: Resuspend the isolated neutrophils in the loading buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Incubation: Incubate the cell suspension at 37°C for 30-60 minutes in the dark.
-
Washing: After incubation, wash the cells twice with HBSS (without Ca2+ and Mg2+) to remove extracellular dye. Centrifuge at 300 x g for 5 minutes for each wash.
-
Resuspension: Resuspend the final cell pellet in HBSS containing Ca2+ and Mg2+ (and 20 mM HEPES, pH 7.4) to a final concentration of 1-2 x 10^6 cells/mL.
Calcium Mobilization Assay
-
Cell Plating: Add 100 µL of the Fluo-4 AM-loaded neutrophil suspension to each well of a 96-well black, clear-bottom microplate.
-
ONO-4057 Incubation: Prepare a stock solution of ONO-4057 in DMSO and dilute to desired concentrations in HBSS with Ca2+ and Mg2+. Add the desired concentrations of ONO-4057 or vehicle (DMSO) to the wells and incubate for 10-15 minutes at 37°C.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for a short period (e.g., 20-30 seconds) using a fluorescence plate reader.
-
LTB4 Stimulation: Prepare a stock solution of LTB4 in ethanol (B145695) and dilute to the desired concentration (e.g., a concentration that elicits a submaximal response to allow for inhibition to be observed) in HBSS with Ca2+ and Mg2+. Add the LTB4 solution to the wells while continuously recording the fluorescence.
-
Data Acquisition: Continue to measure the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response and its subsequent decline.
Data Analysis
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).
-
The peak fluorescence response for each concentration of ONO-4057 can be determined.
-
Plot the peak response against the concentration of ONO-4057 and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow
The following diagram outlines the key steps in the ONO-4057 calcium mobilization assay in neutrophils.
Conclusion
The protocol described provides a robust and reliable method for assessing the inhibitory activity of ONO-4057 on LTB4-induced calcium mobilization in human neutrophils. This assay is a valuable tool for studying the pharmacology of LTB4 receptor antagonists and for screening novel anti-inflammatory compounds. The selectivity of ONO-4057 for the LTB4 receptor pathway is underscored by the lack of effect on neutrophil activation induced by other stimuli like fMLP or C5a.[1] This makes it an excellent reference compound for such studies.
References
Application Notes and Protocols for ONO-4057 in Receptor Binding Assays
Introduction
ONO-4057 is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor.[1][2] LTB4 is a powerful inflammatory mediator, and its receptor is a G-protein coupled receptor (GPCR) involved in various inflammatory responses.[1] Understanding the binding characteristics of ONO-4057 to the LTB4 receptor is crucial for its development as a therapeutic agent for inflammatory diseases.[2][3] These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the affinity of ONO-4057 for the LTB4 receptor.
Target Receptor: Leukotriene B4 Receptor (BLT1)
The primary target of ONO-4057 is the high-affinity LTB4 receptor, BLT1. This receptor is predominantly expressed on the surface of hematopoietic cells, including neutrophils, monocytes, and macrophages.[4] Upon binding of its endogenous ligand LTB4, the BLT1 receptor activates downstream signaling pathways, leading to chemotaxis, degranulation, and the production of inflammatory cytokines.[5][6] ONO-4057 acts by competitively blocking the binding of LTB4 to this receptor, thereby inhibiting these pro-inflammatory cellular responses.[2]
Quantitative Data Summary
The following table summarizes the reported binding affinity and functional inhibition data for ONO-4057.
| Parameter | Value | Cell Type/System | Reference |
| Ki | 3.7 ± 0.9 nM | Human Neutrophils | [2] |
| IC50 (Ca2+ influx) | 0.7 ± 0.3 µM | Human Neutrophils | [2] |
| IC50 (Chemotaxis) | 0.9 ± 0.1 µM | Human Neutrophils | [2] |
| IC50 (Aggregation) | 3.0 ± 0.1 µM | Human Neutrophils | [2] |
| IC50 (Degranulation) | 1.6 ± 0.1 µM | Human Neutrophils | [2] |
Note on Nomenclature: It is important to distinguish ONO-4057, the LTB4 receptor antagonist, from ONO/GS-4059 (Tirabrutinib), which is a Bruton's tyrosine kinase (BTK) inhibitor.[7][8][9]
Signaling Pathway and Experimental Workflow
Leukotriene B4 (LTB4) Signaling Pathway
Caption: LTB4 signaling pathway initiated by ligand binding to the BLT1 receptor.
Experimental Workflow for Competitive Receptor Binding Assay
Caption: Workflow for a competitive radioligand receptor binding assay.
Experimental Protocols
Protocol 1: Membrane Preparation from Human Neutrophils
This protocol describes the isolation of a membrane fraction enriched with the BLT1 receptor from human neutrophils.
Materials:
-
Ficoll-Paque PLUS
-
Dextran (B179266) T-500
-
Hypotonic Lysis Buffer (10 mM Tris-HCl, pH 7.4, 0.25 M sucrose, 1 mM EDTA)
-
Homogenization Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitor cocktail)
-
High-speed refrigerated centrifuge
-
Dounce homogenizer
Procedure:
-
Isolate human neutrophils from whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation of erythrocytes.
-
Resuspend the purified neutrophil pellet in hypotonic lysis buffer and incubate on ice for 20 minutes to induce cell swelling.
-
Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in homogenization buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This protocol details the procedure for a competitive binding assay to determine the IC50 and Ki of ONO-4057 for the BLT1 receptor.
Materials:
-
Membrane preparation from Protocol 1
-
[3H]-Leukotriene B4 ([3H]-LTB4) (specific activity ~200 Ci/mmol)
-
ONO-4057
-
Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA)
-
96-well filter plates (e.g., Millipore MultiScreenHTS with GF/B filters)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of ONO-4057 in assay buffer. The concentration range should span at least four orders of magnitude around the expected Ki (e.g., 0.1 nM to 10 µM).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of membrane preparation (5-10 µg protein), 50 µL of [3H]-LTB4 (at a final concentration near its Kd, e.g., 0.5 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-LTB4, and 50 µL of a high concentration of unlabeled LTB4 (e.g., 10 µM).
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [3H]-LTB4, and 50 µL of each ONO-4057 dilution.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For each concentration of ONO-4057, express the specific binding as a percentage of the control (total specific binding without competitor).
-
Plot the percentage of specific binding against the logarithm of the ONO-4057 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of [3H]-LTB4 used in the assay and Kd is the dissociation constant of [3H]-LTB4 for the BLT1 receptor. The Kd should be determined in a separate saturation binding experiment.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 receptor antagonist ONO-4057 inhibits nephrotoxic serum nephritis in WKY rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bruton tyrosine kinase inhibitor ONO/GS-4059: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ONO-4057: A Potent Inhibitor of LTB4-Induced Neutrophil Aggregation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-4057 is a selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating potent inhibition of LTB4-mediated neutrophil functions. This document provides detailed information on the inhibitory activity of ONO-4057 on neutrophil aggregation, including its IC50 value, and offers comprehensive protocols for neutrophil isolation and the execution of an LTB4-induced neutrophil aggregation assay. Furthermore, it visually outlines the key signaling pathways involved in this process.
Introduction
Neutrophils, the most abundant type of white blood cell, are critical first responders in the innate immune system. Their aggregation at sites of inflammation is a key step in the inflammatory cascade. Leukotriene B4 (LTB4), a potent lipid chemoattractant, plays a crucial role in inducing this aggregation by binding to its high-affinity receptor, BLT1, on the surface of neutrophils. The subsequent intracellular signaling cascade leads to neutrophil activation, adhesion, and aggregation, contributing to the amplification of the inflammatory response.
ONO-4057 has been identified as a selective antagonist of the LTB4 receptor.[1] By blocking the binding of LTB4 to its receptor, ONO-4057 effectively mitigates downstream signaling events, thereby inhibiting neutrophil aggregation and other pro-inflammatory functions. This makes ONO-4057 a valuable tool for studying the role of the LTB4 pathway in inflammation and a potential therapeutic candidate for inflammatory diseases.
Quantitative Data
The inhibitory potency of ONO-4057 on various LTB4-induced human neutrophil functions has been quantified. The half-maximal inhibitory concentration (IC50) for neutrophil aggregation is a key parameter for researchers.
| Parameter | IC50 Value (µM) | Reference |
| LTB4-induced Neutrophil Aggregation | 3.0 ± 0.1 | [1] |
| LTB4-induced Chemotaxis | 0.9 ± 0.1 | [1] |
| LTB4-induced Degranulation | 1.6 ± 0.1 | [1] |
| LTB4-induced Rise in Cytosolic Free Calcium | 0.7 ± 0.3 | [1] |
Table 1: IC50 values of ONO-4057 for various LTB4-induced human neutrophil functions.
It is noteworthy that ONO-4057 does not inhibit neutrophil activation induced by other chemoattractants such as fMLP or C5a, highlighting its selectivity for the LTB4 receptor.[1]
Signaling Pathway
LTB4-induced neutrophil aggregation is initiated by the binding of LTB4 to its G-protein coupled receptor, BLT1. This binding triggers a cascade of intracellular signaling events that ultimately lead to changes in cell adhesion and aggregation. The simplified signaling pathway is depicted below.
Caption: LTB4 signaling pathway leading to neutrophil aggregation and its inhibition by ONO-4057.
Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of highly pure and viable human neutrophils from whole blood using density gradient centrifugation.
Materials:
-
Anticoagulated (e.g., with ACD or EDTA) whole human blood
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Density gradient medium (e.g., Ficoll-Paque™ or similar)
-
Dextran (B179266) T500 solution (3% in 0.9% NaCl)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.15 M NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the anticoagulated whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 25 mL of the diluted blood over 15 mL of density gradient medium in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate and discard the top layers (plasma and mononuclear cells).
-
Collect the layer containing neutrophils and red blood cells (RBCs) and transfer it to a new 50 mL conical tube.
-
Add 3 volumes of 3% Dextran T500 solution to the cell suspension (e.g., 30 mL of dextran solution to 10 mL of cell suspension). Mix gently by inversion.
-
Allow the RBCs to sediment by gravity for 20-30 minutes at room temperature.
-
Carefully collect the upper leukocyte-rich supernatant and transfer it to a new 50 mL conical tube.
-
Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of ice-cold RBC Lysis Buffer. Incubate for 5-7 minutes on ice to lyse any remaining RBCs.
-
Add 45 mL of PBS to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the neutrophil pellet twice with cold PBS.
-
Resuspend the final neutrophil pellet in HBSS with Ca²⁺ and Mg²⁺.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The purity of the neutrophil preparation should be >95%.
LTB4-Induced Neutrophil Aggregation Assay
This protocol outlines the procedure for measuring LTB4-induced neutrophil aggregation and its inhibition by ONO-4057 using a light aggregometer.
Materials:
-
Isolated human neutrophils (as prepared above)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Leukotriene B4 (LTB4) stock solution (e.g., in ethanol)
-
ONO-4057 stock solution (dissolved in a suitable solvent such as 7% NaHCO₃ or DMSO, followed by dilution in HBSS)
-
Light aggregometer and cuvettes with stir bars
-
Pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of LTB4 in HBSS. A final concentration of 10-100 nM is typically used to induce aggregation.
-
Prepare a serial dilution of ONO-4057 in HBSS to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
-
Neutrophil Preparation:
-
Adjust the concentration of the isolated neutrophils to 2 x 10⁶ cells/mL in HBSS with Ca²⁺ and Mg²⁺.
-
-
Aggregation Measurement:
-
Pipette 450 µL of the neutrophil suspension into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow the cells to equilibrate for at least 5 minutes with stirring (e.g., 900 rpm).
-
To test the effect of ONO-4057, add 50 µL of the desired concentration of ONO-4057 (or vehicle control) to the neutrophil suspension and incubate for 5-10 minutes.
-
Establish a baseline of light transmission for a few minutes.
-
Initiate aggregation by adding a small volume (e.g., 5 µL) of the LTB4 working solution.
-
Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to neutrophil aggregation.
-
-
Data Analysis:
-
The extent of aggregation is typically measured as the maximum change in light transmission.
-
Calculate the percentage of inhibition for each concentration of ONO-4057 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the ONO-4057 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the overall workflow for performing the LTB4-induced neutrophil aggregation assay with ONO-4057.
References
Application Notes and Protocols: ONO-4057 for In Vitro Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ONO-4057 in in vitro degranulation assays. ONO-4057 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, making it a valuable tool for studying inflammatory responses mediated by neutrophils and other immune cells.[1][2]
Introduction
ONO-4057 is a small molecule that specifically targets the LTB4 receptor, thereby inhibiting the downstream signaling pathways that lead to various cellular responses, including chemotaxis, aggregation, and degranulation of neutrophils.[1][2] Its utility in in vitro degranulation assays allows for the precise investigation of the role of the LTB4 pathway in inflammatory and allergic conditions.
Data Presentation
The following table summarizes the quantitative data for ONO-4057's inhibitory effects on neutrophil functions.
| Parameter | Cell Type | ONO-4057 Concentration (IC50) | Assay Type | Notes |
| LTB4-induced Degranulation | Human Neutrophils | 1.6 ± 0.1 µM | Degranulation Assay | ONO-4057 did not show agonist activity at concentrations up to 30 µM.[1] |
| LTB4-induced Rise in Cytosolic Free Calcium | Human Neutrophils | 0.7 ± 0.3 µM | Calcium Flux Assay | Inhibition of calcium mobilization is a key mechanism upstream of degranulation.[1] |
| LTB4-induced Aggregation | Human Neutrophils | 3.0 ± 0.1 µM | Aggregation Assay | --- |
| LTB4-induced Chemotaxis | Human Neutrophils | 0.9 ± 0.1 µM | Chemotaxis Assay | --- |
| [3H] LTB4 Binding | Human Neutrophil Membranes | Ki = 3.7 ± 0.9 nM | Radioligand Binding Assay | Demonstrates high-affinity binding to the LTB4 receptor.[1] |
Signaling Pathway
The following diagram illustrates the mechanism of action of ONO-4057 in inhibiting LTB4-induced neutrophil degranulation.
Experimental Protocols
In Vitro Neutrophil Degranulation Assay (β-hexosaminidase Release)
This protocol describes a method to measure LTB4-induced degranulation in human neutrophils by quantifying the release of the granular enzyme β-hexosaminidase, and how to assess the inhibitory effect of ONO-4057.
Materials:
-
ONO-4057
-
Leukotriene B4 (LTB4)
-
Human Neutrophils (isolated from fresh human blood)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cytochalasin B
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Triton X-100
-
Glycine (B1666218) buffer (0.2 M, pH 10.7)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the isolated neutrophils in HBSS.
-
Cell Preparation: Adjust the neutrophil concentration to 5 x 10⁶ cells/mL in HBSS.
-
ONO-4057 Incubation:
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 25 µL of varying concentrations of ONO-4057 (e.g., 0.1 µM to 30 µM) or vehicle control (e.g., DMSO) to the wells.
-
Incubate for 15 minutes at 37°C.
-
-
Priming: Add 25 µL of Cytochalasin B (final concentration 5 µg/mL) to each well and incubate for 5 minutes at 37°C.
-
Stimulation:
-
Initiate degranulation by adding 25 µL of LTB4 (final concentration typically 100 nM) to the appropriate wells.
-
For control wells (unstimulated and total release), add 25 µL of HBSS.
-
Incubate for 30 minutes at 37°C.
-
-
Stopping the Reaction: Place the plate on ice and centrifuge at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Sample Collection:
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
To the remaining cell pellets for the "total release" control, add 50 µL of 0.1% Triton X-100 to lyse the cells. Resuspend thoroughly.
-
-
Enzyme Assay:
-
Add 50 µL of PNAG solution (1 mM in citrate (B86180) buffer, pH 4.5) to each well containing the supernatant or cell lysate.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding 100 µL of glycine buffer (0.2 M, pH 10.7).
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release (degranulation) for each sample using the following formula: % Degranulation = [(Absorbance of Sample - Absorbance of Unstimulated Control) / (Absorbance of Total Release Control - Absorbance of Unstimulated Control)] x 100
-
Plot the % degranulation against the concentration of ONO-4057 to determine the IC50 value.
-
Important Considerations
-
Cell Viability: It is crucial to maintain high cell viability throughout the experiment. Perform a viability test (e.g., trypan blue exclusion) before and after the assay.
-
Controls: Include appropriate controls in your experiment:
-
Unstimulated Control: Cells treated with vehicle instead of LTB4 to measure spontaneous degranulation.
-
Total Release Control: Cells lysed with a detergent (e.g., Triton X-100) to determine the maximum possible enzyme release.
-
Vehicle Control: Cells treated with the same concentration of the solvent used for ONO-4057 (e.g., DMSO) to account for any effects of the solvent.
-
-
Reagent Quality: Use high-quality reagents and freshly isolated neutrophils for optimal results.
-
Alternative Degranulation Markers: Other markers of neutrophil degranulation, such as myeloperoxidase (MPO) or elastase, can also be measured using appropriate substrates and protocols. For other cell types like mast cells or basophils, different markers (e.g., histamine) and stimuli would be used.
Conclusion
ONO-4057 is a valuable research tool for investigating the role of the LTB4 pathway in neutrophil-mediated inflammation. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize ONO-4057 in in vitro degranulation assays. Adherence to the outlined procedures and considerations will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols: ONO-4057 in the Oxazolone-Induced Dermatitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazolone-induced dermatitis in mice is a widely utilized and robust model for studying allergic contact dermatitis (ACD) and atopic dermatitis (AD).[1][2] This model mimics key features of human dermatitis, including a distinct sensitization and elicitation phase, making it an invaluable tool for evaluating the efficacy of novel therapeutic agents.[1] The inflammatory response is characterized by a delayed-type hypersensitivity reaction, often with a dominant Th2 response.[1]
ONO-4057 is a selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[3][4] LTB4 is a potent lipid mediator that plays a crucial role in inflammation by promoting the recruitment and activation of inflammatory cells, particularly neutrophils.[5][6][7] Elevated levels of LTB4 have been observed in the lesional skin of patients with atopic dermatitis.[5] By blocking the LTB4/BLT1 pathway, ONO-4057 presents a targeted therapeutic strategy for mitigating the inflammatory cascade in dermatitis.[3][6]
These application notes provide detailed protocols for inducing oxazolone-mediated dermatitis in mice and for the therapeutic administration of ONO-4057. It also includes templates for data collection and visualization tools to aid in experimental design and interpretation.
Experimental Protocols
Oxazolone-Induced Dermatitis Mouse Model
This protocol describes the induction of contact hypersensitivity, a model that can be adapted for acute or chronic inflammation studies.
Materials:
-
Animals: BALB/c or C57BL/6 mice (female, 7-8 weeks old are commonly used).[8]
-
Oxazolone (B7731731) (OXA): 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one.
-
Vehicle: Acetone (B3395972) or a mixture of acetone and olive oil (e.g., 4:1).
-
Micropipettes and sterile tips.
-
Electric shaver or depilatory cream.
-
Dial thickness gauge or digital calipers.
Protocol:
a. Sensitization Phase (Day 0):
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave a small area (approximately 2x2 cm) on the abdomen or the dorsal skin of each mouse.[8][9]
-
Prepare a 1.5% to 2% (w/v) solution of oxazolone in the chosen vehicle.
-
Apply 100 µL of the oxazolone solution to the shaved skin area.[9] For the vehicle control group, apply 100 µL of the vehicle alone.
b. Challenge (Elicitation) Phase (Day 6-7):
-
Six to seven days after sensitization, measure the baseline thickness of both the right and left ears of each mouse using a dial thickness gauge.[9]
-
Prepare a 1% (w/v) solution of oxazolone in the vehicle.
-
Apply 20 µL of the 1% oxazolone solution to both the anterior and posterior surfaces of the right ear.
-
Apply 20 µL of the vehicle to the left ear to serve as an internal control.
c. Evaluation (24-48 hours post-challenge):
-
At 24 or 48 hours after the challenge, measure the thickness of both ears again.
-
Calculate the ear swelling as the difference between the post-challenge and baseline thickness of the right ear, or as the difference between the right (challenged) and left (unchallenged) ear thickness.
-
Following thickness measurements, animals can be euthanized for tissue collection (ear skin, draining lymph nodes, and serum) for further analysis.
Administration of ONO-4057 (Representative Protocol)
Disclaimer: The following is a representative protocol as no specific studies of ONO-4057 in the oxazolone-induced model were identified. Dosing and administration routes should be optimized based on the specific experimental design.
ONO-4057 can be administered topically or systemically.
a. Topical Administration:
-
Prepare ONO-4057 in a suitable vehicle for topical application (e.g., a cream base or a solution compatible with skin application).
-
Apply a defined amount (e.g., 1 mg/ear) of the ONO-4057 formulation to the right ear 30 minutes before and 15 minutes after the oxazolone challenge.
b. Systemic (Oral) Administration:
-
Formulate ONO-4057 for oral gavage.
-
Administer ONO-4057 orally at a dose range of 10-100 mg/kg. This can be done prophylactically (starting before the challenge) or therapeutically (starting after the challenge). One study involving repeated oxazolone application showed efficacy of ONO-4057 at 100 and 300 mg/kg orally.[10]
Data Presentation
Quantitative data should be organized for clarity and ease of comparison.
Table 1: Effect of ONO-4057 on Ear Swelling in Oxazolone-Induced Dermatitis
| Treatment Group | N | Ear Thickness at 0h (mm) | Ear Thickness at 24h (mm) | Ear Swelling (mm) at 24h | % Inhibition |
| Naive (No Treatment) | 6 | ||||
| Vehicle Control | 6 | ||||
| ONO-4057 (e.g., 10 mg/kg, p.o.) | 6 | ||||
| ONO-4057 (e.g., 30 mg/kg, p.o.) | 6 | ||||
| Dexamethasone (Positive Control) | 6 |
Ear swelling is calculated as (Ear thickness at 24h) - (Ear thickness at 0h). % Inhibition is calculated relative to the vehicle control group.
Table 2: Histological and Biomarker Analysis
| Treatment Group | Epidermal Thickness (µm) | Dermal Cell Infiltration (cells/mm²) | Myeloperoxidase (MPO) Activity (U/g tissue) | Ear LTB4 Levels (pg/mg tissue) | Serum IgE (ng/mL) |
| Naive (No Treatment) | |||||
| Vehicle Control | |||||
| ONO-4057 (e.g., 10 mg/kg, p.o.) | |||||
| ONO-4057 (e.g., 30 mg/kg, p.o.) | |||||
| Dexamethasone (Positive Control) |
Data presented as Mean ± SEM.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the oxazolone-induced dermatitis model.
Signaling Pathway of LTB4 and Inhibition by ONO-4057
Caption: LTB4 signaling pathway and the inhibitory action of ONO-4057.
Conclusion
The oxazolone-induced dermatitis mouse model is a cornerstone for the preclinical evaluation of anti-inflammatory compounds. ONO-4057, by targeting the LTB4/BLT1 axis, offers a specific mechanism to potentially ameliorate the inflammation and pruritus associated with dermatological conditions. The protocols and tools provided herein are intended to facilitate the investigation of ONO-4057 and similar compounds in this relevant disease model.
References
- 1. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. imavita.com [imavita.com]
- 3. Involvement of leukotriene B4 in spontaneous itch-related behaviour in NC mice with atopic dermatitis-like skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 driven neutrophil recruitment to the skin is essential for allergic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of leukotriene B(4) in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Early Stress-Response Gene REDD1 Controls Oxazolone-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: ONO-4057 in the Anti-Thy-1 Nephritis Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-4057 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, BLT1.[1][2] LTB4 is a powerful lipid chemoattractant that plays a crucial role in the pathogenesis of various inflammatory diseases by recruiting and activating leukocytes such as neutrophils and macrophages.[3][4] The anti-Thy-1 nephritis rat model is a well-established experimental model of mesangial proliferative glomerulonephritis, a common feature of several human kidney diseases.[5][6][7] This model is induced by the administration of an anti-Thy-1 antibody (e.g., OX-7), which binds to the Thy-1 antigen on mesangial cells, leading to complement-mediated cell lysis, inflammation, and subsequent mesangial cell proliferation and matrix expansion.[8][9]
These application notes provide a comprehensive overview of the use of ONO-4057 in the anti-Thy-1 nephritis rat model, including detailed experimental protocols, a summary of key quantitative data, and an illustration of the underlying signaling pathway.
Mechanism of Action of ONO-4057 in Anti-Thy-1 Nephritis
In the anti-Thy-1 nephritis model, the initial antibody-mediated injury to mesangial cells triggers an inflammatory cascade.[9] This includes the production of LTB4, which acts as a potent chemoattractant for neutrophils and macrophages.[1][3] These infiltrating immune cells contribute to glomerular damage through the release of inflammatory mediators and reactive oxygen species.[10]
ONO-4057, by selectively blocking the BLT1 receptor, inhibits the chemotactic response of neutrophils and macrophages to LTB4.[1] This reduces the influx of these inflammatory cells into the glomeruli, thereby attenuating the subsequent pathological changes, including mesangial cell proliferation and extracellular matrix deposition.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of LTB4 in the context of anti-Thy-1 nephritis and the inhibitory action of ONO-4057.
Quantitative Data Summary
The following tables summarize the key findings from a study investigating the effects of ONO-4057 in a rat model of anti-Thy-1 nephritis.[1]
Table 1: Effect of ONO-4057 Pre-treatment on Glomerular Inflammation and Matrix Score [1]
| Treatment Group | Glomerular PMN Infiltration (cells/glomerulus at 3h) | Glomerular Macrophage Infiltration (cells/glomerulus at 3h) | Mesangial Matrix Score (at day 7) |
| Placebo (Group A) | Higher | Higher | Higher |
| ONO-4057 100 mg/kg (Group B) | Lower than Group A | Lower than Group A | Lower than Group A |
| ONO-4057 300 mg/kg (Group C) | Lower than Group A | Lower than Group A | Lower than Group A |
Table 2: Effect of ONO-4057 Pre-treatment on Urinary Protein Excretion [1]
| Treatment Group | Urinary Protein Excretion (at day 7) |
| Placebo (Group A) | Higher |
| ONO-4057 300 mg/kg (Group C) | Lower than Group A |
Note: The study reported that glomerular infiltration by polymorphonuclear leucocytes (PMNs) and macrophages at 3 hours was less in Groups B and C than in Group A, and matrix scores at day 7 were lower in Groups B and C than in Group A. Urinary protein excretion at day 7 was less in Group C than in Group A.[1]
Experimental Protocols
I. Induction of Anti-Thy-1 Nephritis
This protocol describes the induction of mesangial proliferative glomerulonephritis in rats using an anti-Thy-1 monoclonal antibody.
Materials:
-
Male Wistar rats (200-220 g)[11]
-
Sterile saline solution
-
Animal handling and restraint equipment
-
Tail vein injection setup
Procedure:
-
Acclimatize male Wistar rats to the laboratory environment for at least one week with free access to food and water.[11]
-
On the day of induction, weigh each rat to determine the correct antibody dosage.
-
Administer a single intravenous injection of the anti-Thy-1 monoclonal antibody (e.g., 2.5 mg/kg) via the tail vein.[7][12] A control group should receive an equivalent volume of sterile saline.
-
Monitor the animals for any immediate adverse reactions.
-
House the rats in metabolic cages for periodic urine collection to monitor proteinuria.[13]
-
The disease typically progresses with an initial phase of mesangiolysis, followed by mesangial cell proliferation peaking around day 7, and subsequent resolution over several weeks.[5][7]
II. ONO-4057 Treatment Protocol
This protocol outlines the administration of ONO-4057 to rats with induced anti-Thy-1 nephritis.
Materials:
-
ONO-4057
-
Vehicle control (placebo)
-
Oral gavage needles or intraperitoneal injection equipment
-
Weighing scale
Procedure (Prophylactic Treatment): [1]
-
Prepare a suspension of ONO-4057 in the appropriate vehicle.
-
Begin daily administration of ONO-4057 (e.g., 100 mg/kg or 300 mg/kg) or placebo via intraperitoneal injection three days prior to the induction of anti-Thy-1 nephritis.[1]
-
Continue daily administration until the end of the experimental period (e.g., day 14 post-induction).[1]
Procedure (Therapeutic Treatment): [1]
-
Prepare a suspension of ONO-4057 in the appropriate vehicle.
-
Begin daily administration of ONO-4057 (e.g., 300 mg/kg) or placebo via intraperitoneal injection one day after the induction of anti-Thy-1 nephritis.[1]
-
Continue daily administration until the end of the experimental period (e.g., day 13 post-induction).[1]
III. Assessment of Renal Injury and Inflammation
This section details the methods for evaluating the severity of nephritis and the therapeutic effects of ONO-4057.
1. Urinary Protein Excretion: [13]
-
Collect 24-hour urine samples from rats housed in metabolic cages at specified time points (e.g., baseline, day 7, day 14).
-
Measure the total protein concentration in the urine using a standard method such as the Bradford or Lowry assay.
2. Renal Function: [1]
-
At the end of the experiment, collect blood samples for the measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels using standard biochemical assays.
3. Histopathological Analysis: [1]
-
At specified time points, euthanize the animals and perfuse the kidneys with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Embed the kidneys in paraffin (B1166041) and prepare 4-µm sections.
-
Perform standard histological staining, such as Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS), to assess glomerular morphology, mesangial cell proliferation, and matrix expansion.
-
Scoring:
4. Immunohistochemistry for Inflammatory Cell Infiltration: [1]
-
Use specific antibodies to identify and quantify infiltrating immune cells in kidney sections.
-
Neutrophils: Anti-myeloperoxidase (MPO) antibody.
-
Macrophages: Anti-CD68 (ED1) antibody.
-
-
Count the number of positive cells per glomerulus to assess the degree of inflammation.
Experimental Workflow
The following diagram outlines the general experimental workflow for studying the effects of ONO-4057 in the anti-Thy-1 nephritis model.
Conclusion
ONO-4057 demonstrates therapeutic potential in the anti-Thy-1 nephritis rat model by attenuating glomerular inflammation and subsequent pathological changes. The provided protocols and data serve as a valuable resource for researchers investigating the role of the LTB4-BLT1 axis in renal disease and for the preclinical evaluation of LTB4 receptor antagonists.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Leukotrienes and kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed analysis of phenotypes of macrophages infiltrating glomeruli in rat anti-Thy1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Anti-Thy1-induced Nephritis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Experimental mesangial proliferative glomerulonephritis (the anti-Thy-1.1 model) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis [ouci.dntb.gov.ua]
- 9. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. researchgate.net [researchgate.net]
- 13. PPARα Activation Protects against Anti-Thy1 Nephritis by Suppressing Glomerular NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ONO-4057 for Studying Itch-Associated Responses in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ONO-4057 is a selective antagonist of the leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor.[1][2] LTB4 is an inflammatory mediator that has been implicated in the pathogenesis of various inflammatory conditions, including pruritus (itch).[3][4] In murine models, LTB4 has been shown to be a potent pruritogen, inducing significant scratching behavior.[1][5] ONO-4057 serves as a valuable pharmacological tool to investigate the role of the LTB4/BLT1 signaling axis in itch-associated responses. These application notes provide detailed protocols for utilizing ONO-4057 in two key mouse models of itch: an acute LTB4-induced itch model and a chronic atopic dermatitis-like model.
Mechanism of Action
Leukotriene B4, produced from arachidonic acid via the 5-lipoxygenase pathway, binds to its G protein-coupled receptors, BLT1 and BLT2, on various cells, including immune cells and sensory neurons.[1] The binding of LTB4 to BLT1 on sensory neurons is thought to trigger a signaling cascade that ultimately leads to the sensation of itch and subsequent scratching behavior.[1][3] ONO-4057 competitively binds to the BLT1 receptor, thereby preventing LTB4 from exerting its pruritogenic effects.[2]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of LTB4 and ONO-4057 on itch-associated responses in mice.
Table 1: Dose-Response of Intradermal LTB4-Induced Scratching Behavior in Mice
| LTB4 Dose (nmol/site) | Mean Number of Scratches (± SEM) | Onset of Action | Peak Effect | Duration of Action |
| 0.001 | Data not available | Not specified | Not specified | Not specified |
| 0.03 | Peak effect observed | Within 3 minutes | 10-20 minutes post-injection | Subsided by 30 minutes |
| 1 | Data not available | Not specified | Not specified | Not specified |
Data synthesized from Andoh & Kuraishi, 1998.[5]
Table 2: Effect of ONO-4057 on LTB4-Induced Scratching Behavior in Mice
| Treatment | LTB4 Dose (nmol/site) | ONO-4057 Treatment | Route of Administration | % Inhibition of Scratching |
| LTB4 + ONO-4057 | 0.03 | Simultaneous injection with LTB4 | Intradermal | Significant inhibition |
| Spontaneous Itch (NC/Nga mice) | Endogenous LTB4 | Not specified | Topical | Inhibition of spontaneous itch-related behavior |
Data synthesized from Andoh & Kuraishi, 1998[5] and other sources indicating inhibitory effects.[2]
Experimental Protocols
Protocol 1: Acute LTB4-Induced Itch Model in Mice
This protocol describes the induction of acute itch in mice via intradermal injection of LTB4 and the assessment of the inhibitory effects of ONO-4057.
Materials:
-
Male ICR mice (or other suitable strain)
-
Leukotriene B4 (LTB4)
-
ONO-4057
-
Vehicle (e.g., saline with 0.1% BSA)
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes with 30G needles
-
Observation chambers
-
Video recording equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
Drug Preparation:
-
Dissolve LTB4 in a suitable vehicle to achieve the desired concentration (e.g., 0.03 nmol in 50 µL).
-
Prepare ONO-4057 solution for co-injection or pre-treatment at the desired concentration.
-
-
Anesthesia and Injection:
-
Behavioral Observation:
-
Immediately after injection, place the mouse back into the observation chamber.
-
Record the scratching behavior for at least 30 minutes using a video camera.
-
A scratch is defined as a lifting of the hind limb towards the injection site followed by a scratching motion.
-
-
Data Analysis:
-
Count the number of scratching bouts in 5-minute intervals.
-
Compare the number of scratches between the vehicle, LTB4-only, and LTB4 + ONO-4057 groups.
-
Experimental Workflow for Acute LTB4-Induced Itch Model
Workflow for the acute LTB4-induced itch experiment.
Protocol 2: Chronic Atopic Dermatitis-like Model in NC/Nga Mice
This protocol describes the use of NC/Nga mice, which spontaneously develop atopic dermatitis-like skin lesions, to study the effect of topical ONO-4057 on chronic itch.
Materials:
-
Male NC/Nga mice (6-8 weeks old)
-
ONO-4057
-
Vehicle cream/ointment base
-
Observation chambers with video recording capabilities
-
Tools for clinical scoring of dermatitis (e.g., calipers for ear thickness)
Procedure:
-
Induction of Atopic Dermatitis:
-
House NC/Nga mice in a conventional (non-SPF) environment to induce the spontaneous development of atopic dermatitis-like skin lesions.[9][10] This typically occurs between 6-8 weeks of age.
-
Alternatively, an AD-like phenotype can be induced by repeated topical application of an allergen such as house dust mite extract.[11]
-
-
Drug Preparation:
-
Incorporate ONO-4057 into a suitable topical vehicle at the desired concentration.
-
-
Treatment:
-
Once the mice develop clear signs of dermatitis and spontaneous scratching, begin the topical application of ONO-4057 or vehicle to the lesional skin (e.g., on the back and ears) once or twice daily.
-
-
Behavioral Observation:
-
At specified time points during the treatment period, place the mice in observation chambers and record their spontaneous scratching behavior for a defined period (e.g., 1-2 hours).
-
-
Clinical Scoring:
-
Assess the severity of the skin lesions at regular intervals using a scoring system (e.g., evaluating erythema, edema, excoriation, and dryness).
-
Measure ear thickness using calipers as an indicator of inflammation.
-
-
Data Analysis:
-
Quantify the number of spontaneous scratching bouts and compare between the vehicle and ONO-4057 treated groups.
-
Analyze the changes in clinical scores and ear thickness over the treatment period.
-
Experimental Workflow for Chronic Atopic Dermatitis Model
Workflow for the chronic atopic dermatitis itch study.
Signaling Pathway
Leukotriene B4 Signaling in Itch and Inhibition by ONO-4057
The following diagram illustrates the proposed signaling pathway of LTB4-mediated itch and the point of intervention for ONO-4057.
LTB4 signaling pathway in itch and ONO-4057 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Involvement of leukotriene B4 in spontaneous itch-related behaviour in NC mice with atopic dermatitis-like skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding itch: An update on mediators and mechanisms of pruritus - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. researchgate.net [researchgate.net]
- 5. Intradermal leukotriene B4, but not prostaglandin E2, induces itch-associated responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.wayne.edu [research.wayne.edu]
- 7. Intradermal Injection in Mice | Animals in Science [queensu.ca]
- 8. queensu.ca [queensu.ca]
- 9. Evaluation of Itch by Using NC/NgaTnd Mice: A Model of Human Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: ONO-4057 in Rat Hepatic Allografting Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ONO-4057, a leukotriene B4 (LTB4) receptor antagonist, in preclinical studies of hepatic allografting in rats. The information is compiled from published research to guide the design and execution of similar experimental protocols.
Introduction
Acute allograft rejection remains a significant challenge in liver transplantation. The inflammatory cascade initiated by surgical trauma and alloimmune responses involves the recruitment of leukocytes, particularly neutrophils and macrophages, to the graft site. Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in chemoattraction and activation of these inflammatory cells.[1][2] ONO-4057 is a selective antagonist of the LTB4 receptor (BLT1), and has been investigated for its potential to mitigate rejection in a rat model of hepatic allografting.[3]
Mechanism of Action of ONO-4057
ONO-4057 competitively inhibits the binding of LTB4 to its high-affinity receptor, BLT1, on the surface of leukocytes.[4] This antagonism blocks the downstream signaling cascade that would otherwise lead to chemotaxis, degranulation, and production of pro-inflammatory cytokines. By preventing the recruitment and activation of neutrophils and other inflammatory cells at the allograft site, ONO-4057 is hypothesized to reduce graft injury and prolong survival.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effect of ONO-4057 on hepatic allograft survival in rats.
| Treatment Group | Animal Model (Donor -> Recipient) | Dosage and Administration | Mean Survival Time (Days) |
| Control | ACI -> LEW | 7% NaHCO3 (vehicle), 3 mL/kg, subcutaneous, daily | 12.0 ± 0.6 |
| ONO-4057 | ACI -> LEW | 30 mg/kg, subcutaneous, daily in 7% NaHCO3 | 21.0 ± 4.4 |
Data sourced from a summary of Tanaka M, et al. Transplant Proc. 2000 Nov;32(7):2340.
Experimental Protocols
The following protocols are synthesized from established methodologies for orthotopic liver transplantation in rats and the specific details available for the ONO-4057 study.
-
Donor Rats: Male inbred ACI rats (weighing 180-210 g).
-
Recipient Rats: Male inbred LEW rats (weighing 200-240 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Control Group (n=5): Recipient rats receive daily subcutaneous injections of the vehicle (7% NaHCO3, 3 mL/kg).
-
ONO-4057 Treatment Group (n=6): Recipient rats receive daily subcutaneous injections of ONO-4057 (30 mg/kg) dissolved in the vehicle.
-
Treatment Schedule: Administration of the respective treatments should commence on the day of transplantation and continue daily.
This protocol requires advanced microsurgical skills and is performed under aseptic conditions.
A. Donor Hepatectomy:
-
Anesthetize the donor rat (e.g., with isoflurane).
-
Perform a midline laparotomy.
-
Carefully dissect and isolate the portal vein, hepatic artery, common bile duct, and the suprahepatic and infrahepatic vena cava.
-
Ligate and divide the hepatic artery and common bile duct.
-
Flush the liver with cold preservation solution (e.g., Ringer's lactate) via the portal vein.
-
Excise the liver and store it in cold preservation solution.
B. Recipient Hepatectomy and Graft Implantation:
-
Anesthetize the recipient rat.
-
Perform a midline laparotomy and remove the native liver.
-
Place the donor liver graft in the orthotopic position.
-
Perform vascular anastomoses in the following order: suprahepatic vena cava, portal vein, and infrahepatic vena cava. The cuff technique is commonly used for the portal vein and infrahepatic vena cava to reduce anastomosis time.
-
Reconstruct the biliary duct, often using a stent.
-
Confirm blood flow and hemostasis before closing the abdominal incision.
-
Survival: Monitor animals daily for signs of rejection (e.g., lethargy, jaundice, weight loss) and record survival times.
-
Histology: At the time of death or a predetermined endpoint, harvest the liver allograft. Fix a portion in 10% neutral buffered formalin for paraffin (B1166041) embedding. Sections can be stained with Hematoxylin and Eosin (H&E) to assess the degree of cellular infiltration, necrosis, and overall tissue damage. The study by Tanaka et al. noted that while severe focal cellular infiltration was observed in both control and ONO-4057 treated groups, the degree of hepatocyte necrosis was milder in the treated animals.
-
Biochemical Analysis: Collect blood samples at various time points post-transplantation to measure serum levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) as indicators of hepatocellular injury.
Logical Relationships in Allograft Rejection
The process of allograft rejection is a complex interplay of cellular and molecular events. ONO-4057 intervenes at an early stage by preventing the amplification of the inflammatory response mediated by LTB4.
References
- 1. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of leukotriene B(4) receptor antagonist (this compound) on hepatic allografting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonizing leukotriene B4 receptors delays cardiac allograft rejection in mice. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
ONO-4057 in DMSO: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of ONO-4057, a potent and orally active leukotriene B4 receptor antagonist, with a particular focus on its solubility and handling in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing ONO-4057 stock solutions?
A1: DMSO is the recommended solvent for preparing stock solutions of ONO-4057 for most research applications. It is a powerful organic solvent capable of dissolving a wide array of organic compounds, including ONO-4057.
Q2: What is the solubility of ONO-4057 in DMSO?
A2: While specific quantitative solubility data can vary, ONO-4057 is readily soluble in DMSO. Stock solutions of at least 10 mM can be prepared, which is sufficient for most experimental needs.
Q3: How should I prepare a stock solution of ONO-4057 in DMSO?
A3: To prepare a stock solution, weigh the desired amount of ONO-4057 powder in a sterile, amber, or clear glass vial. Add the calculated volume of pure, anhydrous DMSO to achieve the target concentration. Ensure the compound is fully dissolved by gentle vortexing or swirling. For light-sensitive compounds, it is advisable to work in low-light conditions and use amber vials or wrap clear vials in aluminum foil.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with a preferred concentration of 0.1% or lower.[1][2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: How should I store my ONO-4057 DMSO stock solution?
A5: Once prepared, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C for long-term stability.[1]
Q6: What is the stability of ONO-4057 in DMSO at different storage temperatures?
A6: In solvent, ONO-4057 is generally stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[1] It is good practice to re-evaluate the efficacy of solutions stored for longer periods.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| ONO-4057 powder is not dissolving in DMSO. | - Insufficient solvent volume.- Low-quality or hydrated DMSO.- Compound has degraded. | - Ensure the correct volume of DMSO is added for the desired concentration.- Use fresh, anhydrous, research-grade DMSO.- Gentle warming in a water bath (e.g., to 37°C) may aid dissolution, but be cautious of potential compound degradation. |
| Precipitate forms when diluting the DMSO stock solution into aqueous media. | - The compound is "crashing out" due to a rapid change in solvent polarity.- The final concentration in the aqueous buffer exceeds the compound's solubility in that medium. | - Perform a stepwise dilution of the DMSO stock solution into your aqueous medium.[1]- Vigorously vortex or mix the aqueous solution while adding the DMSO stock to ensure rapid and even dispersion.[2]- Consider if the final concentration is too high for the aqueous buffer system. |
| Observed cytotoxicity in cell culture experiments. | - The final DMSO concentration is too high.- The compound itself is cytotoxic at the tested concentrations. | - Ensure the final DMSO concentration is at a non-toxic level (ideally ≤0.1%).[2][3]- Run a dose-response curve for ONO-4057 to determine its cytotoxic threshold in your specific cell line.- Always include a vehicle control (media with the same final DMSO concentration) to differentiate between compound and solvent toxicity. |
| Inconsistent experimental results. | - Repeated freeze-thaw cycles of the stock solution.- Improper storage of the stock solution.- Inaccurate pipetting of small volumes of the stock solution. | - Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.[1]- Store aliquots at -80°C for long-term stability.[1]- Use calibrated pipettes and appropriate techniques for handling small volumes. |
Experimental Protocols
Preparation of a 10 mM ONO-4057 Stock Solution in DMSO
-
Materials:
-
ONO-4057 powder (Molecular Weight: 482.58 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Calculate the required mass of ONO-4057. For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 482.58 g/mol = 0.0048258 g = 4.83 mg
-
-
Carefully weigh 4.83 mg of ONO-4057 powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial and vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Dilution of ONO-4057 Stock Solution for Cell-Based Assays
-
Objective: To prepare a working solution of 10 µM ONO-4057 in cell culture medium with a final DMSO concentration of 0.1%.
-
Procedure:
-
Thaw a single aliquot of the 10 mM ONO-4057 stock solution in DMSO at room temperature.
-
Perform a serial dilution. For example, to make a 1:1000 dilution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Mix thoroughly by gentle pipetting or vortexing.
-
This working solution now contains 10 µM ONO-4057 and 0.1% DMSO.
-
This working solution can be further diluted in the culture medium to achieve lower concentrations, while maintaining a final DMSO concentration of 0.1% or less.
-
Visualizations
Caption: ONO-4057 acts as an antagonist to the BLT1 receptor, inhibiting LTB4-induced signaling.
Caption: Workflow for preparing and using ONO-4057 solutions in a research setting.
References
ONO-4057 Technical Support Center: A Guide for Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of ONO-4057 stock solutions for cell culture experiments. This resource offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful application of this potent Leukotriene B4 receptor antagonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is ONO-4057 and what is its mechanism of action?
A1: ONO-4057 is a selective and orally active antagonist of the Leukotriene B4 (LTB4) receptor.[1] LTB4 is a potent lipid mediator involved in inflammatory responses.[2][3] By blocking the LTB4 receptor, ONO-4057 inhibits downstream signaling pathways that contribute to inflammation, such as neutrophil chemotaxis and activation.[1]
Q2: What is the primary application of ONO-4057 in research?
A2: ONO-4057 is primarily used in research to investigate the role of the Leukotriene B4 pathway in various inflammatory diseases and conditions.[1]
Q3: What are the key physical and chemical properties of ONO-4057?
A3: The key properties of ONO-4057 are summarized in the table below.
| Property | Value |
| Molecular Weight | 470.55 g/mol |
| Chemical Formula | C₂₇H₃₄O₇ |
| IC₅₀ | 0.7 ± 0.3 µM for LTB4 receptor |
Q4: In which solvent should I dissolve ONO-4057 for cell culture experiments?
A4: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing ONO-4057 stock solutions for use in cell culture.
Q5: How should I store the solid compound and the stock solution?
A5: Solid ONO-4057 should be stored at -20°C. For long-term storage, it is advisable to use a desiccant. ONO-4057 stock solutions in DMSO should be aliquoted into working volumes to avoid repeated freeze-thaw cycles and stored at -20°C.
Experimental Protocols
Preparation of a 10 mM ONO-4057 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of ONO-4057 in DMSO.
Materials:
-
ONO-4057 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of ONO-4057: To prepare 1 mL of a 10 mM stock solution, you will need 4.71 mg of ONO-4057 (Molecular Weight = 470.55 g/mol ).
-
Weigh the ONO-4057: Carefully weigh the calculated amount of ONO-4057 powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube. For example, to prepare a 10 mM stock solution with 1 mg of ONO-4057, you would add 212.5 µL of DMSO.
-
Dissolve the compound: Vortex the tube until the ONO-4057 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
-
Store the stock solution: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
General Workflow for ONO-4057 Treatment in Cell Culture
The following diagram illustrates a typical workflow for treating cultured cells with ONO-4057.
Troubleshooting Guide
Issue 1: Precipitate forms in the culture medium after adding the ONO-4057 stock solution.
-
Cause: This is a common issue when diluting a concentrated DMSO stock into an aqueous culture medium, as the abrupt change in solvent polarity can cause the compound to precipitate.[4] High concentrations of the compound in the final culture volume can also lead to precipitation.
-
Solution:
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the ONO-4057 stock solution.
-
Dilute in steps: Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock in a smaller volume of warm media and then add this intermediate dilution to the final culture volume.
-
Vortex while adding: Gently vortex or swirl the media while adding the ONO-4057 stock solution to ensure rapid and even distribution.
-
Limit DMSO concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Cause: This could be due to degradation of the ONO-4057 stock solution from repeated freeze-thaw cycles or improper storage.
-
Solution:
-
Aliquot stock solutions: Prepare single-use aliquots of your ONO-4057 stock solution to avoid multiple freeze-thaw cycles.
-
Proper storage: Always store the stock solutions at -20°C and protect them from light.
-
Fresh dilutions: Prepare fresh working dilutions of ONO-4057 in your cell culture medium for each experiment.
-
Signaling Pathway
ONO-4057 acts by blocking the Leukotriene B4 (LTB4) receptors, BLT1 and BLT2, which are G protein-coupled receptors (GPCRs). The binding of LTB4 to these receptors initiates a signaling cascade that leads to various inflammatory responses. The diagram below illustrates the simplified LTB4 signaling pathway that is inhibited by ONO-4057.
References
- 1. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
ONO-4057 Aqueous Stability: A Technical Support Center
Disclaimer: To date, comprehensive stability data for ONO-4057 in aqueous solutions is not extensively available in the public domain. The following information is based on general principles of small molecule stability, the known chemical structure of ONO-4057, and standard laboratory practices. It is intended to serve as a guide for researchers and should be supplemented with experiment-specific validation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with ONO-4057 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of ONO-4057 in aqueous solutions.
| Question | Answer |
| What is the recommended solvent for preparing stock solutions of ONO-4057? | While specific solubility data is limited, ONO-4057 has been dissolved in 7% NaHCO3 for in vivo studies. For in vitro experiments, organic solvents like DMSO are commonly used to prepare high-concentration stock solutions of small molecules. It is crucial to check the compound's solubility in your chosen solvent and to use a minimal amount of organic solvent in your final aqueous solution to avoid solvent effects. |
| How does pH affect the stability of ONO-4057 in aqueous solutions? | ONO-4057 is a dicarboxylic acid. The carboxylic acid functional groups are susceptible to changes in pH. At physiological pH, these groups will be deprotonated, which may influence solubility and stability. Extreme pH conditions (highly acidic or basic) should be avoided as they can catalyze hydrolysis of other functional groups in the molecule.[1][2] It is recommended to maintain the pH of the aqueous solution within a physiologically relevant range (e.g., pH 6.0-8.0) and to experimentally determine the optimal pH for your specific application. |
| Is ONO-4057 sensitive to temperature? | As a general principle, elevated temperatures can accelerate the degradation of small molecules.[2][3] It is advisable to store stock solutions and aqueous preparations of ONO-4057 at low temperatures (e.g., 2-8°C for short-term storage and -20°C or -80°C for long-term storage) to minimize degradation. Avoid repeated freeze-thaw cycles, which can also promote compound degradation and precipitation.[4] |
| Is ONO-4057 light sensitive? | The chemical structure of ONO-4057 contains a phenyl group, which can be susceptible to photolytic degradation upon exposure to light, particularly UV light.[1][5] It is recommended to protect solutions of ONO-4057 from light by using amber vials or by wrapping containers in aluminum foil. |
| What are the potential degradation pathways for ONO-4057 in aqueous solutions? | Based on its structure, potential degradation pathways for ONO-4057 in aqueous solutions could include hydrolysis of the ether linkage under harsh conditions and oxidation of the phenyl ring or the aliphatic chain.[1][2][6] The carboxylic acid groups are generally stable but can participate in reactions like decarboxylation under certain conditions.[5] |
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation and use of ONO-4057 aqueous solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | This is a common phenomenon known as "DMSO shock," where the compound is less soluble in the aqueous buffer than in the DMSO stock.[4] The final concentration in the aqueous solution may exceed the compound's aqueous solubility. | - Lower the final concentration of ONO-4057 in the aqueous solution. - Decrease the percentage of DMSO in the final solution (typically ≤1%). - Add the DMSO stock to the aqueous buffer slowly while vortexing. - Consider using a surfactant or a different formulation approach if solubility remains an issue. |
| Inconsistent or lower-than-expected activity in biological assays. | This could be due to compound degradation in the aqueous solution over the course of the experiment. | - Prepare fresh aqueous solutions of ONO-4057 for each experiment. - Minimize the time the compound spends in aqueous solution at room temperature or 37°C. - Perform a time-course experiment to assess the stability of ONO-4057 under your specific assay conditions. |
| Visible changes in the solution (e.g., color change, cloudiness). | This may indicate chemical degradation or precipitation of the compound. | - Discard the solution and prepare a fresh batch. - Re-evaluate the storage and handling procedures for your ONO-4057 solutions. - If the problem persists, consider analyzing the solution by HPLC to identify potential degradation products. |
Experimental Protocols
As no specific stability-indicating methods for ONO-4057 are publicly available, a general protocol for assessing the stability of a small molecule in aqueous solution using High-Performance Liquid Chromatography (HPLC) is provided below. This protocol should be adapted and validated for ONO-4057.
General Protocol for Aqueous Stability Assessment by HPLC
-
Preparation of ONO-4057 Stock Solution:
-
Accurately weigh a known amount of ONO-4057 and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
-
Preparation of Aqueous Test Solutions:
-
Dilute the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, cell culture media) to the desired final concentration.
-
Prepare separate test solutions for each stability condition to be evaluated (e.g., different pH values, temperatures, light exposures).
-
-
Stability Study Conditions:
-
Temperature: Incubate the test solutions at various temperatures (e.g., 4°C, 25°C, 37°C).
-
pH: Adjust the pH of the aqueous buffer to different values (e.g., 5, 7.4, 9) to assess pH-dependent stability.
-
Light Exposure: Expose a set of test solutions to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark.
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
-
HPLC Analysis:
-
Analyze the aliquots using a validated stability-indicating HPLC method. A common starting point for method development is a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with an acidic modifier like formic acid.[7]
-
The method should be able to separate the intact ONO-4057 from any potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the intact ONO-4057 at each time point.
-
Calculate the percentage of ONO-4057 remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of ONO-4057 remaining versus time to determine the degradation rate.
-
Visualizations
Signaling Pathway
Caption: Leukotriene B4 (LTB4) Receptor Signaling Pathway Antagonized by ONO-4057.
Experimental Workflow
Caption: General Experimental Workflow for Aqueous Stability Testing.
Troubleshooting Guide
Caption: Troubleshooting Decision Tree for ONO-4057 Precipitation.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Unpacking Drug Degradation : Hydrolysis and Oxidation [webofpharma.com]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Long-term storage conditions for ONO-4057 powder
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and experimental application of ONO-4057 powder.
Frequently Asked Questions (FAQs)
Q1: What is ONO-4057 and what is its mechanism of action?
ONO-4057 is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor.[1] LTB4 is a powerful lipid mediator involved in inflammatory responses. By blocking the LTB4 receptor, ONO-4057 inhibits downstream signaling pathways that lead to neutrophil chemotaxis, aggregation, and degranulation, thereby reducing inflammation.[1][2]
Q2: What are the recommended long-term storage conditions for ONO-4057 powder?
For long-term storage, ONO-4057 powder should be kept in a tightly sealed container at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C. The compound is stable for several weeks at ambient temperature during shipping.
Q3: How should I prepare a stock solution of ONO-4057?
ONO-4057 is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.71 mg of ONO-4057 (Molecular Weight: 470.55 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.
Q4: How should I store the ONO-4057 stock solution?
Aliquoted stock solutions in DMSO should be stored at -20°C to minimize freeze-thaw cycles. For short-term use (days to weeks), the stock solution can be kept at 0-4°C.
Storage and Stability
Proper storage of ONO-4057 powder is crucial to maintain its stability and activity. The following table summarizes the recommended storage conditions.
| Condition | Temperature | Duration | Notes |
| Long-Term Storage | -20°C | Months to Years | Keep in a tightly sealed, light-protected container. |
| Short-Term Storage | 0-4°C | Days to Weeks | Ensure the container is well-sealed to prevent moisture absorption. |
| Shipping | Ambient | Up to a few weeks | Stable for the duration of typical shipping times. |
| Stock Solution | -20°C | Months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
LTB4 Signaling Pathway and ONO-4057 Inhibition
The diagram below illustrates the Leukotriene B4 (LTB4) signaling pathway via the BLT1 receptor and the mechanism of inhibition by ONO-4057.
Caption: LTB4 signaling pathway and ONO-4057's inhibitory action.
Experimental Protocols
Neutrophil Chemotaxis Assay
This protocol provides a detailed methodology for assessing the inhibitory effect of ONO-4057 on LTB4-induced neutrophil chemotaxis using a Boyden chamber or Transwell® inserts.
Materials:
-
ONO-4057
-
Leukotriene B4 (LTB4)
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺
-
Fetal Bovine Serum (FBS)
-
Trypan Blue
-
Boyden chamber or 96-well Transwell® plate (5 µm pore size)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh, anticoagulated whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Lyse remaining red blood cells with a lysis buffer.
-
Wash the neutrophil pellet with HBSS and resuspend in HBSS containing 0.5% FBS.
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue. Viability should be >95%.
-
Adjust the cell suspension to 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Prepare a serial dilution of ONO-4057 in HBSS with 0.5% FBS.
-
Prepare the LTB4 chemoattractant solution in HBSS with 0.5% FBS at a pre-determined optimal concentration (e.g., 10 nM).
-
Add the LTB4 solution to the lower wells of the chemotaxis chamber.
-
In separate wells, use HBSS with 0.5% FBS as a negative control.
-
Pre-incubate the neutrophil suspension with various concentrations of ONO-4057 (or vehicle control) for 30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
-
Incubation and Migration:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for neutrophil migration.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber using a cell viability assay according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each ONO-4057 concentration compared to the vehicle control.
-
Determine the IC₅₀ value of ONO-4057 by plotting the percentage of inhibition against the log of the antagonist concentration.
-
Caption: Workflow for a neutrophil chemotaxis assay with ONO-4057.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Powder appears discolored, clumpy, or has an unusual odor. | Degradation due to improper storage: Exposure to moisture, light, or high temperatures can cause chemical degradation.[3] | Discard the powder: Do not use if physical signs of degradation are present. Verify storage conditions: Ensure the powder is stored at -20°C in a tightly sealed, light-protected container. |
| Difficulty dissolving the powder in DMSO. | Low-quality or wet DMSO: Water in DMSO can reduce the solubility of hydrophobic compounds. Incomplete vortexing: The powder may not have been adequately mixed. | Use fresh, anhydrous DMSO. Vortex the solution for a longer period. Gentle warming (to room temperature) may also help. |
| Inconsistent or no inhibitory effect of ONO-4057 in assays. | Degraded ONO-4057 stock solution: Repeated freeze-thaw cycles or improper storage can lead to degradation. Incorrect concentration: Errors in calculation or dilution can lead to a sub-optimal concentration. High concentration of LTB4: A very high concentration of the agonist can overcome the antagonist's effect. | Prepare a fresh stock solution from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Verify all calculations and dilutions. Perform a dose-response curve for LTB4 to determine the optimal concentration for your assay. |
| High background in chemotaxis assay (high migration in negative control). | Neutrophil activation during isolation: The isolation procedure can inadvertently activate neutrophils. Contaminants in media or serum: The assay medium may contain chemoattractants. | Handle cells gently during isolation. Use serum-free media or heat-inactivated serum. |
| Low signal or no response to LTB4. | Poor neutrophil viability: Cells may have been damaged during isolation or are not fresh. Inactive LTB4: The LTB4 may have degraded. Incorrect assay setup: The pore size of the membrane may be incorrect, or the chamber may be assembled improperly. | Check cell viability with Trypan Blue. Use freshly isolated neutrophils. Use a fresh, validated batch of LTB4. Verify the membrane pore size (typically 3-5 µm for neutrophils) and the correct assembly of the chamber. |
References
- 1. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medipol.edu.tr [medipol.edu.tr]
ONO-4057 Technical Support Center: Neutrophil Activation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ONO-4057, a potent and selective leukotriene B4 (LTB4) receptor antagonist, in neutrophil activation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ONO-4057?
A1: ONO-4057 is a competitive antagonist of the leukotriene B4 (LTB4) receptor.[1] It functions by binding to the LTB4 receptor on neutrophils, thereby preventing the binding of LTB4 and inhibiting downstream signaling pathways that lead to neutrophil activation.
Q2: What are the typical in vitro inhibitory concentrations of ONO-4057 on human neutrophils?
A2: The inhibitory activity of ONO-4057 on LTB4-induced human neutrophil functions has been determined for several key activation events. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Q3: Is ONO-4057 selective for the LTB4 receptor?
A3: Yes, ONO-4057 is a selective LTB4 receptor antagonist. Studies have shown that it does not inhibit neutrophil activation induced by other stimuli such as fMLP or C5a at concentrations up to 30 µM.[1]
Q4: What are the recommended in vivo doses for ONO-4057?
A4: In vivo efficacy of ONO-4057 has been demonstrated in guinea pig models. The effective dose for 50% efficacy (ED50) for oral administration varies depending on the inflammatory readout.
Quantitative Data Summary
The following tables summarize the dose-response data for ONO-4057 in various neutrophil activation assays.
Table 1: In Vitro Inhibitory Activity of ONO-4057 on Human Neutrophils [1]
| Parameter | Assay | IC50 / Ki (Mean ± SD) |
| Receptor Binding | [3H] LTB4 Displacement | Ki = 3.7 ± 0.9 nM |
| Calcium Mobilization | LTB4-induced cytosolic free calcium rise | IC50 = 0.7 ± 0.3 µM |
| Chemotaxis | LTB4-induced migration | IC50 = 0.9 ± 0.1 µM |
| Degranulation | LTB4-induced degranulation | IC50 = 1.6 ± 0.1 µM |
| Aggregation | LTB4-induced aggregation | IC50 = 3.0 ± 0.1 µM |
Table 2: In Vivo Efficacy of ONO-4057 in Guinea Pigs [1]
| Administration | Inflammatory Response | ED50 |
| Oral | LTB4-induced transient neutropenia | 25.6 mg/kg |
| Oral | LTB4-induced intradermal neutrophil migration | 5.3 mg/kg |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Neutrophil Chemotaxis Assay (Boyden Chamber Method)
This protocol describes a common method for assessing the effect of ONO-4057 on LTB4-induced neutrophil migration.
Materials:
-
Isolated human neutrophils
-
ONO-4057
-
Leukotriene B4 (LTB4)
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Bovine Serum Albumin (BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Resuspend isolated neutrophils in HBSS containing 0.1% BSA to a final concentration of 1 x 10^6 cells/mL.
-
Pre-incubate neutrophils with various concentrations of ONO-4057 or vehicle control for 30 minutes at 37°C.
-
Prepare the chemotactic stimulus by diluting LTB4 in HBSS with 0.1% BSA to a final concentration that induces submaximal chemotaxis (typically in the nanomolar range, to be determined by a prior dose-response experiment).
-
Add the LTB4 solution to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
After incubation, remove the membrane, fix, and stain it.
-
Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of ONO-4057 compared to the vehicle control.
Neutrophil Degranulation Assay (Elastase Release)
This protocol measures the inhibitory effect of ONO-4057 on the release of elastase, a marker of azurophilic granule exocytosis.
Materials:
-
Isolated human neutrophils
-
ONO-4057
-
Leukotriene B4 (LTB4)
-
Cytochalasin B
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
HBSS with Ca2+ and Mg2+
-
96-well plate
-
Plate reader
Procedure:
-
Resuspend isolated neutrophils in HBSS to a final concentration of 2 x 10^6 cells/mL.
-
Pre-treat neutrophils with Cytochalasin B (5 µg/mL) for 10 minutes at 37°C.
-
Add various concentrations of ONO-4057 or vehicle control and incubate for an additional 15 minutes at 37°C.
-
Stimulate the neutrophils by adding LTB4 to a final concentration known to induce a robust degranulation response.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the elastase substrate to each well.
-
Measure the change in absorbance over time at the appropriate wavelength for the substrate using a plate reader.
-
Calculate the percentage of inhibition of elastase release for each concentration of ONO-4057.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of LTB4-induced intracellular calcium flux and its inhibition by ONO-4057.
Materials:
-
Isolated human neutrophils
-
ONO-4057
-
Leukotriene B4 (LTB4)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
HBSS with and without Ca2+ and Mg2+
-
Pluronic F-127
-
Fluorimeter or flow cytometer
Procedure:
-
Load neutrophils with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127) in calcium-free HBSS for 30-45 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend in HBSS with Ca2+ and Mg2+.
-
Place the cell suspension in a cuvette for a fluorimeter or prepare for flow cytometry.
-
Establish a baseline fluorescence reading.
-
Add various concentrations of ONO-4057 or vehicle control and incubate for 5-10 minutes.
-
Add LTB4 to induce a calcium response and continuously record the fluorescence signal.
-
The change in fluorescence intensity or ratio is proportional to the intracellular calcium concentration.
-
Calculate the percentage of inhibition of the peak calcium response for each concentration of ONO-4057.
Signaling Pathways and Troubleshooting
LTB4 Signaling Pathway in Neutrophils
Leukotriene B4 binds to its G-protein coupled receptor (BLT1) on the surface of neutrophils. This binding event triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, leading to a rise in cytosolic free calcium. This calcium signal, along with other signaling molecules, ultimately results in the activation of various neutrophil functions, including chemotaxis, degranulation, and the production of reactive oxygen species. ONO-4057 acts as a roadblock at the very beginning of this cascade by preventing LTB4 from binding to its receptor.
Caption: LTB4 signaling pathway in neutrophils and the inhibitory action of ONO-4057.
Troubleshooting Guide: Experimental Workflow
This diagram outlines a logical workflow for troubleshooting common issues encountered during neutrophil activation experiments with ONO-4057.
Caption: A systematic workflow for troubleshooting neutrophil activation experiments.
References
Technical Support Center: ONO-4057 In Vivo Experiment Optimization
Welcome to the technical support center for ONO-4057, a valuable tool for researchers and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the concentration of ONO-4057 for your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is ONO-4057 and what is its mechanism of action?
ONO-4057, also known as ONO-LB457, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3] LTB4 is a powerful inflammatory mediator that, upon binding to its receptor on immune cells like neutrophils, triggers a signaling cascade that leads to chemotaxis, aggregation, and degranulation.[3] ONO-4057 competitively blocks this interaction, thereby inhibiting the downstream inflammatory responses induced by LTB4.[3] It has an IC50 of 0.7±0.3 μM for the LTB4 receptor.[1]
Q2: What is the recommended storage and handling for ONO-4057?
For optimal stability, ONO-4057 should be stored as a solid at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). The solid compound is typically shipped at ambient temperature and is stable for several weeks under these conditions. Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored in aliquots at -20°C. It is advisable to minimize freeze-thaw cycles.
Q3: How should I prepare ONO-4057 for in vivo administration?
The solubility of ONO-4057 in aqueous solutions can be limited. For in vivo studies, it has been successfully dissolved in 7% sodium bicarbonate (NaHCO₃) for subcutaneous administration.[1] For oral or intraperitoneal administration, suspension in a vehicle like carboxymethyl cellulose (B213188) (CMC) or a solution in phosphate-buffered saline (PBS) may be considered, though pilot studies to ensure solubility and stability are recommended.
Q4: What are the reported effective dose ranges for ONO-4057 in animal models?
The effective dose of ONO-4057 can vary significantly depending on the animal model, disease state, and route of administration. Based on published studies, a wide range of doses has been shown to be effective. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following table summarizes quantitative data from various in vivo studies using ONO-4057.
| Animal Model | Disease/Condition | Route of Administration | Vehicle | Dose Range | Observed Effect | Reference |
| Guinea Pig | LTB4-induced neutropenia | Oral | Not Specified | ED50 = 25.6 mg/kg | Prevention of transient neutropenia | [3] |
| Guinea Pig | LTB4-induced neutrophil migration | Oral | Not Specified | ED50 = 5.3 mg/kg | Prevention of intradermal neutrophil migration | [3] |
| Guinea Pig | PMA-induced neutrophil infiltration | Topical | Not Specified | 1 mg/ear | Suppression of neutrophil infiltration | [3] |
| Rat (Wistar) | Anti-Thy-1 nephritis | Intraperitoneal | Not Specified | 100 - 300 mg/kg/day | Reduced glomerular infiltration of leukocytes | |
| Rat (WKY) | Nephrotoxic serum nephritis | Intraperitoneal | Phosphate-buffered saline | Not Specified | Reduced proteinuria and hematuria | |
| Rat (ACI/LEW) | Hepatic allografting | Subcutaneous | 7% NaHCO₃ | 30 mg/kg/day | Prolonged allograft survival | [1] |
Experimental Protocols
Note: Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity data for ONO-4057 are not extensively available in the public domain. Therefore, it is highly recommended to conduct preliminary dose-finding and toxicity studies in your specific animal model.
Protocol 1: Intraperitoneal (IP) Administration in Rats
This protocol is a general guideline and should be adapted based on your specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
ONO-4057
-
Vehicle (e.g., Phosphate-buffered saline)
-
Sterile syringes and needles (23-25 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize rats to handling for several days prior to the experiment. Weigh each rat to determine the correct injection volume.
-
Drug Preparation: Prepare the ONO-4057 solution or suspension in the chosen vehicle at the desired concentration. Ensure the solution is sterile.
-
Restraint: Restrain the rat securely. One common method is to hold the rat with its head tilted downwards to move the abdominal organs away from the injection site.
-
Injection Site: Locate the lower right quadrant of the abdomen. This site is preferred to avoid the cecum.
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
If aspiration is clear, slowly inject the ONO-4057 solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | - Suboptimal Dose: The concentration of ONO-4057 may be too low. - Poor Bioavailability: The drug may not be reaching the target tissue in sufficient concentrations. - Incorrect Route of Administration: The chosen route may not be optimal for the target disease model. - Drug Degradation: Improper storage or handling may have led to reduced activity. | - Perform a dose-response study to determine the optimal concentration. - Consider a different vehicle or formulation to improve solubility and absorption. - Evaluate alternative administration routes (e.g., oral gavage, subcutaneous). - Ensure ONO-4057 is stored correctly and prepare fresh solutions for each experiment. |
| Inconsistent Results | - Variability in Drug Preparation: Inconsistent preparation of the ONO-4057 solution/suspension. - Animal Variability: Differences in age, weight, or health status of the animals. - Inconsistent Dosing Technique: Variations in the injection or gavage procedure. | - Standardize the protocol for preparing the dosing solution. - Use age- and weight-matched animals and ensure they are healthy. - Ensure all personnel are properly trained and consistent in their administration techniques. |
| Adverse Effects or Toxicity | - High Dose: The concentration of ONO-4057 may be in the toxic range. - Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. - Off-Target Effects: Although selective, high concentrations may lead to off-target effects. | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). - Run a vehicle-only control group to assess any effects of the vehicle. - If off-target effects are suspected, consider using a structurally different LTB4 antagonist as a control. |
Visualizations
Caption: ONO-4057 blocks LTB4 binding to its receptor, inhibiting downstream signaling.
Caption: A typical workflow for conducting in vivo experiments with ONO-4057.
Caption: A decision tree to troubleshoot common issues in ONO-4057 in vivo studies.
References
Potential off-target effects of ONO-4057 in research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ONO-4057, also known as Tirabrutinib (ONO/GS-4059), a second-generation Bruton's Tyrosine Kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of ONO-4057 (Tirabrutinib) and what is its mechanism of action?
ONO-4057 (Tirabrutinib) is a potent and selective, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[4][5][6] Tirabrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to its irreversible inhibition.[4] This blocks downstream signaling pathways, such as those involving AKT and ERK, thereby inhibiting the growth of malignant B-cells.[6]
Q2: What are "off-target effects" and why are they a concern for kinase inhibitors like ONO-4057?
Off-target effects refer to the unintended interaction of a drug with proteins other than its primary target. For kinase inhibitors, this often means binding to and inhibiting other kinases that share structural similarities in their ATP-binding pockets. These off-target interactions can lead to unexpected cellular effects, confounding experimental results and potentially causing adverse effects in clinical settings.[7][8] The first-generation BTK inhibitor, ibrutinib, is known to have off-target activity against several kinases, which has been associated with side effects like bleeding and atrial fibrillation.[7][8]
Q3: How does the selectivity profile of ONO-4057 (Tirabrutinib) compare to the first-generation inhibitor, ibrutinib?
ONO-4057 (Tirabrutinib) is a second-generation BTK inhibitor designed for enhanced selectivity compared to ibrutinib.[2] Biochemical and cellular assays have demonstrated that Tirabrutinib has significantly less activity against many of the off-target kinases inhibited by ibrutinib, such as EGFR, ITK, TEC, and SRC family kinases.[3][9] This high selectivity is thought to contribute to its more favorable safety profile observed in clinical studies.[7][10]
Q4: What are the known off-target kinases of ONO-4057 (Tirabrutinib) and what are the potential experimental implications?
While highly selective, ONO-4057 is not entirely specific for BTK. It exhibits some activity against a limited number of other kinases. Researchers should be aware of these potential off-targets when interpreting data. For example, if an unexpected phenotype is observed in a cell line that does not primarily rely on BCR signaling, it may be due to inhibition of a low-level off-target kinase. It is crucial to use appropriate controls, such as cell lines with BTK knockout or comparing results with other BTK inhibitors with different selectivity profiles.
Troubleshooting Guide
Issue 1: Unexpected cell toxicity or growth inhibition in a non-B-cell line.
-
Possible Cause: Off-target kinase inhibition. While ONO-4057 is highly selective, it may inhibit other kinases essential for the survival of specific cell types.
-
Troubleshooting Steps:
-
Confirm BTK expression: Verify that your cell line does not express BTK, or that BTK is not a critical survival factor.
-
Kinase Profiling: If the unexpected effect is significant and reproducible, consider performing a broad kinase screen (e.g., KINOMEscan) on your cell line treated with ONO-4057 to identify potential off-target interactions.
-
Use a structurally different BTK inhibitor: Compare the effects of ONO-4057 with another selective BTK inhibitor (e.g., acalabrutinib) or a non-selective inhibitor (e.g., ibrutinib) to see if the phenotype is consistent across BTK inhibitors or specific to ONO-4057.
-
Issue 2: Discrepancy between biochemical assay (IC50) and cell-based assay (EC50) results.
-
Possible Cause 1: Cell permeability and efflux. The compound may not efficiently penetrate the cell membrane or may be actively transported out of the cell.
-
Possible Cause 2: High intracellular ATP concentration. In biochemical assays, ATP concentrations can be controlled, while in cells, high physiological ATP levels can compete with ATP-competitive inhibitors, leading to a rightward shift in potency.
-
Troubleshooting Steps:
-
Assess cell permeability: Use methods like LC-MS/MS to quantify intracellular drug concentrations.
-
Modulate efflux pumps: Test for the involvement of drug efflux pumps (e.g., P-glycoprotein) by using known efflux pump inhibitors.
-
Measure target engagement in cells: Use a cell-based assay that directly measures the binding of ONO-4057 to BTK, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay.
-
Issue 3: Inconsistent results in in vitro kinase assays.
-
Possible Cause: Assay conditions are not optimized. Factors like enzyme concentration, substrate quality, ATP concentration, and DMSO concentration can significantly impact results.
-
Troubleshooting Steps:
-
Enzyme Titration: Determine the optimal enzyme concentration that results in a linear reaction rate.
-
ATP Concentration: Use an ATP concentration close to the Km value for the kinase to accurately determine the potency of ATP-competitive inhibitors.
-
DMSO Concentration: Keep the final DMSO concentration low (typically <1%) and consistent across all wells.
-
Controls: Always include positive (known inhibitor) and negative (vehicle) controls.
-
Data Presentation
Table 1: Comparative Biochemical Selectivity of BTK Inhibitors
This table summarizes the inactivation efficiency (kinact/Ki) of Tirabrutinib and Ibrutinib against BTK and key off-target kinases. A higher kinact/Ki value indicates greater potency. The selectivity ratio is calculated relative to BTK.
| Kinase | Tirabrutinib (kinact/Ki, M-1s-1) | Ibrutinib (kinact/Ki, M-1s-1) | Tirabrutinib Selectivity (vs. BTK) | Ibrutinib Selectivity (vs. BTK) |
| BTK | 2.4 x 104 | 1.1 x 106 | 1 | 1 |
| TEC | 4.8 x 102 | 1.1 x 105 | 50 | 10 |
| ITK | < 2.5 | 1.2 x 104 | >9600 | 92 |
| EGFR | < 2.5 | 1.1 x 103 | >9600 | 1000 |
| ERBB2 | < 2.5 | 3.3 x 103 | >9600 | 333 |
| LCK | < 2.5 | 1.2 x 104 | >9600 | 92 |
Data adapted from biochemical characterization studies. Absolute values may vary between experiments.
Table 2: Comparative Cellular IC50 Values of BTK Inhibitors
This table shows the half-maximal inhibitory concentrations (IC50) in cellular assays, reflecting the potency in a more physiological context.
| Assay | Tirabrutinib (IC50, nM) | Ibrutinib (IC50, nM) |
| BTK Autophosphorylation (TMD8 cells) | 23.9 | - |
| Cell Growth Inhibition (TMD8 cells) | 3.59 | - |
| EGFR Phosphorylation (A431 cells) | >10,000 | ~10 |
Data compiled from various in vitro studies.[3]
Experimental Protocols
1. Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 of ONO-4057 against purified BTK or other kinases.
-
Materials:
-
Recombinant human BTK enzyme
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[4]
-
ATP at 2x the final desired concentration (e.g., 20µM for a 10µM final concentration, near the Km of BTK)
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ONO-4057 serial dilutions in DMSO, then further diluted in Kinase Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
-
Procedure:
-
Add 1 µL of ONO-4057 dilution or DMSO vehicle to the wells of a 384-well plate.[4]
-
Add 2 µL of BTK enzyme diluted in Kinase Buffer.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.[4]
-
Incubate at room temperature for 60 minutes.[4]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate at room temperature for 40 minutes.[4]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate at room temperature for 30 minutes.[4]
-
Read luminescence on a plate reader.
-
Calculate percent inhibition relative to DMSO controls and determine the IC50 value using non-linear regression.
-
2. Cell-Based BTK Autophosphorylation Assay (Western Blot)
This protocol assesses the ability of ONO-4057 to inhibit BTK activity within a cellular context.
-
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Cell culture medium and supplements
-
ONO-4057 serial dilutions
-
B-cell receptor agonist (e.g., anti-human IgM)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells (e.g., Ramos cells) and allow them to attach or stabilize in culture.
-
Pre-treat cells with various concentrations of ONO-4057 or DMSO vehicle for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-human IgM (e.g., 12 µg/ml) for 10 minutes.[11]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE, loading 30-40 µg of total protein per lane.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-BTK (Tyr223) antibody (e.g., 1:1000 dilution) overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-BTK antibody as a loading control.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. promega.com [promega.com]
- 5. ashpublications.org [ashpublications.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 10. promega.com [promega.com]
- 11. Phospho-Btk (Tyr223) (D9T6H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting inconsistent results with ONO-4057
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with ONO-4057. For optimal results, please refer to the detailed experimental protocols and technical information provided below.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and provides solutions to potential problems that may arise during the use of ONO-4057, helping researchers to achieve consistent and reliable results.
Q1: Why am I seeing inconsistent inhibitory effects of ONO-4057 in my cell-based assays?
A1: Inconsistent results can stem from several factors related to compound handling, experimental setup, and cell-specific responses. Here are the primary aspects to consider:
-
Compound Solubility and Preparation: ONO-4057 is typically dissolved in DMSO to create a stock solution.[1] Incomplete dissolution or precipitation upon dilution into aqueous cell culture media can significantly alter the final concentration and lead to variability.
-
Troubleshooting:
-
Ensure the DMSO stock solution is fully dissolved. Gentle warming to 37°C and vortexing can aid dissolution.[1]
-
When diluting the DMSO stock into your aqueous assay buffer or media, do so in a stepwise manner to prevent precipitation.[2]
-
Maintain a final DMSO concentration of less than 0.5% (ideally ≤0.1%) in your assay to avoid solvent-induced cell toxicity or off-target effects.[1][2] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[2]
-
-
-
Compound Stability: Like many small molecules, ONO-4057's stability in aqueous solutions can be pH and temperature-dependent.[3] Degradation of the compound over the course of a long experiment can lead to a decrease in its effective concentration.
-
Troubleshooting:
-
Prepare fresh dilutions of ONO-4057 in your assay buffer immediately before each experiment.
-
Avoid prolonged storage of aqueous solutions of ONO-4057.
-
For long-term storage, keep the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
-
-
Cellular Factors: The expression levels of the target receptors, BLT1 and BLT2, can vary between cell types and even with passage number. ONO-4057 is an antagonist of the high-affinity LTB4 receptor, BLT1.[4] If your cells primarily express the low-affinity BLT2 receptor, you may observe a weaker inhibitory effect.[5]
Q2: My results suggest ONO-4057 is having off-target effects. How can I confirm this?
A2: While ONO-4057 is a selective LTB4 receptor antagonist, like any pharmacological agent, the possibility of off-target effects should be considered, especially at higher concentrations.[6] Here are some strategies to investigate potential off-target effects:
-
Use Structurally Unrelated Antagonists: Employ another LTB4 receptor antagonist with a different chemical structure. If the observed effect is consistently produced by multiple, structurally distinct antagonists, it is more likely to be an on-target effect.[5]
-
Rescue Experiments: An on-target effect of a competitive antagonist like ONO-4057 should be surmountable by increasing the concentration of the agonist (LTB4).[5] If the observed effect cannot be rescued by high concentrations of LTB4, it may be indicative of an off-target mechanism.
-
Receptor Knockdown/Knockout Models: The most definitive way to confirm on-target activity is to use a cell line where the BLT1 receptor has been knocked out or its expression significantly knocked down (e.g., using siRNA or CRISPR). ONO-4057 should not produce its inhibitory effect in these cells.[5]
-
Selectivity Profiling: If you suspect off-target effects on a particular pathway (e.g., a kinase pathway), you can perform a targeted screen of ONO-4057 against a panel of related receptors or enzymes.[5]
Q3: What are the optimal storage and handling conditions for ONO-4057?
A3: Proper storage and handling are crucial for maintaining the integrity and activity of ONO-4057.
-
Solid Compound: Store the lyophilized powder at -20°C for long-term storage.[7]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
-
Aqueous Solutions: It is recommended to prepare fresh aqueous dilutions for each experiment. Avoid long-term storage of ONO-4057 in aqueous buffers, as its stability may be compromised.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for ONO-4057's inhibitory activity from in vitro studies.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Ki (Binding Affinity) | 3.7 ± 0.9 nM | [3H] LTB4 displacement in human neutrophils | [6] |
| IC50 (Calcium Mobilization) | 0.7 ± 0.3 µM | LTB4-induced rise in cytosolic free calcium in human neutrophils | [6] |
| IC50 (Chemotaxis) | 0.9 ± 0.1 µM | LTB4-induced human neutrophil chemotaxis | [6] |
| IC50 (Aggregation) | 3.0 ± 0.1 µM | LTB4-induced human neutrophil aggregation | [6] |
| IC50 (Degranulation) | 1.6 ± 0.1 µM | LTB4-induced human neutrophil degranulation | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and minimize variability.
Protocol 1: Preparation of ONO-4057 Stock Solution
-
Reconstitution: Briefly centrifuge the vial of lyophilized ONO-4057 to ensure the powder is at the bottom.
-
Solvent Selection: Use high-purity, anhydrous DMSO as the solvent.[1]
-
Concentration: Prepare a stock solution of 10 mM. To do this, add the appropriate volume of DMSO to the vial to achieve the target concentration (Molecular Weight of ONO-4057 is 470.55 g/mol ).
-
Dissolution: Gently vortex the solution and, if necessary, warm it to 37°C for 10-15 minutes to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into small, single-use volumes in amber glass or polypropylene (B1209903) vials and store at -20°C or -80°C.[2]
Protocol 2: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubation with ONO-4057: Pre-incubate the neutrophil suspension with various concentrations of ONO-4057 or a vehicle control (DMSO) for 15-30 minutes at 37°C. The final DMSO concentration should not exceed 0.1%.
-
Assay Setup:
-
Add the chemoattractant, LTB4 (typically at its EC50 concentration), to the lower wells of the Boyden chamber.
-
Place the microporous membrane (e.g., 3-5 µm pore size) over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Analysis:
-
After incubation, remove the membrane.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Calculate the percentage inhibition of chemotaxis for each concentration of ONO-4057 compared to the vehicle control.
-
Protocol 3: Calcium Mobilization Assay
-
Cell Preparation: Isolate and prepare your target cells (e.g., human neutrophils) and resuspend them in a suitable assay buffer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Addition: Add varying concentrations of ONO-4057 or a vehicle control to the dye-loaded cells and incubate for a sufficient time to allow for receptor binding (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection:
-
Place the cell plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject LTB4 (at its EC50 concentration) to stimulate calcium mobilization.
-
Record the fluorescence intensity over time.
-
-
Data Analysis: The potency of ONO-4057 is determined by its ability to inhibit the LTB4-induced calcium signal. Calculate the IC50 value from the concentration-response curve.
Visualizations
Leukotriene B4 (LTB4) Signaling Pathway
References
- 1. emulatebio.com [emulatebio.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
ONO-4057 stability in cell culture media over time
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of ONO-4057 in cell culture media, along with troubleshooting advice and detailed experimental protocols.
A Note on Nomenclature: The designation "ONO-4057" has been associated with two different compounds in scientific literature. Historically, it referred to a leukotriene B4 receptor antagonist.[1][2][3][4] More recently and prominently, particularly in the context of oncology and cell signaling research, ONO-4057 is used synonymously with Tirabrutinib (B611380) (also known as GS-4059 or ONO/GS-4059), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.[5][6] This guide focuses on Tirabrutinib (ONO-4057) , the BTK inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of ONO-4057 (Tirabrutinib)?
A1: ONO-4057 (Tirabrutinib) is sparingly soluble in aqueous solutions but has good solubility in organic solvents. It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[5] For example, a 10 mM stock solution can be prepared. Ensure the compound is fully dissolved before use.
Q2: What are the recommended storage conditions for ONO-4057 stock solutions?
A2: Stock solutions of ONO-4057 in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[5] Recommended storage is as follows:
Always refer to the manufacturer's certificate of analysis for the most accurate storage information. The powdered form of the compound is stable for at least four years when stored at -20°C.
Q3: What is the recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines. However, the tolerance to DMSO can be cell line-dependent, so it is advisable to run a vehicle control (medium with the same final concentration of DMSO) to assess any potential effects on cell viability and function.
Q4: Is there any available data on the stability of ONO-4057 in cell culture media?
A4: Currently, there is limited publicly available quantitative data on the stability (e.g., half-life) of ONO-4057 (Tirabrutinib) in common cell culture media such as DMEM or RPMI-1640 at 37°C. While one study implied stability in whole blood for up to 48 hours for a BTK occupancy assay, this is not directly transferable to cell culture conditions. The stability can be influenced by factors such as media composition, pH, temperature, and the presence of serum. Therefore, it is highly recommended to determine the stability of ONO-4057 under your specific experimental conditions. A detailed protocol for this is provided below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates upon dilution in media. | The aqueous solubility of ONO-4057 is low. The final concentration in the media may exceed its solubility limit. | - Ensure the DMSO stock solution is at room temperature and fully dissolved before dilution.- Add the stock solution to the pre-warmed media dropwise while vortexing or swirling to facilitate mixing.- Consider using a lower final concentration of the compound.- If the issue persists, the use of a solubilizing agent or a different formulation might be necessary, though this could impact cellular responses. |
| High variability in experimental results. | Inconsistent compound concentration due to degradation or incomplete solubilization. Inconsistent cell seeding density or passage number. | - Prepare fresh working solutions in media for each experiment from a thawed aliquot of the DMSO stock.- Perform a stability assessment to understand the compound's half-life in your specific media and adjust the timing of media changes accordingly.- Ensure complete dissolution of the compound in the stock solution.- Standardize cell culture procedures, including seeding density and passage number. |
| Loss of compound activity over time. | The compound may be degrading in the cell culture medium at 37°C. The compound may be metabolized by the cells. | - Determine the stability of the compound in your media (see protocol below). If degradation is significant, replenish the compound by changing the media at appropriate intervals (e.g., every 24 hours).- Consider using a cell-free stability assay to distinguish between chemical degradation and cellular metabolism. |
| Cells develop resistance to ONO-4057. | Acquired resistance to BTK inhibitors can occur through mutations in the BTK gene (e.g., at the C481 binding site) or in downstream signaling molecules like PLCG2. | - Confirm the identity and purity of your cell line.- If acquired resistance is suspected, consider sequencing the BTK and PLCG2 genes in your resistant cell population.- Be aware that long-term culture with the inhibitor can lead to the selection of resistant clones. |
Quantitative Data on ONO-4057 Stability
| Media Type | Time (hours) | % ONO-4057 Remaining (Mean ± SD) | Calculated Half-life (t½) in hours |
| DMEM + 10% FBS | 0 | 100 ± 0 | \multirow{5}{}{Illustrative Data} |
| 4 | 95.2 ± 2.1 | ||
| 12 | 85.1 ± 3.5 | ||
| 24 | 70.5 ± 4.2 | ||
| 48 | 50.1 ± 5.0 | ||
| RPMI-1640 + 10% FBS | 0 | 100 ± 0 | \multirow{5}{}{Illustrative Data} |
| 4 | 96.5 ± 1.8 | ||
| 12 | 88.3 ± 2.9 | ||
| 24 | 75.8 ± 3.7 | ||
| 48 | 58.2 ± 4.5 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol: Assessing the Stability of ONO-4057 in Cell Culture Media
This protocol provides a framework for determining the chemical stability of ONO-4057 in a cell-free culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
ONO-4057 (Tirabrutinib) powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Internal standard (a stable compound with similar chromatographic properties)
2. Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of ONO-4057 in anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution to a final concentration of 10 µM in the desired cell culture medium (pre-warmed to 37°C). Prepare separate working solutions for media with and without serum.
-
Prepare a solution of cold acetonitrile containing a known concentration of an internal standard for protein precipitation and sample extraction.
-
-
Incubation and Sampling:
-
Aliquot 1 mL of the 10 µM ONO-4057 working solution into triplicate sterile tubes or wells for each condition (e.g., DMEM + 10% FBS, DMEM without FBS).
-
Place the samples in a 37°C incubator with 5% CO₂.
-
Collect 100 µL aliquots from each sample at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after preparation.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of the cold acetonitrile with the internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate ONO-4057 from media components and the internal standard (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength appropriate for ONO-4057 (determine the λmax by scanning the UV spectrum of the compound).
-
-
Data Analysis:
-
Calculate the peak area ratio of ONO-4057 to the internal standard for each time point.
-
Normalize the peak area ratios to the 0-hour time point to determine the percentage of ONO-4057 remaining.
-
Plot the percentage of ONO-4057 remaining versus time to visualize the degradation profile.
-
Calculate the half-life (t½) of the compound under each condition.
-
Visualizations
BTK Signaling Pathway
Caption: ONO-4057 (Tirabrutinib) inhibits the BTK signaling pathway.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining ONO-4057 stability in cell culture media.
References
- 1. 11875 - RPMI 1640 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I study of tirabrutinib (ONO‐4059/GS‐4059) in patients with relapsed or refractory B‐cell malignancies in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Three-year follow-up analysis of phase 1/2 study on tirabrutinib in patients with relapsed or refractory primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
ONO-4057 Technical Support Center: Preventing Precipitation in Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of ONO-4057 in experimental buffers. By understanding the physicochemical properties of ONO-4057 and following best practices for its handling and dissolution, you can ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is ONO-4057 and why is its solubility a concern?
ONO-4057, also known as Onotinib, is a potent and selective antagonist of the leukotriene B4 receptor (BLT1). It is a valuable tool for studying inflammatory and immunological processes. ONO-4057 is a hydrophobic molecule with two carboxylic acid moieties. This chemical structure makes its solubility in aqueous buffers pH-dependent and can present a challenge for researchers, as precipitation can lead to inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What is the general strategy for dissolving ONO-4057 for in vitro experiments?
The most common and recommended method is to first prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be diluted to the final desired concentration in the aqueous experimental buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (generally below 0.5%) to avoid solvent-induced artifacts.
Q3: In which aqueous buffers has ONO-4057 been successfully dissolved for in vivo studies?
For in vivo studies in rats, ONO-4057 has been successfully dissolved in a 7% sodium bicarbonate (NaHCO₃) solution.[1] This suggests that a basic pH environment enhances the solubility of ONO-4057, which is consistent with its acidic carboxylic acid groups.
Q4: How should I store ONO-4057 powder and stock solutions?
ONO-4057 as a solid powder should be stored in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2]
Troubleshooting Guide: Preventing ONO-4057 Precipitation
Encountering precipitation with ONO-4057 can be frustrating. This guide provides a systematic approach to troubleshooting and preventing this issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of ONO-4057 exceeds its solubility limit in the aqueous buffer. | - Decrease the final concentration: If your experiment allows, lower the final concentration of ONO-4057. - Increase the pH of the buffer: Since ONO-4057 is a carboxylic acid, its solubility increases at a higher pH. Consider using a buffer with a pH of 7.5 or higher. Buffers like TRIS or HEPES offer good buffering capacity in this range. - Use a solubilizing agent: For in vitro assays, consider the addition of a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent (e.g., ethanol, PEG) to your buffer. The compatibility of these agents with your specific assay must be validated. |
| Cloudiness or visible particles in the prepared solution over time. | The compound is degrading or slowly precipitating out of solution. | - Prepare fresh solutions: Ideally, working solutions should be prepared fresh for each experiment from a frozen DMSO stock. - Check for temperature effects: Some compounds are less soluble at lower temperatures. If you are working on ice, consider whether this might be contributing to precipitation. - Filter the solution: Before use, you can filter the final diluted solution through a 0.22 µm syringe filter to remove any micro-precipitates. |
| Inconsistent experimental results. | Inconsistent dissolution or precipitation between experiments. | - Standardize your protocol: Ensure that the same dissolution procedure (e.g., vortexing time, temperature) is used every time. - Verify stock solution integrity: If you have been using a stock solution for a long time, consider preparing a fresh one. |
Data Presentation: ONO-4057 Solubility
While specific quantitative solubility data for ONO-4057 in various buffers is not widely published, the following table provides general guidance based on its chemical properties as a hydrophobic carboxylic acid.
| Solvent/Buffer | pH | Expected Solubility | Notes |
| DMSO | N/A | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol | N/A | Moderate | Can be used as a co-solvent. |
| PBS (Phosphate-Buffered Saline) | 7.4 | Low to Moderate | Solubility is expected to be limited. Increasing the pH may improve solubility. |
| TRIS Buffer | 7.5 - 9.0 | Moderate to High | The basic nature of this buffer range is expected to enhance the solubility of the carboxylic acid groups. |
| HEPES Buffer | 7.2 - 7.6 | Low to Moderate | Similar to PBS, solubility may be limited but can be a good physiological buffer. |
| 7% Sodium Bicarbonate (NaHCO₃) | ~8.4 | High | Has been successfully used for in vivo administration.[1] |
Experimental Protocols
Protocol 1: Preparation of ONO-4057 Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of ONO-4057 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solution for in vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the ONO-4057 DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): Perform any necessary intermediate dilutions in DMSO.
-
Final Dilution: Directly before use, dilute the DMSO stock solution into the pre-warmed cell culture medium or assay buffer to the final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer while vortexing or mixing to ensure rapid dispersion and minimize local high concentrations that could lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below a level that affects your specific assay (typically <0.5%).
-
Use Immediately: Use the freshly prepared working solution immediately to avoid potential stability issues in the aqueous environment.
Visualizations
Signaling Pathway of ONO-4057 Target
Caption: Leukotriene B4 (LTB4) signaling pathway and the inhibitory action of ONO-4057.
Experimental Workflow for Preparing ONO-4057 Solutions
Caption: Recommended workflow for preparing ONO-4057 solutions for experimental use.
References
Technical Support Center: ONO-4057 (Tirabrutinib) In Vivo Administration
This guide provides technical support for researchers, scientists, and drug development professionals using ONO-4057 (also known as Tirabrutinib (B611380) or ONO/GS-4059) for in vivo experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is ONO-4057 and what is its mechanism of action?
A1: ONO-4057, also known as Tirabrutinib, is a second-generation, orally active, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and function.[3][4][5] By covalently binding to BTK, ONO-4057 blocks this signaling cascade, making it a valuable tool for studying B-cell malignancies and autoimmune diseases.[1][4]
Q2: What is a suitable vehicle for in vivo administration of ONO-4057?
A2: ONO-4057 is poorly soluble in water. For oral administration (p.o.) in preclinical models, a suspension is typically required. A common and effective vehicle is an aqueous solution of 0.5% methylcellulose (B11928114) (or carboxymethyl cellulose) often combined with 0.1% to 0.5% Tween 80 to improve wettability and prevent aggregation. For subcutaneous (s.c.) or intraperitoneal (i.p.) injections, formulations have included 7% sodium bicarbonate (NaHCO₃) or solutions containing DMSO, though care must be taken to minimize DMSO concentration to avoid toxicity.[6]
Q3: What are the recommended storage conditions for ONO-4057?
A3: ONO-4057 powder should be stored at -20°C for long-term stability.[7][8] For short-term storage (days to weeks), it can be kept at 0-4°C.[8] Prepared vehicle formulations should ideally be made fresh before each use. If temporary storage is necessary, keep the suspension at 2-8°C and ensure it is thoroughly resuspended before administration.
Q4: What are the typical routes of administration and dosing ranges for ONO-4057 in animal models?
A4: The most common route of administration is oral gavage (p.o.).[1] Intraperitoneal (i.p.) and subcutaneous (s.c.) injections have also been reported.[6][9][10] Dosing can vary significantly depending on the animal model and disease context. In mouse xenograft models, oral doses of 6-20 mg/kg once daily have been shown to inhibit tumor growth.[1] In rat models of nephritis, intraperitoneal doses of 100-300 mg/kg have been used.[10]
Troubleshooting Guide
Q5: My ONO-4057 preparation is showing precipitation. What should I do?
A5:
-
Issue: ONO-4057 has low aqueous solubility and can easily precipitate.
-
Solution 1 (Resuspension): Ensure vigorous and continuous mixing (e.g., vortexing, sonicating) during preparation. If using a methylcellulose suspension, make sure the powder is fully wetted before adding the final volume of liquid. Use a stir bar to keep the suspension homogeneous during dosing.
-
Solution 2 (Vehicle Optimization): The concentration of your suspending agent (methylcellulose) or surfactant (Tween 80) may be insufficient. Consider slightly increasing the concentration of Tween 80 (e.g., from 0.1% to 0.25%) to improve particle dispersion.
-
Solution 3 (pH Adjustment): In some specific protocols, adjusting the pH can enhance solubility. For example, a 7% sodium bicarbonate solution has been used for subcutaneous injections.[6] However, this is not standard for oral gavage and should be validated for your specific application.
Q6: I am observing adverse effects (e.g., weight loss, lethargy) in my animals. Could the vehicle be the cause?
A6:
-
Issue: The vehicle itself can sometimes cause toxicity, especially if using co-solvents like DMSO.
-
Solution 1 (Vehicle Control Group): Always include a vehicle-only control group in your experiment. This is critical to distinguish between vehicle-induced toxicity and compound-specific effects.
-
Solution 2 (Minimize Co-Solvents): If you must use a co-solvent like DMSO to create a stock solution, ensure the final concentration in the administered dose is minimal (ideally <5%, and as low as possible). High concentrations of DMSO can cause inflammation and other adverse reactions.
-
Solution 3 (Alternative Vehicle): Switch to a more universally tolerated vehicle system, such as the recommended 0.5% methylcellulose with 0.1-0.5% Tween 80, which is generally well-tolerated for oral administration.
Q7: My experimental results are highly variable between animals. What could be the cause?
A7:
-
Issue: High variability can stem from inconsistent dosing due to poor formulation.
-
Solution 1 (Ensure Homogeneous Suspension): If the compound is not evenly suspended, each animal may receive a different effective dose. Keep the suspension constantly agitated (e.g., with a small stir bar in the main tube) while drawing up individual doses. Vortex the syringe immediately before dosing each animal.
-
Solution 2 (Accurate Dosing Technique): Ensure your oral gavage or injection technique is consistent. Inaccurate administration can lead to significant differences in bioavailability.
-
Solution 3 (Fasting State): The absorption of ONO-4057 can be affected by food. In clinical trials, the drug is administered under fasting conditions.[11][12] Consider fasting animals for a short period (e.g., 4 hours) before oral dosing to standardize absorption, but be mindful of the animal model's specific needs.
Quantitative Data Summary
Table 1: Solubility and In Vitro Activity
| Parameter | Value | Source |
|---|---|---|
| Target | Bruton's Tyrosine Kinase (BTK) | [1] |
| IC₅₀ | 6.8 nM | [1] |
| Solubility | Soluble in DMSO | [7] |
| Storage | -20°C (long-term) |[7][8] |
Table 2: Example In Vivo Dosing Regimens
| Animal Model | Route | Dose | Vehicle | Outcome | Source |
|---|---|---|---|---|---|
| Mouse Xenograft | Oral (p.o.) | 6, 20 mg/kg, daily | Not specified | Inhibited tumor growth | [1] |
| Rat (Hepatic Allograft) | Subcutaneous (s.c.) | 30 mg/kg, daily | 7% NaHCO₃ | Prolonged animal survival | [6] |
| Rat (Nephritis) | Intraperitoneal (i.p.) | 100, 300 mg/kg, daily | Not specified | Reduced proteinuria | [10] |
| Rat (Pharmacokinetics) | Oral (p.o.) | 10 mg/kg, single dose | Not specified | Cmax at 2 hours |[1] |
Experimental Protocols
Protocol: Preparation of ONO-4057 for Oral Gavage (10 mg/kg)
This protocol describes the preparation of a 100 mL vehicle for dosing mice at 10 mg/kg, assuming an average mouse weight of 25g and a dosing volume of 10 mL/kg (0.25 mL per mouse).
Materials:
-
ONO-4057 powder
-
Methylcellulose (viscosity ~400 cP)
-
Tween 80
-
Sterile, purified water
-
Sterile glass beaker and magnetic stir bar
-
Magnetic stir plate
-
50 mL conical tubes
Procedure:
-
Calculate Required Compound: For a 10 mg/kg dose at a 10 mL/kg volume, the final concentration is 1 mg/mL. To make 100 mL, you will need 100 mg of ONO-4057.
-
Prepare the Vehicle (0.5% Methylcellulose, 0.2% Tween 80):
-
Heat ~40 mL of purified water to 60-70°C.
-
In a sterile beaker on a stir plate, add 0.5 g of methylcellulose to the hot water and stir until it is fully dispersed.
-
Add 0.2 mL of Tween 80 to the mixture.
-
Add ~60 mL of cold (4°C) purified water to the beaker. Continue stirring at 4°C (e.g., in an ice bath) until the solution becomes clear and viscous.
-
-
Prepare the Suspension:
-
Weigh 100 mg of ONO-4057 powder.
-
Create a paste by adding a small amount (~1-2 mL) of the prepared vehicle to the powder and triturating until the powder is fully wetted.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
-
Transfer the final suspension to a suitable container.
-
-
Administration:
-
Before dosing, ensure the suspension is homogeneous by vortexing or stirring.
-
Use an appropriately sized oral gavage needle.
-
Keep the suspension stirring during the dosing procedure to prevent settling. Vortex the dosing syringe between each animal if possible.
-
Mandatory Visualizations
Caption: ONO-4057 inhibits the B-Cell Receptor (BCR) signaling pathway.
Caption: Experimental workflow for in vivo administration of ONO-4057.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Experience with nasogastric tube administration of tirabrutinib in the treatment of an elderly patient with primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 134578-96-4 [m.chemicalbook.com]
- 8. medkoo.com [medkoo.com]
- 9. The leukotriene B4 receptor antagonist ONO-4057 inhibits nephrotoxic serum nephritis in WKY rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A multicenter, open‐label, phase II study of tirabrutinib (ONO/GS‐4059) in patients with Waldenström’s macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing ONO-4057 efficacy in different cell lines
This technical support center provides information regarding ONO-4057. Initial sections address what is known about ONO-4057, a leukotriene B4 (LTB4) receptor antagonist. However, as research data on ONO-4057 in cancer cell lines is limited, and to better serve the likely interests of oncology researchers, this guide also provides extensive information on ONO-4059 (Tirabrutinib) , a Bruton's tyrosine kinase (BTK) inhibitor with a similar designation and substantial data in cancer cell line studies.
Part 1: ONO-4057 - Direct Inquiry Response
Frequently Asked Questions (FAQs) about ONO-4057
Q1: What is the primary mechanism of action for ONO-4057?
A1: ONO-4057 is a selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3] It functions by blocking the binding of LTB4 to its receptor, thereby inhibiting downstream signaling pathways typically associated with inflammation.[2]
Q2: Is there evidence for the efficacy of ONO-4057 in cancer cell lines?
Q3: Is there a theoretical rationale for using an LTB4 receptor antagonist like ONO-4057 in cancer research?
A3: Yes, there is an emerging rationale. The LTB4 signaling pathway has been implicated in the progression of some cancers. Studies on other LTB4 receptor antagonists have shown that blocking this pathway can induce apoptosis and suppress proliferation in colon and pancreatic cancer cell lines.[5][6][7] This suggests that the LTB4 signaling pathway could be a therapeutic target in certain cancers.[5]
Leukotriene B4 (LTB4) Signaling Pathway in Cancer
The LTB4 signaling pathway, when activated in cancer cells, can promote cell proliferation and survival, partly through the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway.[5] Antagonists of the LTB4 receptor would theoretically block these effects.
Caption: LTB4 signaling pathway and the inhibitory action of ONO-4057.
Part 2: ONO-4059 (Tirabrutinib) - A Probable Compound of Interest for Oncology Research
Given the query's context for an audience of cancer researchers and the similarity in nomenclature, it is highly probable that information on ONO-4059 (Tirabrutinib) was the intended subject. ONO-4059 is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor with significant research and clinical data in B-cell malignancies.
Frequently Asked Questions (FAQs) about ONO-4059 (Tirabrutinib)
Q1: What is ONO-4059 (Tirabrutinib) and what is its mechanism of action?
A1: ONO-4059, also known as Tirabrutinib (B611380), is a second-generation, irreversible BTK inhibitor.[8][9] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[8] BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[8][9] By inhibiting BTK, ONO-4059 disrupts this pathway, leading to decreased tumor cell growth and survival.[10]
Q2: In which types of cancer cell lines has ONO-4059 shown efficacy?
A2: ONO-4059 has demonstrated significant efficacy in various B-cell malignancy cell lines, particularly those of the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[8][9] It has also shown activity in other B-cell lymphomas, such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[10]
Q3: How does the efficacy of ONO-4059 compare to first-generation BTK inhibitors like ibrutinib?
A3: ONO-4059 is a more selective BTK inhibitor than the first-generation inhibitor, ibrutinib.[9] This increased selectivity is associated with a lower incidence of off-target effects, potentially leading to a better safety profile in clinical settings.[11] While both show efficacy, the improved tolerability of ONO-4059 may be advantageous, especially in combination therapies.[8]
Q4: What are common troubleshooting issues when assessing ONO-4059 efficacy in vitro?
A4:
-
Issue: High variability in cell viability assay results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Check for and address any issues with mycoplasma contamination. Use a consistent and validated cell counting method.
-
-
Issue: Lower than expected potency (high IC50 values).
-
Solution: Verify the integrity and concentration of the ONO-4059 stock solution. Ensure the compound is fully dissolved in the culture medium. Confirm the identity and BTK expression status of the cell line.
-
-
Issue: Acquired resistance to ONO-4059 in long-term cultures.
Data Presentation: Efficacy of ONO-4059 (Tirabrutinib) in Hematopoietic Cell Lines
| Cell Line | Cancer Type | Subtype | Sensitivity to Tirabrutinib | Notes |
| TMD8 | Diffuse Large B-Cell Lymphoma | ABC | Sensitive | Often used as a model for ABC-DLBCL; ONO-4059 induces apoptosis in this cell line.[9][10] |
| REC1 | Mantle Cell Lymphoma | - | Sensitive | |
| HBL-1 | Diffuse Large B-Cell Lymphoma | ABC | Sensitive | |
| U2932 | Diffuse Large B-Cell Lymphoma | ABC | Sensitive | |
| OCI-Ly3 | Diffuse Large B-Cell Lymphoma | GCB | Resistant | GCB-DLBCL cell lines are generally less sensitive to BTK inhibitors.[8] |
| SU-DHL-4 | Diffuse Large B-Cell Lymphoma | GCB | Resistant |
Sensitivity is generally defined by a low IC50 value for cell viability, though the exact threshold can vary between studies.
Experimental Protocols
Protocol: Assessing Cell Viability using a Luminescence-Based Assay (e.g., CellTiter-Glo®)
This protocol is for determining the concentration of ONO-4059 that inhibits cell proliferation by 50% (IC50).
Materials:
-
Appropriate cancer cell line (e.g., TMD8)
-
Complete cell culture medium
-
ONO-4059 (Tirabrutinib)
-
DMSO (for vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Prepare a cell suspension at the desired density (e.g., 2 x 10^5 cells/mL for TMD8).
-
Seed 50 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a 2X serial dilution of ONO-4059 in complete medium. A typical concentration range would be from 10 µM down to 1 nM.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-cell control (medium only).
-
Add 50 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 100 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the ONO-4059 concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Mandatory Visualizations
Caption: The BTK signaling pathway and the inhibitory action of ONO-4059.
References
- 1. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 receptor antagonist ONO-4057 inhibits nephrotoxic serum nephritis in WKY rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of leukotriene B(4) receptor antagonist (ONO4057) on hepatic allografting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of leukotriene B4 signaling pathway induces apoptosis and suppresses cell proliferation in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines | MDPI [mdpi.com]
- 9. Phase I study of tirabrutinib (ONO‐4059/GS‐4059) in patients with relapsed or refractory B‐cell malignancies in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of a Phase I study of ONO/GS-4059 in relapsed and refractory mature B-cell malignancies | VJHemOnc [vjhemonc.com]
ONO-4057 cross-reactivity with other receptors
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the experimental use of ONO-4057, a selective leukotriene B4 (LTB4) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of ONO-4057?
A1: ONO-4057 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. It competitively inhibits the binding of LTB4 to its receptor on the surface of inflammatory cells like neutrophils.[1]
Q2: What is the known cross-reactivity of ONO-4057 with other receptors?
A2: ONO-4057 is highly selective for the LTB4 receptor. Studies have shown that it does not inhibit neutrophil activation induced by other chemoattractants such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or complement component 5a (C5a) at concentrations up to 30 µM.[1] Furthermore, in a model of oxazolone-induced scratching behavior, ONO-4057 was effective while the cysteinyl leukotriene (CysLT) receptor antagonist montelukast (B128269) was not, suggesting a lack of significant cross-reactivity with CysLT receptors.[2]
Q3: What are the key in vitro effects of ONO-4057 on neutrophil function?
A3: ONO-4057 effectively inhibits various LTB4-induced neutrophil functions, including chemotaxis, degranulation, and intracellular calcium mobilization.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of LTB4-induced response | 1. ONO-4057 degradation. 2. Incorrect concentration of ONO-4057. 3. High non-specific binding in the assay. | 1. Prepare fresh stock solutions of ONO-4057 for each experiment. 2. Verify the final concentration of ONO-4057 in the assay. We recommend a concentration range of 10 nM to 1 µM for most in vitro neutrophil assays. 3. Include appropriate vehicle controls and optimize blocking steps in your assay protocol. |
| Inconsistent results between experiments | 1. Variability in primary neutrophil viability or activation state. 2. Inconsistent incubation times. | 1. Isolate neutrophils from fresh blood for each experiment and assess viability (e.g., using trypan blue exclusion) before starting. 2. Ensure precise and consistent incubation times for all treatment conditions. |
| High background signal in functional assays | 1. Neutrophil activation during isolation. 2. Contamination of reagents with endotoxin. | 1. Handle neutrophils gently during isolation and keep them on ice to minimize spontaneous activation. 2. Use endotoxin-free reagents and plasticware. |
Quantitative Data Summary
Table 1: On-Target Activity of ONO-4057
| Parameter | Value | Assay System |
| Ki | 3.7 ± 0.9 nM | [3H] LTB4 competitive binding in human neutrophils |
| IC50 (Calcium Mobilization) | 0.7 ± 0.3 µM | LTB4-induced cytosolic free calcium rise in human neutrophils |
| IC50 (Chemotaxis) | 0.9 ± 0.1 µM | LTB4-induced human neutrophil chemotaxis |
| IC50 (Degranulation) | 1.6 ± 0.1 µM | LTB4-induced human neutrophil degranulation |
| IC50 (Aggregation) | 3.0 ± 0.1 µM | LTB4-induced human neutrophil aggregation |
Data sourced from Kishikawa et al., Prostaglandins, 1992.[1]
Table 2: Cross-Reactivity Profile of ONO-4057
| Off-Target Receptor | Effect | Concentration Tested | Assay System |
| fMLP Receptor | No inhibition | Up to 30 µM | fMLP-induced neutrophil activation |
| C5a Receptor | No inhibition | Up to 30 µM | C5a-induced neutrophil activation |
| CysLT Receptors | Inferred lack of significant activity | 100 and 300 mg/kg (in vivo) | Oxazolone-induced scratching behavior in mice |
Data on fMLP and C5a receptors sourced from Kishikawa et al., Prostaglandins, 1992.[1] Data on CysLT receptors inferred from Inagaki et al., Biol. Pharm. Bull., 1994.[2]
Experimental Protocols & Workflows
LTB4 Receptor Binding Assay (Competitive)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of ONO-4057 for the LTB4 receptor.
Methodology:
-
Membrane Preparation:
-
Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method.
-
Homogenize the isolated neutrophils in a cold lysis buffer.
-
Centrifuge the homogenate at 4°C to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and centrifuge again.
-
Resuspend the final membrane pellet in a suitable assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, incubate the prepared neutrophil membranes with a constant concentration of [3H] LTB4 and varying concentrations of ONO-4057.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (GF/B) to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound [3H] LTB4.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the Ki value for ONO-4057 by non-linear regression analysis of the competition binding data.
-
Neutrophil Functional Assays
The following diagram illustrates the general workflow for assessing the effect of ONO-4057 on LTB4-induced neutrophil functions.
1. Neutrophil Chemotaxis Assay (Boyden Chamber Method):
-
Principle: Measures the migration of neutrophils through a porous membrane towards a chemoattractant.
-
Methodology:
-
Isolate human neutrophils and resuspend them in an appropriate assay medium.
-
Pre-incubate the neutrophils with various concentrations of ONO-4057 or vehicle control.
-
Place LTB4 in the lower chamber of a Boyden chamber apparatus.
-
Add the pre-incubated neutrophils to the upper chamber, separated by a porous membrane.
-
Incubate the chamber to allow for neutrophil migration.
-
Quantify the number of neutrophils that have migrated to the lower chamber, for example, by cell counting or using a fluorescent dye.
-
2. Neutrophil Degranulation Assay (β-glucuronidase Release):
-
Principle: Measures the release of granule contents (e.g., β-glucuronidase) upon neutrophil activation.
-
Methodology:
-
Isolate human neutrophils and resuspend them in a buffer containing cytochalasin B to enhance degranulation.
-
Pre-incubate the neutrophils with ONO-4057 or vehicle control.
-
Stimulate the neutrophils with LTB4.
-
Pellet the cells by centrifugation.
-
Collect the supernatant and measure the activity of β-glucuronidase using a colorimetric substrate.
-
3. Intracellular Calcium Mobilization Assay:
-
Principle: Measures the transient increase in intracellular free calcium concentration upon receptor activation.
-
Methodology:
-
Isolate human neutrophils and load them with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).
-
Wash the cells to remove extracellular dye.
-
Place the loaded cells in a fluorometer cuvette.
-
Add ONO-4057 or vehicle control to the cells.
-
Stimulate the cells with LTB4 and record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Signaling Pathway
The following diagram depicts the signaling pathway of LTB4 and the point of inhibition by ONO-4057.
References
Technical Support Center: ONO-4057 (Tirabrutinib) Chemotaxis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in ONO-4057 chemotaxis assays. ONO-4057, also known as Tirabrutinib (B611380), is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway that plays a crucial role in B-cell proliferation, survival, and migration.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is ONO-4057 and how does it affect cell migration?
A1: ONO-4057 (Tirabrutinib) is a second-generation, highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and chemokine receptors, such as CXCR4.[4] By irreversibly binding to BTK, ONO-4057 blocks the signaling pathways that are essential for B-cell migration, proliferation, and survival.[1][4] Therefore, in a chemotaxis assay, ONO-4057 is expected to inhibit the directed migration of B-cells towards a chemoattractant like CXCL12.
Q2: What is a suitable starting concentration of ONO-4057 for a chemotaxis assay?
Q3: Which cell lines are appropriate for an ONO-4057 chemotaxis assay?
A3: Cell lines that are known to express functional BTK and exhibit chemotaxis in response to relevant chemokines are suitable. B-cell lymphoma cell lines, such as TMD8 and REC1, have shown sensitivity to Tirabrutinib.[1] Primary B-cells isolated from peripheral blood or lymphoid tissues can also be used, but may exhibit more variability. It is crucial to ensure the chosen cell line expresses the chemokine receptor for the chemoattractant being used (e.g., CXCR4 for CXCL12).
Q4: What are the key controls to include in an ONO-4057 chemotaxis assay?
A4: To ensure the validity of your results, the following controls are essential:
-
Negative Control (Basal Migration): Cells in the upper chamber with only assay medium (no chemoattractant) in the lower chamber. This measures the random, non-directed cell movement.
-
Positive Control (Maximum Migration): Cells in the upper chamber with the chemoattractant in the lower chamber, but without any ONO-4057. This establishes the maximum chemotactic response.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve ONO-4057, with the chemoattractant in the lower chamber. This controls for any effects of the solvent on cell migration.
-
ONO-4057 Cytotoxicity Control: To ensure that the observed inhibition of migration is not due to cell death, it is advisable to perform a parallel cytotoxicity assay (e.g., Trypan Blue exclusion, MTT, or a live/dead stain) with the same concentrations of ONO-4057 and incubation time as the chemotaxis assay.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Pipetting errors. | Ensure pipettes are calibrated. Use a master mix for reagents. Change pipette tips between conditions. |
| Uneven cell seeding. | Thoroughly resuspend cells before seeding. Allow the plate to sit at room temperature for 10-15 minutes before incubation to allow for even settling. | |
| Edge effects in the plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Low or no cell migration in the positive control | Suboptimal chemoattractant concentration. | Perform a dose-response curve for the chemoattractant to determine the optimal concentration. |
| Cell health issues. | Use cells in the logarithmic growth phase. Ensure high cell viability (>95%) before starting the assay. Avoid over-confluent cultures. | |
| Incorrect pore size of the Transwell insert. | The pore size should be appropriate for the cell type. For lymphocytes, 3 µm or 5 µm pores are typically used. | |
| Insufficient incubation time. | Optimize the incubation time (typically 2-24 hours) to allow for sufficient cell migration without causing cell death or depletion of the chemoattractant gradient. | |
| No inhibition of migration with ONO-4057 | ONO-4057 concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| ONO-4057 is inactive. | Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment. | |
| The chosen cell line is resistant to BTK inhibition. | Confirm BTK expression and functionality in your cell line. Some cell lines may have mutations downstream of BTK that bypass the need for its activity. | |
| Inhibition of migration observed, but also high cytotoxicity | ONO-4057 concentration is too high. | Lower the concentration of ONO-4057. The goal is to inhibit migration without inducing significant cell death. |
| Off-target effects of the compound. | While ONO-4057 is highly selective, at very high concentrations, off-target effects can occur. Correlate migration inhibition with BTK occupancy assays if possible. |
Quantitative Data Summary
The following tables summarize key quantitative data for ONO-4057 (Tirabrutinib). It is important to note that these values are primarily for BTK inhibition and cell proliferation, and the specific IC50 for chemotaxis inhibition should be determined experimentally.
Table 1: In Vitro Potency of ONO-4057 (Tirabrutinib)
| Parameter | Value | Cell Line/System | Reference |
| IC50 for BTK | 6.8 nM | Biochemical Assay | [1] |
| IC50 for Cell Proliferation | 9.127 nM | OCI-LY10 (B-cell lymphoma) | [1] |
| IC50 for Cell Proliferation | 17.10 nM | SU-DHL-6 (B-cell lymphoma) | [1] |
| EC50 for BTK Occupancy | 72 nM | Ramos B-cells | [5] |
Table 2: Pharmacokinetic Parameters of Tirabrutinib in Clinical Studies (for reference)
| Parameter | Value | Study Population | Reference |
| Time to Cmax (Tmax) | 1-6 hours | B-cell malignancies | [6] |
| Half-life (T1/2) | 3.5-7 hours | B-cell malignancies | [6] |
Detailed Experimental Protocol: ONO-4057 Chemotaxis Assay
This protocol provides a general framework for a Transwell chemotaxis assay to evaluate the effect of ONO-4057 on B-cell migration towards CXCL12.
Materials:
-
B-cell line (e.g., TMD8, REC1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free assay medium (e.g., RPMI-1640 with 0.5% BSA)
-
Recombinant human CXCL12
-
ONO-4057 (Tirabrutinib)
-
DMSO (vehicle)
-
24-well Transwell plates with 3 µm or 5 µm pore size inserts
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Fluorescent dye for cell quantification (e.g., Calcein-AM)
-
Fluorescence plate reader
-
Sterile PBS
Procedure:
-
Cell Preparation:
-
Culture B-cells to a density of 0.5 - 1 x 10^6 cells/mL. Ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Harvest cells by centrifugation and wash once with serum-free assay medium.
-
Resuspend the cell pellet in serum-free assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of ONO-4057 and Chemoattractant:
-
Prepare a stock solution of ONO-4057 in DMSO.
-
Prepare serial dilutions of ONO-4057 in serum-free assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Prepare the chemoattractant solution by diluting CXCL12 in serum-free assay medium to the optimal concentration (determined from a prior dose-response experiment, typically 50-100 ng/mL).
-
-
Assay Setup:
-
Add 600 µL of the appropriate medium to the lower wells of the 24-well plate:
-
Negative Control: Serum-free assay medium.
-
Positive and Experimental Groups: CXCL12 solution.
-
-
Pre-treat the cell suspension with the various concentrations of ONO-4057 or vehicle for 30-60 minutes at 37°C.
-
Carefully add 100 µL of the pre-treated cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
Place the inserts into the wells of the 24-well plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours. The optimal incubation time should be determined empirically.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts from the plate.
-
To quantify the migrated cells in the lower chamber:
-
Gently mix the medium in the lower well.
-
Transfer the cell suspension to a new tube.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Alternatively, for higher throughput, add a fluorescent dye like Calcein-AM to the lower well, incubate as recommended by the manufacturer, and read the fluorescence on a plate reader. Generate a standard curve to correlate fluorescence intensity with cell number.
-
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the insert.
-
Normalize the data by subtracting the percentage of basal migration (negative control).
-
Express the effect of ONO-4057 as a percentage of the migration observed in the vehicle-treated positive control.
-
Plot a dose-response curve and calculate the IC50 value for migration inhibition.
-
Visualizations
BTK Signaling Pathway in B-Cell Chemotaxis
References
- 1. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines | MDPI [mdpi.com]
- 2. Phase 2 Prospect Study of Tirabruntinib | ONO Pharma USA, Inc. [us.ono-pharma.com]
- 3. Tirabrutinib hydrochloride for B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of tirabrutinib monotherapy in relapsed or refractory B-cell lymphomas/leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ONO-4057 and Other Leukotriene B4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ONO-4057, a potent and orally active leukotriene B4 (LTB4) receptor antagonist, with other key players in the field. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to facilitate a comprehensive evaluation of these compounds for research and drug development purposes.
Leukotriene B4 is a powerful lipid mediator that plays a pivotal role in inflammatory responses.[1] It exerts its pro-inflammatory effects by binding to high-affinity BLT1 and low-affinity BLT2 receptors, which are G-protein coupled receptors (GPCRs) primarily expressed on the surface of leukocytes such as neutrophils.[2][3] This binding triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines.[4] Consequently, antagonists targeting these receptors are of significant interest for the treatment of a wide range of inflammatory diseases.[5] This guide focuses on a comparative analysis of ONO-4057 against other notable LTB4 receptor antagonists: CP-105,696, Amelubant (BIIL 284), and Etalocib (LY293111).
Quantitative Data Comparison
The following tables summarize the available quantitative data for ONO-4057 and its comparators, focusing on their in vitro potency and in vivo efficacy. Direct comparison should be approached with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Potency of LTB4 Receptor Antagonists
| Compound | Assay | Species/Cell Type | IC50 (nM) | Ki (nM) | Reference(s) |
| ONO-4057 | [3H]LTB4 Binding | Human Neutrophils | - | 3.7 ± 0.9 | [6] |
| LTB4-induced Ca2+ Mobilization | Human Neutrophils | 700 ± 300 | - | [6][7] | |
| LTB4-induced Chemotaxis | Human Neutrophils | 900 ± 100 | - | [6] | |
| LTB4-induced Aggregation | Human Neutrophils | 3000 ± 100 | - | [6] | |
| LTB4-induced Degranulation | Human Neutrophils | 1600 ± 100 | - | [6] | |
| CP-105,696 | [3H]LTB4 Binding (High Affinity) | Human Neutrophils | 8.42 | - | [8] |
| [3H]LTB4 Binding (High Affinity) | Murine Spleen Membranes | 30.2 | 17.7 | [9] | |
| LTB4-induced Chemotaxis | Human Neutrophils | 5.0 ± 2.0 | - | [8] | |
| LTB4-induced Ca2+ Mobilization | Human Monocytes | 940 ± 70 | - | [8] | |
| Amelubant (BIIL 284) | LTB4 Receptor Binding (as BIIL 260) | Human Neutrophil Membranes | - | 1.7 | [10][11] |
| LTB4 Receptor Binding (as BIIL 315) | Human Neutrophil Membranes | - | 1.9 | [10][11] | |
| LTB4-induced Ca2+ Mobilization (as BIIL 260) | Human Neutrophils | 0.82 | - | [10] | |
| LTB4-induced Ca2+ Mobilization (as BIIL 315) | Human Neutrophils | 0.75 | - | [10] | |
| Etalocib (LY293111) | Allergen-induced Neutrophil Influx (in BAL fluid) | Human Asthmatic Subjects | Significant reduction vs. placebo | - | [12] |
Table 2: In Vivo Efficacy of LTB4 Receptor Antagonists
| Compound | Model | Species | Endpoint | ED50 (mg/kg) | Reference(s) |
| ONO-4057 | LTB4-induced Neutropenia | Guinea Pig | Inhibition of neutropenia | 25.6 (p.o.) | [6] |
| LTB4-induced Neutrophil Migration | Guinea Pig | Inhibition of migration | 5.3 (p.o.) | [6] | |
| Amelubant (BIIL 284) | LTB4-induced Ear Inflammation | Mouse | Inhibition of inflammation | 0.008 (p.o.) | [10][13] |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of chemotaxis | 0.03 (p.o.) | [10][13] | |
| LTB4-induced Neutropenia | Monkey | Inhibition of neutropenia | 0.004 (p.o.) | [10] | |
| LTB4-induced Mac-1 Expression | Monkey | Inhibition of expression | 0.05 (p.o.) | [10] |
Table 3: Pharmacokinetic Properties of LTB4 Receptor Antagonists
| Compound | Species | Administration Route | Half-life (t1/2) | Key Findings | Reference(s) |
| ONO-4057 | Guinea Pig | Oral | Not specified | Orally active | [6] |
| CP-105,696 | Human | Oral | 289 - 495 hours | Long terminal elimination half-life, consistent with once-daily dosing. | [14][15] |
| Mouse | Oral | Long half-life | Highly bound to plasma proteins (>99%). | [16] | |
| Amelubant (BIIL 284) | Human | Oral | Not specified | Prodrug, rapidly metabolized to active forms BIIL 260 and BIIL 315. | [10][17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a better understanding and potential replication of the cited data.
LTB4 Receptor Binding Assay
This assay is designed to determine the binding affinity of a test compound to the LTB4 receptor.
Materials:
-
Human neutrophil membrane preparations
-
[3H]LTB4 (radioligand)
-
Test antagonist (e.g., ONO-4057)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test antagonist.
-
In a microplate, combine the neutrophil membrane preparation, a fixed concentration of [3H]LTB4, and varying concentrations of the unlabeled test antagonist.
-
Include control wells for total binding (no antagonist) and non-specific binding (excess unlabeled LTB4).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of [3H]LTB4 is determined as the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6]
Neutrophil Chemotaxis Assay
This functional assay assesses the ability of a test compound to inhibit the LTB4-induced migration of neutrophils.
Materials:
-
Isolated human neutrophils
-
Boyden chamber or Transwell® inserts (with a microporous membrane)
-
Chemoattractant (LTB4)
-
Test antagonist
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Cell staining solution or a method for quantifying migrated cells (e.g., ATP measurement)
-
Microscope or plate reader
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Place the chemoattractant (LTB4), with or without the test antagonist, in the lower chamber of the Boyden apparatus.
-
Place the isolated neutrophils in the upper chamber, separated from the lower chamber by the microporous membrane.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator to allow for cell migration towards the chemoattractant.
-
After the incubation period, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane or quantify the number of migrated cells in the lower chamber using a suitable method.
-
Calculate the percentage of inhibition of chemotaxis by the test antagonist compared to the control (LTB4 alone).[18]
Calcium Mobilization Assay
This assay measures a compound's ability to block the LTB4-induced increase in intracellular calcium, a key second messenger in the signaling pathway.
Materials:
-
Isolated human neutrophils or monocytes
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
LTB4
-
Test antagonist
-
Assay buffer
-
Fluorometric imaging plate reader or fluorometer
Procedure:
-
Load the isolated cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the test antagonist at various concentrations.
-
Stimulate the cells with LTB4.
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the LTB4-induced calcium mobilization.[10]
Visualizations
The following diagrams illustrate the LTB4 signaling pathway and a general experimental workflow for evaluating LTB4 receptor antagonists.
Caption: LTB4 Signaling Pathway and the Mechanism of Action for LTB4 Receptor Antagonists.
Caption: General Experimental Workflow for the Evaluation of LTB4 Receptor Antagonists.
References
- 1. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amelubant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of the pharmacological profile of the potent LTB4 antagonist CP-105,696 on murine LTB4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effect of a leukotriene B4 receptor antagonist, LY293111, on allergen induced responses in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amelubant (BIIL 284) | LTB4 receptor antagonist | Probechem Biochemicals [probechem.com]
- 14. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. benchchem.com [benchchem.com]
- 18. Inhibition of neutrophil chemotaxis by soluble bacterial products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ONO-4057 and CP-105,696 in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent leukotriene B4 (LTB4) receptor antagonists, ONO-4057 and CP-105,696. By summarizing key experimental data, outlining methodologies, and visualizing relevant pathways, this document aims to facilitate an informed assessment of these compounds for research and drug development in the context of inflammatory diseases.
Introduction to Leukotriene B4 and its Role in Inflammation
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a critical role in the inflammatory cascade.[1] It is a powerful chemoattractant for neutrophils, drawing these immune cells to sites of inflammation.[1] Once there, LTB4 activates neutrophils, leading to degranulation and the release of reactive oxygen species and pro-inflammatory cytokines, which can contribute to tissue damage.[2] LTB4 exerts its effects primarily through the high-affinity G protein-coupled receptor, BLT1, which is predominantly expressed on leukocytes.[2] Consequently, antagonism of the LTB4/BLT1 signaling pathway represents a key therapeutic strategy for a variety of inflammatory conditions.
ONO-4057 and CP-105,696 are both potent and selective antagonists of the LTB4 receptor, and have been extensively studied for their anti-inflammatory properties. This guide will compare their performance based on available preclinical data.
Mechanism of Action: LTB4 Receptor Antagonism
Both ONO-4057 and CP-105,696 function by competitively binding to the BLT1 receptor, thereby preventing the binding of LTB4 and inhibiting its pro-inflammatory effects. This blockade disrupts the downstream signaling cascade that leads to neutrophil chemotaxis, activation, and the amplification of the inflammatory response.
References
ONO-4057 vs. U-75302: A Comparative Guide to BLT1 Antagonists for Inhibiting Neutrophil Migration
For researchers in immunology, inflammation, and drug development, the targeted inhibition of neutrophil migration is a critical area of investigation for a host of inflammatory diseases. Neutrophil chemotaxis is significantly driven by the potent lipid mediator leukotriene B4 (LTB4) through its high-affinity receptor, BLT1. This guide provides a detailed comparison of two prominent BLT1 antagonists, ONO-4057 and U-75302, focusing on their efficacy in inhibiting neutrophil migration, their mechanisms of action, and the experimental protocols used to evaluate their performance.
Mechanism of Action: Targeting the LTB4/BLT1 Signaling Axis
Both ONO-4057 and U-75302 function as competitive antagonists of the BLT1 receptor, a G-protein coupled receptor (GPCR) expressed on the surface of neutrophils and other immune cells.[1][2] LTB4, upon binding to BLT1, triggers a cascade of intracellular signaling events that are essential for neutrophil activation, adhesion, and directed migration towards inflammatory stimuli.[1][2] This signaling pathway, as illustrated below, involves the activation of G-proteins, subsequent downstream signaling through molecules like PI3K and MAPKs, leading to actin polymerization, increased intracellular calcium, and ultimately, cell migration.[2] By binding to BLT1, ONO-4057 and U-75302 block the binding of LTB4, thereby preventing the initiation of this pro-inflammatory signaling cascade and inhibiting neutrophil migration.[3][4]
Performance Data: ONO-4057 vs. U-75302
Quantitative data on the inhibitory effects of ONO-4057 and U-75302 on neutrophil function are summarized below. ONO-4057 has been characterized with specific IC50 values for various LTB4-induced neutrophil responses in human neutrophils. Data for U-75302 is primarily from in vivo studies and in vitro neutrophil swarming assays.
| Parameter | ONO-4057 | U-75302 | Reference |
| Target | Leukotriene B4 Receptor (BLT1) | Leukotriene B4 Receptor (BLT1) | [3][4] |
| Binding Affinity (Ki) | 3.7 ± 0.9 nM (human neutrophils) | Not explicitly stated in provided abstracts | [3] |
| IC50 (LTB4-induced Chemotaxis) | 0.9 ± 0.1 µM (human neutrophils) | Not explicitly stated in provided abstracts | [3] |
| IC50 (LTB4-induced Aggregation) | 3.0 ± 0.1 µM (human neutrophils) | Not explicitly stated in provided abstracts | [3] |
| IC50 (LTB4-induced Degranulation) | 1.6 ± 0.1 µM (human neutrophils) | Not explicitly stated in provided abstracts | [3] |
| IC50 (LTB4-induced Ca²⁺ influx) | 0.7 ± 0.3 µM (human neutrophils) | Not explicitly stated in provided abstracts | [3] |
| In Vivo Efficacy (Neutrophil Migration) | ED50 = 5.3 mg/kg (p.o., guinea pig) | Significant reduction in neutrophil swarming at 10 µM (in vitro, mouse bone marrow cells) | [3][5] |
| In Vivo Efficacy (Eosinophil Migration) | Not explicitly stated in provided abstracts | 61.1% inhibition at 30.0 mg/kg (p.o., guinea pig) | [4] |
Experimental Protocols
The evaluation of ONO-4057 and U-75302 as inhibitors of neutrophil migration relies on well-established in vitro and in vivo experimental models. A cornerstone of in vitro assessment is the neutrophil chemotaxis assay, often performed using a Boyden chamber or a Transwell® system.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay quantifies the directed migration of neutrophils towards a chemoattractant, in this case, LTB4.
Objective: To measure the ability of a compound to inhibit LTB4-induced neutrophil migration.
Materials:
-
Isolated human or murine neutrophils
-
Boyden chamber apparatus with a microporous membrane (typically 3-5 µm pore size)
-
Chemoattractant: Leukotriene B4 (LTB4)
-
Test compounds: ONO-4057, U-75302
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell staining and visualization reagents (e.g., Diff-Quik, Calcein-AM) or a method for cell quantification (e.g., ATP-based luminescence assay).[6]
Procedure:
-
Neutrophil Isolation: Neutrophils are isolated from fresh whole blood (human or animal) using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells.[7] The purity of the isolated neutrophils is typically assessed by flow cytometry using a neutrophil-specific marker like CD15.[6]
-
Compound Incubation: Isolated neutrophils are pre-incubated with various concentrations of the test compound (ONO-4057 or U-75302) or vehicle control for a specified time (e.g., 30 minutes at 37°C).[7]
-
Assay Setup: The Boyden chamber is assembled. The lower chamber is filled with assay buffer containing LTB4 at a concentration known to induce optimal chemotaxis. The microporous membrane is placed over the lower chamber.
-
Cell Seeding: The neutrophil suspension (pre-incubated with the test compound or vehicle) is added to the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for significant migration (e.g., 60-90 minutes).[7]
-
Quantification of Migration:
-
Microscopy Method: The membrane is removed, and the non-migrated cells on the upper surface are scraped off. The membrane is then fixed and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.[8]
-
Fluorescence/Luminescence Method: If cells were pre-labeled with a fluorescent dye like Calcein-AM, the migrated cells in the lower chamber can be quantified using a fluorescence plate reader.[7] Alternatively, the number of migrated cells can be determined by measuring their ATP content using a luminescent assay.[6]
-
-
Data Analysis: The inhibitory effect of the compound is calculated by comparing the number of migrated cells in the presence of the compound to the number of migrated cells in the vehicle control. IC50 values are determined from the dose-response curves.
Conclusion
Both ONO-4057 and U-75302 are effective inhibitors of neutrophil migration through the antagonism of the LTB4/BLT1 signaling pathway. ONO-4057 has been well-characterized in vitro with specific IC50 values for various neutrophil functions, making it a valuable tool for detailed mechanistic studies. U-75302 has demonstrated efficacy in both in vitro and in vivo models, highlighting its potential as a pharmacological tool for studying the broader physiological and pathological roles of the LTB4/BLT1 axis in inflammatory responses. The choice between these two inhibitors may depend on the specific experimental context, with ONO-4057 being particularly suited for in vitro studies requiring precise potency data, and U-75302 being a validated option for in vivo investigations.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the selective leukotriene B4 antagonist U-75302 on antigen-induced bronchopulmonary eosinophilia in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcellular biosynthesis of leukotriene B4 orchestrates neutrophil swarming to fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. benchchem.com [benchchem.com]
- 8. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of LTB4 Receptor Antagonists: ONO-4057 vs. LY255283
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent leukotriene B4 (LTB4) receptor antagonists, ONO-4057 and LY255283. Both compounds are instrumental in studying the inflammatory cascade mediated by LTB4, a potent lipid chemoattractant. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Introduction to ONO-4057 and LY255283
ONO-4057 and LY255283 are selective antagonists of the high-affinity LTB4 receptor, BLT1, and the low-affinity receptor, BLT2.[1][2] By blocking the binding of LTB4 to its receptors, these antagonists inhibit downstream signaling pathways that lead to various inflammatory responses, including neutrophil chemotaxis, aggregation, and degranulation.[3][4] Their ability to modulate these processes makes them valuable tools for investigating the role of LTB4 in a range of inflammatory diseases.
Quantitative Efficacy Data
The following tables summarize the key efficacy parameters for ONO-4057 and LY255283 based on published in vitro and in vivo studies. It is important to note that these values are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: In Vitro Receptor Binding Affinity and Functional Inhibition
| Parameter | ONO-4057 | LY255283 | Species/Cell Type |
| Ki (nM) | 3.7 ± 0.9[3] | ~100 (pKi = 7.0)[2][5] | Human Neutrophils / Guinea Pig Lung Membranes |
| IC50 (nM) | 700 ± 300 (Calcium Mobilization)[3] | 87 ([³H]LTB4 Binding)[6] | Human Neutrophils |
| 900 ± 100 (Chemotaxis)[3] | - | Human Neutrophils | |
| 3000 ± 100 (Aggregation)[3] | - | Human Neutrophils | |
| 1600 ± 100 (Degranulation)[3] | - | Human Neutrophils |
Table 2: In Vivo Efficacy
| Experiment | ONO-4057 | LY255283 | Species |
| LTB4-induced Neutropenia (ED50, mg/kg) | 25.6 (oral)[3] | - | Guinea Pig |
| LTB4-induced Neutrophil Migration (ED50, mg/kg) | 5.3 (oral)[3] | 2.8 (i.v.), 11.0 (oral)[5] | Guinea Pig |
Signaling Pathway and Mechanism of Action
Both ONO-4057 and LY255283 exert their effects by competitively antagonizing the LTB4 receptors, primarily BLT1 on neutrophils. The binding of LTB4 to BLT1 activates intracellular signaling cascades, leading to cellular responses crucial for inflammation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for key assays used to evaluate ONO-4057 and LY255283.
[³H]LTB4 Receptor Binding Assay
This assay quantifies the binding affinity of the antagonists to the LTB4 receptor.
1. Membrane Preparation:
-
Isolate neutrophils from human peripheral blood or use a cell line expressing the LTB4 receptor.
-
Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation with [³H]LTB4 (a radiolabeled form of LTB4) and varying concentrations of the antagonist (ONO-4057 or LY255283).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled LTB4.
-
Incubate the plate to allow the binding to reach equilibrium.
3. Detection and Analysis:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound [³H]LTB4.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki or IC50 value by analyzing the displacement of [³H]LTB4 by the antagonist.[7]
Neutrophil Chemotaxis Assay
This assay measures the ability of the antagonists to inhibit the migration of neutrophils towards an LTB4 gradient.
1. Cell Preparation:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Resuspend the purified neutrophils in a suitable assay medium.
2. Chemotaxis Setup:
-
Use a Boyden chamber or a similar multi-well plate with a porous membrane separating the upper and lower chambers.
-
Place LTB4 as the chemoattractant in the lower chamber.
-
Add the neutrophils, pre-incubated with or without the antagonist (ONO-4057 or LY255283), to the upper chamber.
3. Incubation and Analysis:
-
Incubate the chamber to allow neutrophils to migrate through the pores towards the LTB4 gradient.
-
After the incubation period, fix and stain the membrane.
-
Quantify the number of migrated cells by microscopy or by measuring a cellular marker.
-
Calculate the percentage of inhibition of chemotaxis by the antagonist compared to the control.[8][9]
Logical Comparison of ONO-4057 and LY255283
The selection of an LTB4 receptor antagonist for a particular research application depends on several factors, including its potency, selectivity, and the specific experimental context.
Conclusion
Both ONO-4057 and LY255283 are effective antagonists of the LTB4 receptor, capable of inhibiting key inflammatory responses in both in vitro and in vivo settings. Based on the available data, ONO-4057 appears to exhibit a higher binding affinity (lower Ki value) for the human neutrophil LTB4 receptor compared to LY255283's affinity for the guinea pig lung membrane receptor.[2][3][5] However, both compounds demonstrate potent functional antagonism. The choice between these two molecules will ultimately depend on the specific requirements of the research, including the experimental system, the desired potency, and the route of administration. The data and protocols presented in this guide are intended to assist researchers in making an informed decision for their studies on LTB4-mediated inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of two leukotriene B4 (LTB4) receptor antagonists (LY255283 and SC-41930) on LTB4-induced human neutrophil adhesion and superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulmonary actions of LY255283, a leukotriene B4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Validating ONO-4057 Specificity for the LTB4 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ONO-4057, a potent and orally active antagonist of the Leukotriene B4 (LTB4) receptor, with other alternative antagonists. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to validate the specificity of ONO-4057.
Executive Summary
Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a critical role in inflammatory responses. It exerts its effects primarily through two G protein-coupled receptors, the high-affinity BLT1 and the low-affinity BLT2. Antagonizing the LTB4 signaling pathway is a key therapeutic strategy for a range of inflammatory diseases. ONO-4057 has emerged as a selective antagonist for the LTB4 receptor. This guide delves into the experimental data that substantiates its specificity and compares its performance with other known LTB4 receptor antagonists.
Data Presentation
Table 1: LTB4 Receptor Binding Affinity of ONO-4057 and Comparators
| Compound | Receptor | Cell/Tissue Source | Ki (nM) | Reference |
| ONO-4057 | LTB4 | Human Neutrophils | 3.7 ± 0.9 | [1] |
| ONO-4057 | BLT1 | HEK293 cells (human) | Inhibits [3H]LTB4 binding | |
| ONO-4057 | BLT2 | HEK293 cells (human) | No inhibition of [3H]LTB4 binding | |
| U-75302 | BLT1 | - | - | |
| CP-105,696 | BLT1 | - | - |
Ki (Inhibition constant) represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the ligand. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Inhibition of LTB4-Induced Neutrophil Responses
| Compound | Assay | IC50 (µM) | Reference |
| ONO-4057 | Chemotaxis | 0.9 ± 0.1 | [1] |
| ONO-4057 | Aggregation | 3.0 ± 0.1 | [1] |
| ONO-4057 | Degranulation | 1.6 ± 0.1 | [1] |
| ONO-4057 | Cytosolic Free Calcium Rise | 0.7 ± 0.3 | [1][2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the maximal response to an agonist.
Table 3: Selectivity of ONO-4057
| Agonist | Receptor | Neutrophil Response | ONO-4057 Inhibition | Concentration | Reference |
| fMLP | fMLP Receptor | Activation | No Inhibition | Up to 30 µM | [1] |
| C5a | C5a Receptor | Activation | No Inhibition | Up to 30 µM | [1] |
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from standard radioligand binding assay procedures to determine the binding affinity of antagonists to the LTB4 receptor.
1. Membrane Preparation:
-
Culture human promyelocytic leukemia (HL-60) cells, which endogenously express the BLT1 receptor.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate to pellet nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an assay buffer and determine the protein concentration.
2. Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of [³H]-LTB4 (radiolabeled LTB4).
-
Add increasing concentrations of the unlabeled antagonist (e.g., ONO-4057).
-
To determine non-specific binding, add a high concentration of unlabeled LTB4 to a set of wells.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific [³H]-LTB4 binding against the logarithm of the antagonist concentration.
-
Calculate the IC50 value from the resulting sigmoidal curve.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neutrophil Chemotaxis Assay
This protocol outlines the procedure for measuring the ability of an antagonist to inhibit LTB4-induced neutrophil migration.
1. Neutrophil Isolation:
-
Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.
-
Lyse any remaining red blood cells with a hypotonic solution.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with 0.5% BSA).
2. Chemotaxis Assay (Boyden Chamber):
-
Use a 48-well microchemotaxis chamber with a microporous membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.
-
Place LTB4 (chemoattractant) in the lower wells.
-
In the upper wells, add the neutrophil suspension that has been pre-incubated with various concentrations of the antagonist (e.g., ONO-4057) or vehicle control.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.
-
After incubation, remove the membrane, fix, and stain it (e.g., with Diff-Quik).
-
Count the number of neutrophils that have migrated through the membrane to the lower side using a microscope.
3. Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Mandatory Visualization
Caption: LTB4 Signaling Pathway and ONO-4057 Inhibition.
Caption: Experimental Workflow for Validating ONO-4057 Specificity.
Caption: Logical Framework for Comparing LTB4 Receptor Antagonists.
References
ONO-4057 as a Negative Control in Non-Leukotriene B4-Mediated Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-4057 with other alternatives when used as a negative control in experimental models of inflammation not mediated by Leukotriene B4 (LTB4). We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to aid in the design and interpretation of your research.
Introduction to ONO-4057
ONO-4057 is a potent and selective antagonist of the high-affinity Leukotriene B4 (LTB4) receptor, BLT1.[1] LTB4 is a powerful lipid chemoattractant for leukocytes, particularly neutrophils, and plays a significant role in the inflammatory response.[1] By specifically blocking the LTB4-BLT1 signaling axis, ONO-4057 is a valuable tool for dissecting the role of LTB4 in various inflammatory pathologies. Its selectivity makes it an excellent candidate for use as a negative control in studies investigating inflammatory pathways that are independent of LTB4 signaling.
A critical characteristic of a negative control is its inertness in the specific pathway being studied. Evidence demonstrates that ONO-4057 does not inhibit neutrophil activation induced by non-LTB4 chemoattractants such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or complement component 5a (C5a) at concentrations up to 30 μM, confirming its suitability as a negative control in these contexts.[1]
Comparison with Alternative Negative Controls
In studies of non-LTB4 mediated inflammation, particularly those involving neutrophil activation and chemotaxis, the ideal negative control should not interfere with the signaling pathways of the chemoattractants being investigated. Besides a vehicle control, which accounts for the effects of the solvent in which the compound is dissolved, other specific receptor antagonists can be used to demonstrate pathway specificity.
| Negative Control | Mechanism of Action | Suitability in Non-LTB4 Mediated Inflammation |
| ONO-4057 | Selective BLT1 (LTB4 receptor) antagonist.[1] | High: Specifically inhibits LTB4-mediated pathways while having no effect on fMLP- or C5a-induced neutrophil activation.[1] |
| Vehicle Control | Inert solvent (e.g., DMSO, saline). | Essential: Serves as the baseline control for the experimental conditions. |
| WRW4 | Selective antagonist for formyl peptide receptor-like 1 (FPRL1/FPR2).[2] | High (in fMLP/FPR1-mediated studies): Can be used as a negative control in studies where FPR1 is the primary receptor of interest and FPR2 involvement is being excluded. It would not be a suitable negative control for CXCL8-induced inflammation. |
| U-75302 | Another BLT1 receptor antagonist.[3][4] | High: Similar to ONO-4057, it can be used to demonstrate the LTB4-independence of an inflammatory response. |
Quantitative Data on ONO-4057 Selectivity
The following table summarizes the inhibitory activity of ONO-4057 against LTB4-induced neutrophil responses and its lack of activity against non-LTB4 stimuli.
| Chemoattractant | Neutrophil Response | ONO-4057 IC50 / Effect | Reference |
| LTB4 | Calcium Mobilization | IC50 = 0.7 ± 0.3 μM | [1] |
| Chemotaxis | IC50 = 0.9 ± 0.1 μM | [1] | |
| Aggregation | IC50 = 3.0 ± 0.1 μM | [1] | |
| Degranulation | IC50 = 1.6 ± 0.1 μM | [1] | |
| fMLP | Neutrophil Activation | No inhibition at concentrations up to 30 μM | [1] |
| C5a | Neutrophil Activation | No inhibition at concentrations up to 30 μM | [1] |
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a widely used method to assess the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Human or mouse neutrophils
-
Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pore size)
-
Chemoattractants (e.g., fMLP, C5a, CXCL8)
-
ONO-4057
-
Alternative negative controls (e.g., WRW4, U-75302)
-
Vehicle control (e.g., 0.1% DMSO in media)
-
Assay buffer (e.g., HBSS with 0.5% BSA)
-
Cell staining and visualization reagents (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using standard methods such as density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Chamber Assembly: Assemble the Boyden chamber according to the manufacturer's instructions.
-
Loading Chemoattractants and Controls:
-
In the lower wells of the chamber, add the chemoattractant (e.g., 10 nM fMLP, 10 nM C5a, or 100 ng/mL CXCL8) diluted in assay buffer.
-
For negative control wells, add assay buffer with the vehicle.
-
For experimental wells, pre-incubate neutrophils with ONO-4057 (e.g., 1-10 µM) or an alternative negative control for 15-30 minutes at 37°C before adding them to the upper chamber. Add the corresponding chemoattractant to the lower wells.
-
-
Loading Neutrophils: Add the neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes to allow for cell migration.
-
Membrane Processing: After incubation, disassemble the chamber. Remove the membrane and scrape off the non-migrated cells from the top surface.
-
Staining and Visualization: Fix and stain the membrane with a suitable stain (e.g., Diff-Quik).
-
Quantification: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. The results can be expressed as the number of migrated cells per field or as a percentage of the input cells.
In Vivo Non-LTB4 Mediated Inflammation Model (fMLP-Induced Mouse Paw Edema)
This protocol describes a model to assess inflammation in vivo in a manner not primarily driven by LTB4.
Materials:
-
Mice (e.g., C57BL/6)
-
fMLP
-
ONO-4057
-
Vehicle control (e.g., saline or PBS with a small percentage of DMSO or ethanol)
-
Calipers or plethysmometer
-
Anesthesia
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
-
Grouping and Pre-treatment:
-
Divide the mice into experimental groups: Vehicle control, fMLP + Vehicle, fMLP + ONO-4057.
-
Administer ONO-4057 (e.g., 10-30 mg/kg) or the vehicle control via an appropriate route (e.g., intraperitoneal or oral) 30-60 minutes before the fMLP injection.
-
-
Induction of Edema:
-
Lightly anesthetize the mice.
-
Measure the initial paw volume or thickness using a plethysmometer or calipers.
-
Inject a sterile solution of fMLP (e.g., 10-50 µg in 20-50 µL of saline) into the subplantar region of the right hind paw. Inject the left hind paw with saline as an internal control.
-
-
Measurement of Edema: Measure the paw volume or thickness at various time points after the fMLP injection (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Analysis: Calculate the percentage increase in paw volume or thickness for each mouse at each time point compared to its initial measurement. Compare the results between the different treatment groups. In this model, ONO-4057 is not expected to significantly reduce the fMLP-induced paw edema, demonstrating the LTB4-independent nature of this inflammatory response.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways activated by LTB4 and various non-LTB4 chemoattractants in neutrophils.
Caption: LTB4 Signaling Pathway in Neutrophils.
Caption: Non-LTB4 Chemoattractant Signaling in Neutrophils.
Caption: Experimental Workflows.
Conclusion
ONO-4057 is a highly specific and reliable negative control for investigating non-LTB4 mediated inflammatory responses. Its documented lack of interference with key neutrophil chemoattractants like fMLP and C5a makes it a superior choice over less specific inhibitors or relying solely on a vehicle control. By incorporating ONO-4057 into experimental designs, researchers can confidently delineate the contribution of LTB4-dependent and -independent pathways in their models of inflammation. This guide provides the necessary data, protocols, and conceptual framework to effectively utilize ONO-4057 in your research.
References
- 1. web.donga.ac.kr [web.donga.ac.kr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog U-75302: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 Receptor 2 Mediates the Production of G-CSF That Plays a Critical Role in Steroid-Resistant Neutrophilic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ONO-4057: A Comparative Guide to Novel Leukotriene B4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of ONO-4057, a first-generation leukotriene B4 (LTB4) receptor antagonist, against a selection of more recently developed antagonists. The objective is to present available preclinical data to inform research and drug development decisions. Direct comparative studies of these compounds under identical experimental conditions are limited in the published literature; therefore, this guide collates data from various sources to offer a broad overview.
Introduction to LTB4 and its Receptors
Leukotriene B4 is a potent inflammatory mediator derived from arachidonic acid. It exerts its effects primarily through two G-protein coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2] BLT1 is predominantly expressed on leukocytes, including neutrophils, and mediates key inflammatory responses such as chemotaxis, degranulation, and cytokine production.[1] BLT2 is more ubiquitously expressed and its roles are still being fully elucidated, but it is also implicated in inflammatory processes.[1][3] Antagonism of these receptors, particularly BLT1, is a key therapeutic strategy for a range of inflammatory diseases.[4][5]
LTB4 Signaling Pathway and Antagonist Intervention
The binding of LTB4 to its receptors, primarily BLT1 on immune cells, initiates a signaling cascade that drives inflammation. LTB4 receptor antagonists competitively block this interaction, thereby mitigating the inflammatory response.
References
- 1. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in clinical development of leukotriene B4 pathway drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Inflammatory Inhibition: A Comparative Guide to ONO-4057 and Combination Strategies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of inflammatory disease therapeutics, the quest for enhanced efficacy and targeted action has led to the exploration of both novel monotherapies and strategic combination regimens. This guide provides a comprehensive overview of ONO-4057, a selective Leukotriene B4 (LTB4) receptor antagonist, and places it in the broader context of combination therapies utilizing other classes of inflammatory inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors. While current research primarily highlights ONO-4057 as a monotherapy, its mechanism offers a unique perspective when compared to the synergistic potential observed in combining other inflammatory pathway modulators.
Part 1: ONO-4057 - A Deep Dive into LTB4 Receptor Antagonism
ONO-4057, also known as ONO-LB-457, is an orally active antagonist of the Leukotriene B4 receptor.[1][2] LTB4 is a potent lipid mediator that plays a crucial role in the inflammatory cascade, primarily by inducing neutrophil chemotaxis, aggregation, and degranulation.[3] By blocking the LTB4 receptor, ONO-4057 effectively mitigates these pro-inflammatory responses, positioning it as a potential therapeutic for a variety of inflammatory conditions.[3]
Mechanism of Action of ONO-4057
The signaling pathway of LTB4 and the inhibitory action of ONO-4057 are depicted below.
Preclinical Data for ONO-4057 Monotherapy
Preclinical studies have demonstrated the anti-inflammatory effects of ONO-4057 in various models.
| Study Focus | Model | Key Findings | Reference |
| Neutrophil Function | Human Neutrophils | Inhibited LTB4-induced rise in cytosolic free calcium, aggregation, chemotaxis, and degranulation. | [3] |
| Glomerulonephritis | Rat Model (anti-Thy-1 nephritis) | Reduced glomerular infiltration by polymorphonuclear leukocytes and macrophages; decreased urinary protein excretion. | [4] |
| Allograft Survival | Rat Model (hepatic allograft) | Prolonged mean animal survival and reduced hepatocyte necrosis in ONO-4057-treated animals. | [2] |
Experimental Protocols for ONO-4057 Studies
In Vitro Neutrophil Function Assays [3]
-
Calcium Mobilization: Human neutrophils are loaded with a fluorescent calcium indicator. ONO-4057 is pre-incubated with the cells before stimulation with LTB4. The change in fluorescence, indicating intracellular calcium concentration, is measured.
-
Chemotaxis: Neutrophil migration towards an LTB4 gradient is assessed using a Boyden chamber assay. The number of cells migrating through a porous membrane in the presence or absence of ONO-4057 is quantified.
-
Degranulation: The release of enzymes, such as myeloperoxidase, from neutrophil granules upon LTB4 stimulation is measured. The inhibitory effect of ONO-4057 on enzyme release is determined.
In Vivo Anti-Thy-1 Nephritis Model [4]
-
Induction of Nephritis: Wistar rats are injected with an anti-Thy-1 antibody to induce mesangioproliferative glomerulonephritis.
-
Treatment: ONO-4057 is administered intraperitoneally at varying doses (e.g., 100 mg/kg and 300 mg/kg) daily, starting before and continuing after the antibody injection.
-
Assessment: Urine and blood samples are collected at different time points to measure urinary protein excretion and renal function. Kidney tissues are histologically examined for glomerular infiltration of inflammatory cells and matrix scores.
Part 2: Combination Strategies with Other Inflammatory Inhibitors
The Rationale for Combination Therapy
Combining therapeutic agents with distinct mechanisms of action can offer several advantages:
-
Synergistic Efficacy: Targeting multiple nodes in an inflammatory network can lead to a more profound and durable response.
-
Overcoming Resistance: Combination therapy can circumvent resistance mechanisms that may arise from targeting a single pathway.
-
Dose Reduction and Improved Safety: Combining drugs may allow for lower doses of each agent, potentially reducing dose-dependent toxicities.
Case Study: BTK Inhibitors in Combination Therapy
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[5][6] Tirabrutinib (B611380) (ONO-4059), a selective BTK inhibitor also developed by Ono Pharmaceutical, provides a relevant example of a targeted inflammatory inhibitor used in combination therapy.[7][8][9][10]
Clinical Data for BTK Inhibitor Combination Therapy
Clinical trials have explored the combination of BTK inhibitors with standard chemotherapy and other targeted agents.
| Inhibitor (Target) | Combination Partner(s) | Indication | Key Findings | Reference |
| Tirabrutinib (BTK) | Methotrexate, Temozolomide, Rituximab | Newly Diagnosed Primary Central Nervous System Lymphoma (PCNSL) | Investigational combination aims to improve outcomes over standard chemotherapy. | [7][10][11] |
| Tirabrutinib (BTK) | Rituximab, Methotrexate, Procarbazine, Vincristine | Newly Diagnosed PCNSL | Alternative investigational combination regimen. | [7][10][11] |
Experimental Workflow for a Combination Therapy Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial investigating a combination therapy, such as the PROSPECT study for tirabrutinib.
Conclusion and Future Directions
ONO-4057 represents a targeted approach to mitigating inflammation by antagonizing the LTB4 receptor. While current evidence supports its role as a monotherapy, the broader landscape of inflammatory disease treatment is increasingly moving towards combination strategies. The successful application of BTK inhibitors in combination regimens underscores the potential benefits of targeting multiple inflammatory pathways.
Future research could explore the potential of combining ONO-4057 with inhibitors of other inflammatory pathways. Such studies would need to be guided by a strong preclinical rationale to identify synergistic combinations and would require rigorous clinical evaluation to establish safety and efficacy. For researchers and drug development professionals, understanding the distinct mechanisms of action of molecules like ONO-4057 and the principles of rational combination therapy will be paramount in designing the next generation of treatments for inflammatory diseases.
References
- 1. ONO-4057 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bruton tyrosine kinase inhibitor ONO/GS-4059: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Non-covalent BTK Inhibitor for the Treatment of B-Cell Lymphomas - Protheragen [protheragen.com]
- 7. abta.org [abta.org]
- 8. targetedonc.com [targetedonc.com]
- 9. Phase I study of tirabrutinib (ONO‐4059/GS‐4059) in patients with relapsed or refractory B‐cell malignancies in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
ONO-4057: A Comparative Review of Preclinical Efficacy and Reproducibility
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the preclinical data on ONO-4057, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to offer an objective comparison of the compound's performance across various studies, shedding light on the reproducibility of its anti-inflammatory effects.
Summary of Preclinical Efficacy
ONO-4057, also known as ONO-LB457, has demonstrated consistent anti-inflammatory properties across a range of in vitro and in vivo preclinical models. The compound acts by specifically targeting the BLT1 receptor, a high-affinity receptor for the potent inflammatory mediator LTB4. This mechanism of action has been validated in multiple studies, showing inhibition of key neutrophil functions and efficacy in animal models of inflammation and organ injury. While the available data comes from a variety of models rather than direct replication studies, the consistent outcomes across these different experimental systems provide a degree of confidence in its biological activity.
In Vitro Efficacy
The foundational in vitro work on ONO-4057 has consistently demonstrated its ability to antagonize LTB4-induced responses in human neutrophils. These studies establish the compound's potency and selectivity.
| Parameter | Value | Cell Type | Assay | Reference |
| Ki | 3.7 ± 0.9 nM | Human Neutrophils | [3H] LTB4 Receptor Binding | Kishikawa et al., 1992[1] |
| IC50 | 0.7 ± 0.3 µM | Human Neutrophils | LTB4-induced cytosolic free calcium rise | Kishikawa et al., 1992[1] |
| IC50 | 3.0 ± 0.1 µM | Human Neutrophils | LTB4-induced aggregation | Kishikawa et al., 1992[1] |
| IC50 | 0.9 ± 0.1 µM | Human Neutrophils | LTB4-induced chemotaxis | Kishikawa et al., 1992[1] |
| IC50 | 1.6 ± 0.1 µM | Human Neutrophils | LTB4-induced degranulation | Kishikawa et al., 1992[1] |
Table 1: In Vitro Potency of ONO-4057 in Human Neutrophils. Data are presented as mean ± standard deviation.
Notably, ONO-4057 did not show any agonist activity at concentrations up to 30 µM and did not inhibit neutrophil activation induced by other stimuli like fMLP or C5a, highlighting its selectivity for the LTB4 receptor pathway.[1]
In Vivo Efficacy
Preclinical in vivo studies have explored the efficacy of ONO-4057 in various animal models, demonstrating its anti-inflammatory effects when administered orally, topically, or intraperitoneally.
| Animal Model | Administration Route | Dosing Regimen | Key Findings | Reference |
| Guinea Pig | Oral | Single dose | ED50 = 25.6 mg/kg for LTB4-induced transient neutropenia | Kishikawa et al., 1992[1] |
| Guinea Pig | Oral | Single dose | ED50 = 5.3 mg/kg for LTB4-induced intradermal neutrophil migration | Kishikawa et al., 1992[1] |
| Guinea Pig | Topical | Single dose | 1 mg/ear suppressed PMA-induced neutrophil infiltration | Kishikawa et al., 1992[1] |
| Wistar Rat (Anti-Thy-1 Nephritis) | Intraperitoneal | 100 or 300 mg/kg daily | Reduced glomerular infiltration of PMNs and macrophages; reduced urinary protein excretion at the higher dose.[2] | Kawasaki et al., 2005[2] |
| WKY Rat (Nephrotoxic Serum Nephritis) | Intraperitoneal | Not specified | Dose-dependently reduced proteinuria, hematuria, and glomerular accumulation of monocytes/macrophages.[3] | J Am Soc Nephrol, 1999[3] |
| Rat (Hepatic Allografting) | Subcutaneous | Daily post-transplantation | Prolonged mean animal survival (21.0 ± 4.4 days vs. 12.0 ± 0.6 days in control); milder hepatocyte necrosis. | Tanaka et al., 2000 |
Table 2: Summary of In Vivo Efficacy of ONO-4057 in Animal Models.
The consistent observation of reduced neutrophil/macrophage infiltration and subsequent reduction in tissue damage across different inflammatory models and species points towards a reproducible pharmacological effect of ONO-4057.
Experimental Protocols
In Vitro Assays (Based on Kishikawa et al., 1992)
-
Receptor Binding Assay:
-
Preparation: Human neutrophils were isolated from peripheral blood.
-
Procedure: Neutrophil membranes were incubated with [3H] LTB4 in the presence of varying concentrations of ONO-4057.
-
Measurement: The displacement of [3H] LTB4 was measured to determine the binding affinity (Ki) of ONO-4057.
-
-
Functional Assays (Calcium Rise, Aggregation, Chemotaxis, Degranulation):
-
Preparation: Isolated human neutrophils were used.
-
Procedure: Cells were pre-incubated with ONO-4057 before stimulation with LTB4.
-
Measurement:
-
Calcium Rise: Changes in cytosolic free calcium were measured using a fluorescent indicator.
-
Aggregation: Light transmission through a suspension of neutrophils was monitored.
-
Chemotaxis: Neutrophil migration through a filter towards an LTB4 gradient was quantified.
-
Degranulation: The release of lysosomal enzymes was measured.
-
-
In Vivo Models
-
LTB4-induced Neutropenia and Neutrophil Migration in Guinea Pigs (Kishikawa et al., 1992):
-
Animals: Male Hartley guinea pigs.
-
Procedure: ONO-4057 was administered orally prior to intravenous or intradermal injection of LTB4.
-
Measurement: Circulating neutrophil counts were measured for neutropenia. For migration, skin biopsies were taken to assess neutrophil infiltration.
-
-
Anti-Thy-1 Nephritis in Rats (Kawasaki et al., 2005):
-
Animals: Wistar rats.
-
Induction of Nephritis: Intravenous injection of anti-Thy-1 antibody (OX7).
-
Treatment: ONO-4057 (100 or 300 mg/kg) or placebo was administered intraperitoneally daily.
-
Measurement: Urine protein levels were monitored, and kidney tissues were collected at various time points for histological analysis of glomerular infiltration by polymorphonuclear leukocytes (PMNs) and macrophages.[2]
-
-
Nephrotoxic Serum Nephritis in Rats (J Am Soc Nephrol, 1999):
-
Animals: Wistar-Kyoto (WKY) rats.
-
Induction of Nephritis: Injection of nephrotoxic serum.
-
Treatment: ONO-4057 or placebo was administered intraperitoneally.
-
Measurement: Proteinuria, hematuria, and glomerular accumulation of monocytes/macrophages were assessed.[3]
-
Visualizations
Signaling Pathway of ONO-4057 Action
Caption: Mechanism of ONO-4057 as a BLT1 receptor antagonist.
Experimental Workflow for In Vivo Nephritis Studies
Caption: Workflow for preclinical evaluation of ONO-4057 in rat models of nephritis.
Conclusion and Future Directions
The available preclinical data for ONO-4057 consistently demonstrate its potential as a selective LTB4 receptor antagonist with anti-inflammatory properties. The reproducibility of its effects is supported by similar outcomes across different in vitro assays and in vivo models of inflammation, particularly in its ability to inhibit neutrophil recruitment and function.
However, a significant gap in the publicly available literature is the absence of clinical trial data. For a comprehensive assessment of ONO-4057's therapeutic potential and the translatability of its preclinical effects, human studies are essential. Future work should aim to bridge this gap to determine the safety, tolerability, and efficacy of ONO-4057 in human inflammatory diseases. Researchers utilizing ONO-4057 in new preclinical models can be reasonably confident in its mechanism of action and expected anti-inflammatory outcomes based on the existing body of evidence. Direct comparison studies in standardized models would further strengthen the assessment of its reproducibility.
References
- 1. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 receptor antagonist ONO-4057 inhibits nephrotoxic serum nephritis in WKY rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-4057 vs. Genetic Knockout of the LTB4 Receptor: A Comparative Guide
In the landscape of inflammatory disease research, targeting the leukotriene B4 (LTB4) pathway has emerged as a promising therapeutic strategy. LTB4 is a potent lipid mediator that, by binding to its high-affinity receptor BLT1, orchestrates the recruitment and activation of leukocytes, thereby driving inflammatory responses. Two primary methodologies are employed to investigate and therapeutically target this pathway: pharmacological antagonism with molecules like ONO-4057, and genetic ablation of the LTB4 receptor (BLT1 knockout). This guide provides a detailed, objective comparison of these two approaches, supported by experimental data, to aid researchers, scientists, and drug development professionals in their study design and interpretation.
Quantitative Data Comparison
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of the efficacy of ONO-4057 and LTB4 receptor knockout in different inflammatory models.
| Parameter | ONO-4057 | LTB4 Receptor (BLT1) Knockout | Model System | Reference |
| Inhibition of LTB4-induced Neutrophil Chemotaxis (IC50) | 0.9 ± 0.1 µM | Not Applicable (genetic ablation) | Human Neutrophils | [1] |
| Inhibition of LTB4 Binding (Ki) | 3.7 ± 0.9 nM | Not Applicable (genetic ablation) | Human Neutrophils | [1] |
| Inhibition of LTB4-induced Calcium Influx (IC50) | 0.7 ± 0.3 µM | Not Applicable (genetic ablation) | Human Neutrophils | [1] |
| Inhibition of LTB4-induced Neutrophil Aggregation (IC50) | 3.0 ± 0.1 µM | Not Applicable (genetic ablation) | Human Neutrophils | [1] |
| Inhibition of LTB4-induced Neutrophil Degranulation (IC50) | 1.6 ± 0.1 µM | Not Applicable (genetic ablation) | Human Neutrophils | [1] |
| Inhibition of LTB4-induced Neutropenia (ED50, oral) | 25.6 mg/kg | Not Applicable (genetic ablation) | Guinea Pig | [1] |
| Inhibition of LTB4-induced Neutrophil Migration (ED50, oral) | 5.3 mg/kg | Not Applicable (genetic ablation) | Guinea Pig | [1] |
Table 1: In Vitro and In Vivo Efficacy of ONO-4057 in LTB4-Mediated Responses. This table highlights the potent and selective inhibitory activity of ONO-4057 on various LTB4-induced neutrophil functions.
| Outcome Measure | Wild-Type + Vehicle | Wild-Type + ONO-4057 (10 mg/kg) | BLT1 Knockout | Model System | Reference |
| Neutrophil Infiltration (cells/section) | ~180 | ~80 | ~70 | Mouse Spinal Cord Injury | |
| Monocyte/Macrophage Infiltration (cells/section) | ~120 | ~60 | ~50 | Mouse Spinal Cord Injury | |
| IL-1β mRNA Expression (fold change) | ~25 | ~12 | ~10 | Mouse Spinal Cord Injury | |
| TNF-α mRNA Expression (fold change) | ~15 | ~7 | ~6 | Mouse Spinal Cord Injury | |
| Basso Mouse Scale (BMS) Score at 42 days | ~3.5 | ~5.5 | ~6.0 | Mouse Spinal Cord Injury |
Table 2: Comparative Efficacy of ONO-4057 and BLT1 Knockout in a Mouse Model of Spinal Cord Injury. This table presents a direct comparison in the same preclinical model, demonstrating that both pharmacological blockade and genetic deletion of the LTB4 receptor significantly reduce inflammation and improve functional recovery.
| Outcome Measure | Wild-Type | BLT1 Knockout | Model System | Reference |
| Arthritis Incidence (%) | 80-100% | 0% | Mouse Collagen-Induced Arthritis | [2] |
| Mean Arthritis Score (max 16) | ~10-12 | 0 | Mouse Collagen-Induced Arthritis | [3] |
| Ankle Thickness (mm) | Significant Increase | No Significant Increase | K/BxN Serum Transfer Arthritis | [4][5] |
| Histopathological Score (inflammation, erosion) | Severe | Minimal to None | K/BxN Serum Transfer Arthritis | [4][5] |
| Joint IL-1β mRNA Expression | Elevated | Significantly Reduced | K/BxN Serum Transfer Arthritis | [4] |
| Joint MIP-2 (CXCL2) mRNA Expression | Elevated | Significantly Reduced | K/BxN Serum Transfer Arthritis | [4] |
Table 3: Effects of BLT1 Knockout in Mouse Models of Inflammatory Arthritis. This table illustrates the profound protective effect of genetically ablating the LTB4 receptor on the development and severity of arthritis. While direct comparative studies with ONO-4057 in these specific arthritis models are limited in the public domain, the data strongly suggest that pharmacological antagonism would yield similar protective outcomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison.
Collagen-Induced Arthritis (CIA) in Mice
This widely used model mimics many aspects of human rheumatoid arthritis.
Materials:
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Susceptible mouse strains (e.g., DBA/1)
-
Syringes and needles
Protocol:
-
Preparation of Collagen Emulsion: Dissolve CII in 0.1 M acetic acid at 4°C with gentle stirring overnight to a final concentration of 2 mg/mL. Prepare an emulsion by mixing the collagen solution with an equal volume of CFA until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
Primary Immunization (Day 0): Anesthetize mice and administer 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a second emulsion of CII with IFA. Administer 100 µL of this emulsion intradermally at a different site near the base of the tail.
-
Arthritis Assessment: Beginning around day 24, monitor the mice 3-4 times per week for the onset and severity of arthritis. Clinical signs include erythema and swelling of the paws.
-
Scoring: Score each paw on a scale of 0-4, where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema extending to the ankle, and 4 = maximal inflammation with joint deformity and/or ankylosis. The maximum score per mouse is 16.[3]
-
Histological Analysis: At the end of the study, euthanize the mice and collect the paws. Fix, decalcify, and embed the tissues in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay quantifies the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Human or mouse neutrophils
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pores)
-
Chemoattractant (e.g., LTB4)
-
ONO-4057 or other inhibitors
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Cell staining and quantification reagents (e.g., Calcein-AM or similar)
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells.
-
Cell Preparation: Resuspend the purified neutrophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL. If using an inhibitor like ONO-4057, pre-incubate the cells with the compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Assay Setup: Add the chemoattractant solution (LTB4) to the lower wells of the Boyden chamber. Place the microporous membrane over the lower wells.
-
Cell Seeding: Add the neutrophil suspension to the upper chamber of the Boyden chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow for cell migration.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Analysis: Count the number of migrated cells in several high-power fields under a microscope. Alternatively, for fluorescently labeled cells, quantify the fluorescence using a plate reader. The results can be expressed as the number of migrated cells or as a percentage of the total cells seeded.
Visualizations
LTB4/BLT1 Signaling Pathway
Caption: LTB4/BLT1 Signaling Pathway and Points of Intervention.
Experimental Workflow: Comparing ONO-4057 and Genetic Knockout
Caption: In Vivo Comparison of Pharmacological vs. Genetic Inhibition.
Discussion
Both pharmacological antagonism with ONO-4057 and genetic knockout of the LTB4 receptor (BLT1) have proven to be highly effective in mitigating LTB4-driven inflammation in a variety of preclinical models.
ONO-4057 offers the advantage of being a clinically translatable approach, allowing for the investigation of dose-dependent effects and the potential for therapeutic intervention at different stages of disease. The data presented demonstrate its high potency and selectivity for the LTB4 receptor.[1] As a small molecule inhibitor, it can be administered orally, which is a significant advantage for potential therapeutic use. However, pharmacological inhibitors can have off-target effects, and their pharmacokinetic and pharmacodynamic properties can influence their efficacy.
Genetic knockout of the LTB4 receptor provides a "clean" model to study the physiological role of this receptor without the potential confounding factors of off-target drug effects. The profound resistance of BLT1 knockout mice to developing inflammatory arthritis underscores the critical role of this receptor in the pathogenesis of the disease.[2] However, genetic knockout models represent a lifelong absence of the receptor, which may lead to compensatory changes in other signaling pathways. Furthermore, this approach is not directly translatable to a therapeutic strategy in humans, but it is an invaluable tool for target validation.
The direct comparison in the spinal cord injury model is particularly insightful, as it shows a remarkable convergence in the beneficial outcomes of both approaches. Both ONO-4057 treatment and BLT1 knockout led to a significant reduction in the infiltration of neutrophils and macrophages, decreased expression of pro-inflammatory cytokines like IL-1β and TNF-α, and ultimately, improved functional recovery. This suggests that the therapeutic benefits of targeting the LTB4/BLT1 axis are primarily due to the on-target inhibition of this signaling pathway.
References
- 1. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted disruption of leukotriene B4 receptors BLT1 and BLT2: a critical role for BLT1 in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. A unique requirement for the leukotriene B4 receptor BLT1 for neutrophil recruitment in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of ONO-4057, a Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the leukotriene B4 (LTB4) receptor antagonist ONO-4057 with other relevant compounds in the same class, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the performance and potential applications of ONO-4057.
Introduction to ONO-4057 and LTB4 Signaling
ONO-4057 is an orally active and selective antagonist of the leukotriene B4 (LTB4) receptor. LTB4 is a potent inflammatory mediator involved in a wide range of inflammatory diseases. It exerts its effects by binding to specific G protein-coupled receptors, primarily the high-affinity BLT1 receptor, which is predominantly expressed on leukocytes. Activation of the LTB4 receptor triggers a signaling cascade that leads to chemotaxis, degranulation, and the release of pro-inflammatory cytokines, thereby amplifying the inflammatory response. By blocking this interaction, ONO-4057 and other LTB4 receptor antagonists represent a promising therapeutic strategy for various inflammatory conditions.
LTB4 Receptor Signaling Pathway
The binding of LTB4 to its receptor initiates a series of intracellular events culminating in a cellular inflammatory response. The diagram below illustrates the key components of this signaling pathway.
Caption: LTB4 signaling cascade initiated by ligand binding to the BLT1 receptor.
In Vitro Activity Comparison
The following table summarizes the in vitro activity of ONO-4057 and two other well-characterized LTB4 receptor antagonists, BIIL 284 and CP-105,696. The data is compiled from various published studies.
| Compound | Assay | Species | Cell Type/Tissue | Parameter | Value | Reference |
| ONO-4057 | Receptor Binding ([³H]LTB4) | Human | Neutrophils | Ki | 3.7 ± 0.9 nM | [1] |
| Calcium Mobilization | Human | Neutrophils | IC50 | 0.7 ± 0.3 µM | [1] | |
| Chemotaxis | Human | Neutrophils | IC50 | 0.9 ± 0.1 µM | [1] | |
| Degranulation | Human | Neutrophils | IC50 | 1.6 ± 0.1 µM | [1] | |
| BIIL 284 (Metabolite BIIL 260) | Receptor Binding | Human | Neutrophil Membranes | Ki | 1.7 nM | [1] |
| Calcium Mobilization | Human | Neutrophils | IC50 | 0.82 nM | [1] | |
| BIIL 284 (Metabolite BIIL 315) | Receptor Binding | Human | Neutrophil Membranes | Ki | 1.9 nM | [1] |
| Calcium Mobilization | Human | Neutrophils | IC50 | 0.75 nM | [1] | |
| CP-105,696 | Receptor Binding ([³H]LTB4) | Human | Neutrophils | IC50 | 8.42 ± 0.26 nM | [2] |
| Receptor Binding ([³H]LTB4) | Murine | Spleen Membranes | IC50 | 30.2 nM | [3] | |
| Receptor Binding ([³H]LTB4) | Murine | Spleen Membranes | Ki | 17.7 nM | [3] | |
| Chemotaxis | Human | Neutrophils | IC50 | 5.0 ± 2.0 nM | [2] | |
| Chemotaxis | Murine | Neutrophils | IC50 | 2.3 nM | [3] | |
| Calcium Mobilization | Human | Monocytes | IC50 | 940 ± 70 nM | [2] |
In Vivo Activity Comparison
The in vivo efficacy of ONO-4057 has been evaluated in several animal models of inflammation. The following table provides a comparison with BIIL 284 and CP-105,696.
| Compound | Animal Model | Species | Endpoint | Parameter | Value | Reference |
| ONO-4057 | LTB4-induced Neutropenia | Guinea Pig | Inhibition of Neutropenia | ED50 | 25.6 mg/kg (oral) | [1] |
| LTB4-induced Neutrophil Migration | Guinea Pig | Inhibition of Migration | ED50 | 5.3 mg/kg (oral) | [1] | |
| PMA-induced Neutrophil Infiltration | Guinea Pig | Inhibition of Infiltration | Effective Dose | 1 mg/ear (topical) | [1] | |
| BIIL 284 | LTB4-induced Ear Inflammation | Mouse | Inhibition of Inflammation | ED50 | 0.008 mg/kg (oral) | [1] |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of Chemotaxis | ED50 | 0.03 mg/kg (oral) | [1] | |
| LTB4-induced Neutropenia | Monkey | Inhibition of Neutropenia | ED50 | 0.004 mg/kg (oral) | [1] | |
| CP-105,696 | Collagen-Induced Arthritis | Mouse | Reduction in Clinical Severity | - | Significant Reduction | [4] |
| Cardiac Allograft Survival | Mouse | Prolonged Allograft Survival | - | Significant Prolongation | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols used to evaluate LTB4 receptor antagonists.
Radioligand Receptor Binding Assay
This assay determines the affinity of a compound for the LTB4 receptor by measuring its ability to compete with a radiolabeled LTB4 ligand.
Caption: Workflow for a competitive LTB4 receptor binding assay.
Detailed Methodology:
-
Membrane Preparation: Isolate cell membranes from a source rich in LTB4 receptors, such as human neutrophils or a cell line overexpressing the receptor. Homogenize the cells and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4), and varying concentrations of the unlabeled test antagonist.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the test antagonist. Plot the percentage of inhibition versus the antagonist concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the LTB4-induced migration of neutrophils.
References
- 1. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the pharmacological profile of the potent LTB4 antagonist CP-105,696 on murine LTB4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
ONO-4057's potency in human versus rodent cells
An Objective Comparison of ONO-4057 and Tirabrutinib (B611380) (ONO/GS-4059) Potency in Human Versus Rodent Cells
Executive Summary
This guide provides a comparative analysis of the potency of two distinct pharmaceutical compounds: ONO-4057, a leukotriene B4 (LTB4) receptor antagonist, and Tirabrutinib (also known as ONO/GS-4059), a Bruton's tyrosine kinase (BTK) inhibitor. Often, a degree of confusion can arise due to the similarity in their nomenclature. This document aims to clarify their separate mechanisms of action and present available preclinical data on their potency in both human and rodent cells. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a clearer understanding of these compounds' preclinical profiles.
ONO-4057: A Leukotriene B4 Receptor Antagonist
ONO-4057 is an orally active antagonist of the leukotriene B4 receptor.[1] It functions by blocking the binding of LTB4, a potent inflammatory mediator, to its receptor on the surface of immune cells like neutrophils. This action inhibits downstream signaling pathways that lead to inflammatory responses such as chemotaxis, degranulation, and calcium mobilization.
Potency of ONO-4057: Human vs. Rodent Data
| Species | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Human | Receptor Binding Assay | Neutrophils | Ki | 3.7 ± 0.9 nM | [1] |
| Human | Calcium Mobilization | Neutrophils | IC50 | 0.7 ± 0.3 µM | [1] |
| Human | Cell Aggregation | Neutrophils | IC50 | 3.0 ± 0.1 µM | [1] |
| Human | Chemotaxis | Neutrophils | IC50 | 0.9 ± 0.1 µM | [1] |
| Human | Degranulation | Neutrophils | IC50 | 1.6 ± 0.1 µM | [1] |
| Guinea Pig | In vivo LTB4-induced Neutropenia | - | ED50 | 25.6 mg/kg (oral) | [1] |
| Guinea Pig | In vivo LTB4-induced Neutrophil Migration | - | ED50 | 5.3 mg/kg (oral) | [1] |
| Rat | In vivo Nephritis Model | - | - | Effective in reducing proteinuria and glomerular injury | [2] |
| Rat | In vivo Hepatic Allograft Model | - | - | Prolonged allograft survival | [3] |
ONO-4057 Signaling Pathway
The diagram below illustrates the signaling pathway of the Leukotriene B4 receptor and the inhibitory action of ONO-4057.
Experimental Protocols
1.3.1. Leukotriene B4 Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the LTB4 receptor.
-
Cell Preparation: Membranes are prepared from human neutrophils or a cell line expressing the BLT1 receptor (e.g., HL-60 cells).
-
Assay Components:
-
Radioligand: [3H]LTB4.
-
Test Compound: ONO-4057 at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled LTB4.
-
-
Procedure:
-
Incubate the cell membranes with [3H]LTB4 and varying concentrations of ONO-4057.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis: The concentration of ONO-4057 that inhibits 50% of the specific binding of [3H]LTB4 is determined as the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
1.3.2. Neutrophil Functional Assays (e.g., Chemotaxis)
These assays assess the inhibitory effect of ONO-4057 on LTB4-induced neutrophil functions.
-
Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Chemotaxis Assay (Boyden Chamber):
-
A two-compartment chamber is used, separated by a microporous membrane.
-
The lower compartment contains LTB4 as a chemoattractant.
-
Neutrophils, pre-incubated with different concentrations of ONO-4057 or vehicle, are placed in the upper compartment.
-
The chamber is incubated to allow neutrophils to migrate through the membrane towards the LTB4.
-
The number of migrated cells is quantified by microscopy.
-
-
Data Analysis: The IC50 value is the concentration of ONO-4057 that causes a 50% reduction in the number of migrated cells compared to the vehicle control.
Tirabrutinib (ONO/GS-4059): A Bruton's Tyrosine Kinase (BTK) Inhibitor
Tirabrutinib (ONO/GS-4059) is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4][5] By covalently binding to a cysteine residue in the active site of BTK, Tirabrutinib blocks downstream signaling, thereby inhibiting the proliferation and survival of malignant B-cells.
Potency of Tirabrutinib: Human vs. Rodent Data
The following table summarizes the available quantitative data on the potency of Tirabrutinib in human cells and its in vivo efficacy in a mouse xenograft model. Direct in vitro potency data for rodent cell lines was not prominently available in the reviewed literature.
| Species | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Human | Enzyme Inhibition Assay | Recombinant BTK | IC50 | 2.2 nM | [5] |
| Human | Enzyme Inhibition Assay | Recombinant BTK | IC50 | 6.8 nM | [6] |
| Human | Cell Proliferation Assay | OCI-LY10 (DLBCL Cell Line) | IC50 | 9.127 nM | [6] |
| Human | Cell Proliferation Assay | SU-DHL-6 (DLBCL Cell Line) | IC50 | 17.10 nM | [6] |
| Mouse | In vivo Xenograft Model | TMD8 (Human DLBCL) in SCID mice | - | Tumor growth inhibition at 6 and 20 mg/kg (oral) | [7][8] |
| Rat | Pharmacokinetics | - | Cmax | 339.53 ng/mL (blood) at 10 mg/kg (oral) | [6] |
Note: There are some discrepancies in the reported IC50 values for cell proliferation in different sources, with some indicating micromolar ranges. The nanomolar values are presented here as they are more consistent with the enzymatic potency.
Tirabrutinib Signaling Pathway
The diagram below depicts the B-cell receptor (BCR) signaling pathway and the point of inhibition by Tirabrutinib.
Experimental Protocols
2.3.1. BTK Enzyme Inhibition Assay
This assay quantifies the ability of Tirabrutinib to inhibit the enzymatic activity of BTK.
-
Assay Components:
-
Recombinant human BTK enzyme.
-
A specific substrate for BTK (e.g., a fluorescently labeled peptide).
-
ATP (as a phosphate (B84403) donor).
-
Test Compound: Tirabrutinib at various concentrations.
-
-
Procedure (e.g., TR-FRET based):
-
Incubate the BTK enzyme with different concentrations of Tirabrutinib.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After a set incubation period, stop the reaction.
-
Quantify the amount of phosphorylated substrate using a detection method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of Tirabrutinib.
2.3.2. Cell Proliferation Assay
This assay measures the effect of Tirabrutinib on the growth of B-cell lymphoma cell lines.
-
Cell Lines: Human B-cell lymphoma cell lines (e.g., OCI-LY10, SU-DHL-6).
-
Procedure:
-
Seed the cells in multi-well plates.
-
Treat the cells with a range of concentrations of Tirabrutinib or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).
-
-
Data Analysis: The IC50 value is the concentration of Tirabrutinib that reduces cell proliferation or viability by 50% compared to the vehicle-treated cells.
Conclusion
This guide has delineated the distinct mechanisms and potency profiles of ONO-4057 and Tirabrutinib (ONO/GS-4059). ONO-4057 demonstrates potent antagonism of the LTB4 receptor in human neutrophils, with corresponding in vivo efficacy in rodent models of inflammation. Tirabrutinib is a highly potent inhibitor of BTK, showing nanomolar efficacy in both enzymatic and cell-based assays using human cells, and demonstrates anti-tumor activity in a mouse xenograft model. While direct in vitro potency comparisons in rodent cells are not as extensively documented in the public domain for both compounds, the available data provides a strong foundation for understanding their preclinical activity in human and rodent systems. This information is crucial for the continued research and development of these targeted therapies.
References
- 1. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The leukotriene B4 receptor antagonist ONO-4057 inhibits nephrotoxic serum nephritis in WKY rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of leukotriene B(4) receptor antagonist (this compound) on hepatic allografting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I study of tirabrutinib (ONO‐4059/GS‐4059) in patients with relapsed or refractory B‐cell malignancies in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of ONO-4057: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of ONO-4057 (Tirabrutinib), a potent Bruton's tyrosine kinase (BTK) inhibitor, are critical for maintaining laboratory safety and environmental compliance. As a small molecule inhibitor used in research and development, ONO-4057 requires stringent disposal protocols consistent with the handling of hazardous chemical waste. This guide provides procedural, step-by-step instructions to ensure the safe management of ONO-4057 waste streams.
ONO-4057, also known as Tirabrutinib, is a highly selective and irreversible BTK inhibitor.[1] While specific disposal instructions are often broadly defined by suppliers as needing to be "in accordance with local regulation," the chemical nature of ONO-4057 necessitates its treatment as a hazardous substance.[2] Therefore, all materials contaminated with this compound must be managed through an institution's hazardous waste program.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure risks.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes, but is not limited to:
-
Eye Protection: Safety goggles or a face shield.[2]
-
Hand Protection: Chemically resistant gloves.[2]
-
Body Protection: A lab coat or other protective clothing.[2]
Engineering Controls:
-
Ventilation: All handling of ONO-4057 should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Safety Stations: Ensure easy access to a safety shower and eye wash station.[2]
Step-by-Step Disposal Protocol for ONO-4057
The proper disposal of ONO-4057 and associated waste requires careful segregation and containment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
-
Segregation of Waste: At the point of generation, all waste contaminated with ONO-4057 must be separated from other laboratory waste streams.[3] This includes unused or expired compounds, solutions, and contaminated consumables.
-
Containment of Waste:
-
Solid Waste: All solid materials contaminated with ONO-4057, such as pipette tips, gloves, weigh paper, and empty vials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container for solids.[3][4]
-
Liquid Waste: All solutions containing ONO-4057, including unused stock solutions, experimental solutions, and the initial solvent rinse of "empty" containers, must be collected in a separate, leak-proof hazardous waste container compatible with the solvents used.[3][4]
-
-
Labeling of Waste Containers: All hazardous waste containers must be accurately and clearly labeled.[3][5] The label should include:
-
Storage of Waste: Hazardous waste containers must be stored in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3][4] This area should be near the point of generation and have secondary containment to prevent spills.[4] Containers should remain tightly closed except when adding waste.[4]
-
Arranging for Disposal: Follow your institution's specific procedures for requesting a chemical waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4] Provide them with all available information about the compound.
Spill Response and Decontamination
In the event of a spill, treat it as a significant incident. Evacuate the area and notify your supervisor and EHS department immediately.[4] Surfaces and equipment that have come into contact with ONO-4057 should be decontaminated. A common procedure involves wiping surfaces with a suitable solvent followed by a cleaning agent, with all cleaning materials disposed of as hazardous waste.[3]
Quantitative Data Summary
While specific quantitative data for the disposal of ONO-4057 is not available, the following table summarizes its key identifiers and hazard classifications based on available Safety Data Sheets for Tirabrutinib.
| Identifier | Value | Reference |
| Product Name | Tirabrutinib (hydrochloride) | [2] |
| Synonyms | ONO-4057 | |
| CAS Number | 1439901-97-9 | [2] |
| Molecular Formula | C25H22N6O3 (for Tirabrutinib) | [6] |
| Molecular Weight | 454.48 (for Tirabrutinib) | [6] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [2] |
Experimental Protocols
Detailed experimental protocols for the use of ONO-4057 are application-specific. However, the disposal procedures outlined above are a mandatory component of any experimental workflow involving this compound. Researchers must incorporate this waste management plan into their experimental design and risk assessments.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of ONO-4057.
Caption: Workflow for the safe disposal of ONO-4057 waste.
References
Navigating the Safe Handling of ONO-4057: A Comprehensive Guide
For researchers and scientists engaged in drug development, the proper handling of investigational compounds is paramount to ensuring laboratory safety and data integrity. This guide provides essential, immediate safety and logistical information for the handling of ONO-4057, a potent and selective leukotriene B4 receptor antagonist. Adherence to these procedures will minimize risk and establish a secure foundation for experimental success.
Immediate Safety and Handling Protocols
While a comprehensive Safety Data Sheet (SDS) for ONO-4057 is not publicly available, information from suppliers and general laboratory safety standards dictate a cautious approach. ONO-4057 is a solid, powdered substance and should be handled with appropriate personal protective equipment (PPE) to prevent inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling ONO-4057. The following table outlines the recommended equipment for various stages of the handling process.
| Stage of Handling | Required Personal Protective Equipment |
| Receiving and Storage | - Standard laboratory coat- Safety glasses |
| Weighing and Aliquoting | - Disposable laboratory coat- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Particulate respirator (N95 or equivalent) |
| Solution Preparation | - Disposable laboratory coat- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Work within a certified chemical fume hood |
| Experimental Use | - Laboratory coat- Safety glasses or goggles- Nitrile gloves |
| Spill Cleanup | - Disposable gown- Chemical splash goggles- Heavy-duty nitrile gloves- Particulate respirator (N95 or equivalent) |
| Waste Disposal | - Disposable laboratory coat- Chemical splash goggles- Nitrile gloves |
Step-by-Step Handling Procedures
1. Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the product label matches the order information.
2. Storage: ONO-4057 should be stored in a cool, dry, and dark environment to maintain its stability.[1] Short-term storage is recommended at 0-4°C, while long-term storage should be at -20°C.[1]
3. Weighing and Aliquoting:
-
Conduct all weighing and aliquoting of the powdered compound within a certified chemical fume hood or a powder containment hood to minimize inhalation risks.
-
Use dedicated, clean spatulas and weighing boats.
-
Tare the balance with the weighing boat before dispensing the powder.
-
Carefully transfer the desired amount of ONO-4057.
-
Close the primary container tightly immediately after use.
4. Solution Preparation:
-
ONO-4057 is soluble in dimethyl sulfoxide (B87167) (DMSO).[1]
-
All solution preparation should be performed in a chemical fume hood.
-
Slowly add the solvent to the accurately weighed ONO-4057 powder to avoid splashing.
-
Mix gently until the solid is completely dissolved.
Operational and Disposal Plans
A clear plan for the entire lifecycle of the compound in the laboratory is essential for safety and compliance.
Spill Management
In the event of a spill, immediate and appropriate action is necessary:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of airborne dust.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Contain and Clean:
-
Solid Spills: Gently cover the spill with absorbent pads or granules to prevent dust from becoming airborne. Carefully sweep the material into a designated chemical waste container.
-
Solution Spills: Absorb the spill with inert, non-combustible material such as vermiculite (B1170534) or sand. Place the absorbed material into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Waste Disposal
All waste materials contaminated with ONO-4057, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, leak-proof container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates a standard workflow for handling ONO-4057 from receipt to disposal, emphasizing critical safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
